Europetin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c1-23-7-4-8(17)12-11(5-7)24-16(15(22)14(12)21)6-2-9(18)13(20)10(19)3-6/h2-5,17-20,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZXSHDKBKYQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658068 | |
| Record name | Europetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16280-27-6 | |
| Record name | 3,5-Dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16280-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016280276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUROPETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC84K5ZS4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Europetin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Europetin, a naturally occurring O-methylated flavonol, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a derivative of myricetin, this polyphenolic compound exhibits a unique chemical structure that underpins its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside a detailed exploration of its known biological effects and underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Flavonoids, a class of secondary metabolites ubiquitously found in plants, are renowned for their broad spectrum of pharmacological effects. Among these, the flavonol subclass has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. This compound, chemically known as 7-O-methylmyricetin, is a less-studied member of this family, primarily found in plant species such as Plumbago europaea and Syzygium aqueum.[1][2] Its structural distinction from the more common flavonoid, myricetin, lies in the methylation of the hydroxyl group at the C7 position, a modification that can significantly influence its physicochemical properties and biological activity.[1] This guide aims to consolidate the current scientific knowledge on this compound, providing a detailed technical resource for the research community.
Chemical Structure and Identification
This compound is systematically named 3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one.[3] It belongs to the O-methylated flavonol class of flavonoids.[1]
Key Structural Features:
-
Flavonol Backbone: A core structure composed of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C).
-
Hydroxylation Pattern: It possesses five hydroxyl groups located at positions 3, 5, 3', 4', and 5'.
-
Methylation: A methoxy group is present at the C7 position of the A ring.
The chemical structure of this compound is as follows:
Caption: Chemical structure of this compound (7-O-methylmyricetin).
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3,5-Dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one[3] |
| Other Names | 7-Methylmyricetin, 7-O-methylmyricetin[3] |
| CAS Number | 16280-27-6[3] |
| Chemical Formula | C₁₆H₁₂O₈[3] |
| Molar Mass | 332.264 g/mol [3] |
| InChI Key | BDZXSHDKBKYQKJ-UHFFFAOYSA-N[3] |
| SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this compound is limited, some properties can be inferred from its structure and data on related flavonoids.
Table 2: Physicochemical Properties of this compound
| Property | Value/Information |
| Melting Point | Data not available. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and acetone.[4][5] |
| pKa | Data not available. The presence of multiple hydroxyl groups suggests it will have acidic properties. |
| UV-Vis Absorption | Expected to exhibit two major absorption bands characteristic of flavonols, typically in the ranges of 240-280 nm (Band II) and 300-380 nm (Band I).[6][7] |
Synthesis and Extraction
Chemical Synthesis
A synthetic route for this compound has been described by Sarma, Srimannarayana, and Subba Rao (1974).[1][8] The synthesis involves the condensation of 2,4,6-trihydroxy-ω-methoxyacetophenone with tri-O-benzyl galloyl chloride, followed by a series of reactions to yield the final product.
Experimental Protocol: Synthesis of this compound (Adapted from Sarma et al., 1974) [1][8]
-
Condensation: 2,4,6-trihydroxy-ω-methoxyacetophenone is condensed with tri-O-benzyl galloyl chloride to form the corresponding 3-methoxyflavone.
-
Debenzylation: The benzyl protecting groups are removed.
-
Cyclization and further reactions: A series of subsequent reactions, as detailed in the original publication, are performed to yield this compound.
Note: For the detailed, step-by-step protocol and reaction conditions, researchers are directed to the original publication by Sarma et al. (1974) in the Proceedings of the Indian Academy of Sciences.[1][8]
Caption: Simplified workflow for the chemical synthesis of this compound.
Natural Extraction
This compound is naturally present in Plumbago europaea.[1] Extraction of flavonoids from this plant typically involves solvent extraction methods.
Experimental Protocol: General Flavonoid Extraction from Plumbago europaea
-
Sample Preparation: The leaves and roots of Plumbago europaea are collected, dried, and powdered.[9]
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as ethyl acetate, using a Soxhlet apparatus for several hours.[9]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator.[9]
-
Purification: The crude extract can be further purified using chromatographic techniques, such as column chromatography on silica gel, to isolate this compound.[10]
Note: The specific conditions for optimal extraction and purification of this compound may require further optimization.
Biological Activities and Mechanisms of Action
While research on this compound is not as extensive as that on its parent compound, myricetin, or the related flavonoid quercetin, preliminary studies and its structural characteristics suggest several potential biological activities.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of this compound is suggested by the presence of multiple hydroxyl groups on its B-ring, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
A study on Syzygium aqueum leaf extract, which contains this compound-3-O-rhamnoside, demonstrated significant antioxidant activity.[11] While this is a glycoside of this compound, it suggests that the aglycone itself likely possesses antioxidant properties.
Putative Antioxidant Mechanism:
Caption: Proposed direct antioxidant mechanism of this compound via ROS scavenging.
Anti-inflammatory Activity
The anti-inflammatory effects of many flavonoids are linked to their ability to modulate various signaling pathways involved in the inflammatory response. For instance, quercetin, a structurally similar flavonoid, has been shown to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[12][13][14][15] It is plausible that this compound exerts similar anti-inflammatory effects. A study on a polyphenol-rich leaf extract of Syzygium aqueum, containing this compound-3-O-rhamnoside, showed anti-inflammatory activity.[2]
Potential Anti-inflammatory Signaling Pathways:
-
NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
-
MAPK Pathway: Modulation of mitogen-activated protein kinase (MAPK) signaling cascades.
-
Inhibition of Inflammatory Enzymes: Direct inhibition of enzymes like COX-2 and inducible nitric oxide synthase (iNOS).
Caption: Potential anti-inflammatory mechanisms of this compound.
Anticancer Activity
Many flavonoids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[16][17] Quercetin, for example, has been shown to exert anticancer effects by modulating signaling pathways such as PI3K/Akt and Wnt/β-catenin.[18] Given its structural similarity, this compound may also possess anticancer potential.
Potential Anticancer Mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Kinase Signaling: Modulating the activity of protein kinases that are crucial for cancer cell survival and proliferation.
Caption: Plausible anticancer mechanisms of action for this compound.
Other Potential Biological Activities
Based on studies of related flavonoids and extracts containing this compound derivatives, other potential therapeutic applications include:
-
Antidiabetic Effects: A study on Syzygium aqueum leaf extract, containing this compound-3-O-rhamnoside, showed anti-hyperglycemic activity.[11]
Future Directions and Conclusion
This compound presents a promising scaffold for further investigation in the field of drug discovery and development. While the current body of research provides a solid foundation, several areas warrant further exploration:
-
Comprehensive Physicochemical Characterization: Detailed experimental determination of this compound's solubility in various pharmaceutically relevant solvents, its pKa values, and comprehensive spectral analyses (NMR, MS, IR) are essential for its development as a therapeutic agent.
-
In-depth Biological Evaluation: Rigorous in vitro and in vivo studies are required to elucidate the specific mechanisms of action of this compound in various disease models. Head-to-head comparisons with myricetin and quercetin would provide valuable insights into the structure-activity relationship.
-
Pharmacokinetic and Toxicological Studies: A thorough evaluation of the ADME and toxicity profile of this compound is crucial for assessing its clinical viability.
-
Development of Analogs: The chemical structure of this compound offers opportunities for synthetic modification to enhance its bioavailability, potency, and selectivity.
References
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This compound. (2023, March 28). In Wikipedia. [Link]
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Sarma, P. N., Srimannarayana, G., & Rao, N. V. (1974). Synthesis of naturally occurring partial methyl ethers of myricetin. ResearchGate. Retrieved from [Link]
- Quantitative and Qualitative Analysis of Plumbagin in the Leaf and Root of Plumbago europaea Growing Naturally in Kurdistan by HPLC. (2009). Iraqi Journal of Pharmaceutical Sciences, 18(Suppl.), 43-48.
- Syzygium aqueum: A Polyphenol- Rich Leaf Extract Exhibits Antioxidant, Hepatoprotective, Pain-Killing and Anti-inflammatory Activities in Animal Models. (2016). PLoS ONE, 11(9), e0162739.
- Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression. (2008). Journal of Cellular Biochemistry, 105(5), 1262–1271.
- Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health. (2016). Journal of Cellular Physiology, 231(11), 2292–2301.
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This compound. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link]
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- Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia. (2021).
- The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. (1991).
- The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update. (2023). Journal of Cellular and Molecular Medicine, 27(4), 459-470.
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Plumbago europaea L. (n.d.). In EFSA Compendium of Botanicals. Retrieved January 16, 2026, from [Link]
- Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms. (2022). Molecules, 27(19), 6245.
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13C NMR and 1H NMR spectroscopic data for quercetin-3-O-α-L-rhamnopyranosyl-(16)-β-D-glucopyranoside. (n.d.). ResearchGate. Retrieved from [Link]
- Polar and antioxidant fraction of Plumbago europaea L., a spontaneous plant of Sardinia. (2010).
- Anti-Inflammatory Effects of Quercetin on High-Glucose and Pro-Inflammatory Cytokine Challenged Vascular Endothelial Cell Metabolism. (2021). Molecular Nutrition & Food Research, 65(2), e2000777.
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Isolation, Characterization and Antioxidant Activity of Plumbago indica L. Extract. (n.d.). Impactfactor.org. Retrieved from [Link]
- Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS. (2024). Applied Biochemistry and Biotechnology, 196(12), 8431–8452.
- Quantitative and Qualitative Analysis of Plumbagin in the Leaf and Root of Plumbago europaea Growing Naturally in Kurdistan by HPLC. (2009).
- Anti-Inflammatory Effects of Quercetin and Vitexin on Activated Human Peripheral Blood Neutrophils. (2019). Journal of Immunology Research, 2019, 5358783.
- Quercetin and Green Tea Extract Supplementation Downregulates Genes Related to Tissue Inflammatory Responses to a 12-Week High Fat-Diet in Mice. (2017). Nutrients, 9(12), 1365.
- Anti-inflammatory activities of flavonoid derivates. (2021).
- Antioxidant Activities of Quercetin and Its Complexes for Medicinal Applic
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- Ultraviolet-Visible spectrum characterizations of Quercetin in aqueous ethanol solution with different pH values. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 433-436.
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- Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. (2022). Pharmaceutics, 14(12), 2816.
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biosynthesis pathway of Europetin in Plumbago europaea
An In-depth Technical Guide to the Biosynthesis of Europetin in Plumbago europaea
Abstract
This compound, a pharmacologically significant O-methylated flavonol, is a characteristic secondary metabolite of Plumbago europaea.[1] As a derivative of myricetin, its biosynthesis is deeply integrated within the broader phenylpropanoid and flavonoid pathways.[2] However, the specific enzymatic steps, particularly the terminal methylation, within P. europaea remain to be fully elucidated. This guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound, grounded in established principles of plant biochemistry. Furthermore, it presents a detailed roadmap of experimental protocols for the systematic elucidation and validation of this pathway, tailored for researchers in natural product chemistry, plant science, and drug development. The narrative emphasizes the causality behind experimental design, integrating metabolomic, transcriptomic, and biochemical approaches to ensure a robust, self-validating system of inquiry.
Introduction: The Molecular Architecture of this compound
This compound (IUPAC Name: 3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one) is an O-methylated flavonol, specifically 7-O-methylmyricetin.[2] Flavonols are a major subclass of flavonoids, synthesized from the amino acid phenylalanine, and are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties.[3] The biosynthesis of these complex molecules involves a multi-step enzymatic cascade that is a central part of a plant's secondary metabolism.[4] Plumbago europaea, a plant with a history in folk medicine, is a known producer of this compound, making it a model organism for studying the terminal, value-adding steps of flavonol modification.[1][5] Understanding this pathway is critical for potential biotechnological production and for exploring the chemical diversity of natural products.
The Core Flavonoid Pathway: Assembling the Precursor Scaffold
The formation of any flavonol begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This serves as the primary gateway to flavonoid synthesis.[6] The subsequent steps, catalyzed by a series of well-characterized enzymes, construct the foundational C6-C3-C6 flavonoid skeleton.
-
Chalcone Synthesis: The pathway's committed step is catalyzed by Chalcone Synthase (CHS) . This enzyme mediates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[6][7] CHS is a pivotal rate-limiting enzyme in the overall pathway.[8]
-
Isomerization to a Flavanone: The unstable chalcone is rapidly cyclized by Chalcone Isomerase (CHI) into the flavanone (2S)-naringenin.[8][9] Naringenin represents a critical branch point from which various flavonoid classes are derived.[6]
-
Hydroxylation to a Dihydroflavonol: Naringenin is then hydroxylated at the C-3 position by Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase (2-ODD), to produce dihydrokaempferol (DHK).[6][7] Dihydroflavonols are the immediate precursors for flavonols and anthocyanins.[9]
Proposed Pathway to this compound in Plumbago europaea
The specific structure of this compound necessitates further modifications to the DHK core, specifically additional hydroxylation of the B-ring and a final methylation step.
B-Ring Hydroxylation to Form the Myricetin Backbone
To achieve the 3',4',5'-trihydroxy substitution pattern on the B-ring characteristic of myricetin and its derivatives, two key hydroxylation events must occur.
-
From DHK to Dihydroquercetin (DHQ): Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the 3' position of the B-ring, converting DHK to dihydroquercetin (DHQ).[6]
-
From DHQ to Dihydromyricetin (DHM): Subsequently, Flavonoid 3',5'-hydroxylase (F3'5'H) adds a hydroxyl group at the 5' position, yielding dihydromyricetin (DHM).[6]
Oxidation to a Flavonol: The Role of Flavonol Synthase
Flavonol Synthase (FLS) , another critical 2-ODD family enzyme, catalyzes the desaturation of the C2-C3 bond in the C-ring of dihydromyricetin to produce the flavonol myricetin.[3][8] FLS competes directly with Dihydroflavonol 4-reductase (DFR) for the same dihydroflavonol substrates, making it a key determinant of metabolic flux towards either flavonol or anthocyanin production.[3][10]
The Terminal Step: O-Methylation to this compound
The final and defining step in this compound biosynthesis is the transfer of a methyl group to the hydroxyl group at the C-7 position of myricetin. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .
Myricetin + S-adenosyl-L-methionine → This compound (7-O-methylmyricetin) + S-adenosyl-L-homocysteine
The specific OMT responsible for this reaction in P. europaea has not yet been characterized, making its identification a primary goal for fully elucidating the pathway.
Summary of Key Biosynthetic Enzymes
| Enzyme | Abbreviation | EC Number | Function in this compound Pathway |
| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Converts L-Phenylalanine to Cinnamic acid. |
| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | Converts Cinnamic acid to p-Coumaric acid. |
| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Converts p-Coumaric acid to 4-coumaroyl-CoA. |
| Chalcone Synthase | CHS | 2.3.1.74 | Condenses 4-coumaroyl-CoA and 3x malonyl-CoA to naringenin chalcone.[11] |
| Chalcone Isomerase | CHI | 5.5.1.6 | Isomerizes naringenin chalcone to naringenin.[11] |
| Flavanone 3-Hydroxylase | F3H | 1.14.11.9 | Hydroxylates naringenin to dihydrokaempferol (DHK).[8] |
| Flavonoid 3'-Hydroxylase | F3'H | 1.14.14.82 | Hydroxylates DHK to dihydroquercetin (DHQ).[8] |
| Flavonoid 3',5'-Hydroxylase | F3'5'H | 1.14.14.81 | Hydroxylates DHQ to dihydromyricetin (DHM).[8] |
| Flavonol Synthase | FLS | 1.14.20.6 | Oxidizes DHM to myricetin.[3][8] |
| Myricetin 7-O-Methyltransferase | (OMT) | 2.1.1.- | Methylates myricetin at the 7-OH position to form this compound. |
dot digraph "this compound Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Proposed biosynthetic pathway of this compound from L-Phenylalanine."
Technical Guide for Pathway Elucidation and Validation
To move from a predicted pathway to a validated biological mechanism, a multi-omics strategy integrated with classical biochemical techniques is required.[12][13] This approach provides multiple layers of evidence, ensuring the trustworthiness of the findings.
dot digraph "Experimental Workflow" { graph [bgcolor="#F1F3F4", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Integrated workflow for validating the this compound biosynthetic pathway."
Experimental Protocol 1: Metabolite Profiling and Quantification
Causality: The first step is to confirm the presence and quantify the distribution of this compound and its logical precursors (naringenin, DHM, myricetin) within P. europaea. Tissues with the highest accumulation are likely sites of active biosynthesis and are therefore the best source material for transcriptomic analysis. HPLC with Diode-Array Detection (HPLC-DAD) allows for quantification against standards, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides definitive structural identification based on mass-to-charge ratio and fragmentation patterns.
Methodology:
-
Sample Collection: Harvest various tissues (leaves, stems, roots, flowers) from mature Plumbago europaea plants.[14] Immediately flash-freeze in liquid nitrogen and store at -80°C. Lyophilize the tissue to dryness and grind to a fine powder.
-
Extraction:
-
Accurately weigh 100 mg of dried, powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (HPLC grade) containing an internal standard (e.g., hesperetin[15]).
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-DAD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 40 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 280 nm, 320 nm, and 370 nm.
-
Quantification: Create a standard curve using authentic standards of naringenin, myricetin, and this compound (if available, otherwise relative quantification can be used).
-
-
LC-MS/MS Confirmation:
-
Utilize the same chromatographic conditions as above, interfacing with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Operate in both positive and negative ion modes.
-
Confirm the identity of peaks by comparing their retention times, parent mass ions ([M-H]⁻ or [M+H]⁺), and fragmentation patterns with those of authentic standards or with data from literature/databases.[2]
-
Experimental Protocol 2: Gene Discovery via Correlative Transcriptomics
Causality: Genes involved in the same metabolic pathway are often co-expressed, meaning their transcript levels rise and fall together under specific developmental or environmental conditions.[16][17] By sequencing the transcriptome (all expressed genes) of the tissue identified as having the highest this compound accumulation and correlating gene expression profiles with metabolite levels, we can identify candidate genes encoding the enzymes of the pathway.[18] This data-driven approach is highly effective for discovering genes for which no prior sequence information exists in the target species.[19]
Methodology:
-
RNA Extraction: From the tissue with the highest this compound content (identified in Protocol 1), extract total RNA using a plant-specific RNA purification kit with an on-column DNase treatment step to remove genomic DNA contamination. Verify RNA integrity using a Bioanalyzer or similar system (RIN > 8.0 is required).
-
Library Preparation and Sequencing:
-
Prepare stranded mRNA-Seq libraries from at least three biological replicates using a standard kit (e.g., Illumina TruSeq Stranded mRNA).
-
Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate >20 million paired-end reads per sample.
-
-
Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and low-quality reads using tools like Trimmomatic.
-
De Novo Assembly: As a reference genome for P. europaea may not be available, perform a de novo assembly of the transcriptome using Trinity to create a set of reference transcripts.
-
Gene Annotation: Annotate the assembled transcripts by searching against protein databases (e.g., NCBI nr, Swiss-Prot) and domain databases (Pfam) to assign putative functions. Specifically look for annotations corresponding to CHS, CHI, F3H, F3'H, F3'5'H, FLS, and OMTs.
-
Expression Quantification: Map the reads back to the de novo assembly and quantify transcript abundance (e.g., in Transcripts Per Million - TPM).
-
Co-expression Network Analysis: Use a tool like WGCNA (Weighted Gene Co-expression Network Analysis) to identify modules of genes with highly correlated expression patterns.[17] Identify the module whose overall expression pattern best correlates with the measured concentration of this compound. Within this module, prioritize the annotated candidate genes for further study.
-
Experimental Protocol 3: Functional Validation of a Candidate 7-O-Methyltransferase
Causality: Transcriptomic correlation provides strong circumstantial evidence but does not prove function. The definitive test is to express the candidate gene, produce the corresponding enzyme, and demonstrate its ability to perform the predicted chemical reaction in vitro.[20] This confirms the gene's role in the pathway.
Methodology:
-
Gene Cloning:
-
Design primers based on the sequence of a top candidate OMT transcript identified in Protocol 2.
-
Amplify the full open reading frame (ORF) from cDNA synthesized from the high-Europetin tissue RNA.
-
Clone the PCR product into a bacterial expression vector (e.g., pET-28a, which adds a His-tag for purification).
-
-
Heterologous Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG.
-
Grow for a further 4-16 hours at a lower temperature (e.g., 18°C) to improve protein solubility.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and lyse them via sonication.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged recombinant protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.
-
Verify the purity and size of the protein using SDS-PAGE.
-
-
In Vitro Enzyme Assay:
-
Set up a reaction mixture (e.g., 100 µL total volume) containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
1-5 µg of purified recombinant OMT
-
200 µM Myricetin (substrate)
-
500 µM S-adenosyl-L-methionine (SAM, methyl donor)
-
-
As a negative control, run a reaction without the enzyme or with heat-denatured enzyme.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding 20 µL of 20% HCl and extract the products with 200 µL of ethyl acetate.
-
-
Product Identification:
-
Evaporate the ethyl acetate extract to dryness and resuspend in 50 µL of methanol.
-
Analyze the sample using LC-MS/MS (as in Protocol 1).
-
A successful reaction will show a new peak with the retention time and mass spectrum corresponding to this compound ([M-H]⁻ at m/z 331.05), which will be absent in the negative controls.
-
Conclusion and Future Directions
This guide outlines a robust, logical framework for the complete elucidation of the this compound biosynthetic pathway in Plumbago europaea. By starting with the established general flavonoid pathway and proposing specific hydroxylation and methylation steps, we have a strong hypothetical model. The true scientific value, however, lies in the systematic validation of this model. The integrated experimental workflow presented here, combining metabolite analysis, transcriptome-wide gene discovery, and direct biochemical functional assays, provides a clear and powerful strategy for achieving this goal.
Successful identification and characterization of the key enzymes, particularly the terminal Myricetin 7-O-methyltransferase, would not only fill a gap in our knowledge of plant secondary metabolism but also provide valuable genetic tools. These tools could be used for the metabolic engineering of microorganisms or other plant systems to produce this compound on a larger scale, facilitating further research into its promising pharmacological applications.
References
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Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - MDPI. (URL: [Link])
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Flavonoid biosynthesis - Wikipedia. (URL: [Link])
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Using Gene Expression to Study Specialized Metabolism—A Practical Guide - Frontiers. (URL: [Link])
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Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC. (URL: [Link])
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The Flavonoid Biosynthesis Network in Plants - MDPI. (URL: [Link])
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A functional genomics approach toward the understanding of secondary metabolism in plant cells | PNAS. (URL: [Link])
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Flavonol synthase - Grokipedia. (URL: [Link])
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Flavonoid Biosynthetic Pathway: Genetics and Biochemistry - Semantic Scholar. (URL: [Link])
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Enzymes Associated with Biosynthesis of Flavonoids. - ResearchGate. (URL: [Link])
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Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC - NIH. (URL: [Link])
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This compound - Wikipedia. (URL: [Link])
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Enzymes of flavonoid biosynthesis as a reason for the polyvariant nature of their accumulation - Modern Phytomorphology. (URL: [Link])
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Gene Co-expression Network Analysis to Mine Genes Involved in Plant Secondary Metabolite Biosynthesis and Regulation - PubMed. (URL: [Link])
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Flavonol synthase - Wikipedia. (URL: [Link])
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Biosynthetic pathways catalysed by flavonol synthases. F3H flavanone... - ResearchGate. (URL: [Link])
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Flavonoid Biosynthetic Pathway: Genetics and Biochemistry - Biosciences Biotechnology Research Asia. (URL: [Link])
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Polar and antioxidant fraction of Plumbago europaea L., a spontaneous plant of Sardinia. (URL: [Link])
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This compound | C16H12O8 | CID 44259636 - PubChem - NIH. (URL: [Link])
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Approaches for plant biosynthetic pathway discovery. Physical... - ResearchGate. (URL: [Link])
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This compound - Chemical Compound - PlantaeDB. (URL: [Link])
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Global gene expression and secondary metabolite changes in Arabidopsis thaliana ABI4 over-expression lines | Request PDF - ResearchGate. (URL: [Link])
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Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products. (URL: [Link])
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Integrative omics approaches for biosynthetic pathway discovery in plants - SciSpace. (URL: [Link])
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Essential oils from Plumbago europaea L. aerial parts (leaves, flowers): GC-MS analyses and literature biological properties - PubMed. (URL: [Link])
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The ease and complexity of identifying and using specialized metabolites for crop engineering - PMC - PubMed Central. (URL: [Link])
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Quantitative and Qualitative Analysis of Plumbagin in the Leaf and Root of Plumbago europaea Growing Naturally in Kurdistan by HPLC | Iraqi Journal of Pharmaceutical Sciences. (URL: [Link])
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Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies - NIH. (URL: [Link])
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Interactions among enzymes of the Arabidopsis flavonoid biosynthetic pathway - PMC. (URL: [Link])
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Metabolic profiling and expression analysis of key genetic factors in the biosynthetic pathways of antioxidant metabolites in mungbean sprouts - Frontiers. (URL: [Link])
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Integrative omics approaches for biosynthetic pathway discovery in plants - RSC Publishing. (URL: [Link])
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Essential oils from Plumbago europaea L. aerial parts (leaves, flowers): GC-MS analyses and literature biological properties. (URL: [Link])
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(PDF) Quantitative and Qualitative Analysis of Plumbagin in the Leaf and Root of Plumbago europaea Growing Naturally in Kurdistan by HPLC - ResearchGate. (URL: [Link])
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Quantitative and Qualitative Analysis of Plumbagin in the Leaf and Root of Plumbago europaea Growing Naturally in Kurdistan by HPLC | Request PDF - ResearchGate. (URL: [Link])
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Evidence for enzyme complexes in the phenylpropanoid and flavonoid pathways | Request PDF - ResearchGate. (URL: [Link])
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Figure 4. HPLC spectra of pure plumbagin as standard (A) and extracted... - ResearchGate. (URL: [Link])
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The studied Plumbago plant species, where a represents Plumbago europaea and b represents Plumbago auriculata - ResearchGate. (URL: [Link])
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Hesperetin | C16H14O6 | CID 72281 - PubChem - NIH. (URL: [Link])
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An In-depth Technical Guide to Europetin: Discovery, History, and Scientific Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Europetin, a naturally occurring O-methylated flavonol, represents a compelling molecule at the intersection of traditional botany and modern pharmacology. First identified as a constituent of Plumbago europaea, its history is rooted in the exploration of plant-derived secondary metabolites. This guide provides a comprehensive technical overview of this compound, from its initial discovery and synthesis to its chemical properties and burgeoning biological significance. We delve into the methodologies for its isolation and characterization, explore its known and putative mechanisms of action, and present detailed experimental protocols to facilitate further research and development. This document is designed to serve as a foundational resource for scientists engaged in natural product chemistry, drug discovery, and the investigation of flavonoid biochemistry and therapeutics.
Introduction: The Flavonoid Landscape and the Emergence of this compound
Flavonoids are a vast and diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. Their fundamental structure, a fifteen-carbon skeleton consisting of two benzene rings linked by a heterocyclic pyran ring, provides a scaffold for extensive chemical modification, leading to a wide array of biological activities. Within this landscape, flavonols are a particularly well-studied subclass, with prominent members like quercetin and myricetin recognized for their potent antioxidant and anti-inflammatory properties.
This compound (7-O-methylmyricetin) emerges as a significant, though less ubiquitously studied, member of this family. As an O-methylated derivative of myricetin, it possesses a unique chemical profile that influences its bioavailability and biological activity. This guide will illuminate the path of this compound from its botanical origins to its potential as a modulator of key cellular signaling pathways.
Discovery and History: Unraveling the Origins of a Natural Product
The history of this compound is intertwined with the phytochemical investigation of the genus Plumbago. While traditional use of Plumbago species in folk medicine has been documented for centuries, the specific isolation of its chemical constituents is a more recent scientific endeavor.
First Identification in Nature
This compound was first identified as a natural product in the European leadwort, Plumbago europaea[1][2]. This perennial plant, native to the Mediterranean region and Central Asia, has been a subject of phytochemical interest due to its use in traditional remedies. The initial isolation and structural elucidation of this compound from this plant source marked its entry into the scientific literature as a distinct chemical entity.
The First Chemical Synthesis
A significant milestone in the history of this compound was its first unambiguous chemical synthesis, reported in 1974 by Sarma, Srimannarayana, and Subba Rao[1][3][4]. Their work focused on the synthesis of naturally occurring partial methyl ethers of myricetin. The synthesis of this compound was achieved through a multi-step process, providing a definitive confirmation of its chemical structure and paving the way for the production of this compound for further biological investigation, independent of its natural availability.
Chemical and Physical Properties
A thorough understanding of this compound's physicochemical properties is fundamental to its application in research and drug development.
| Property | Value | Source |
| IUPAC Name | 3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | [1] |
| Synonyms | 7-O-methylmyricetin, 7-Methylmyricetin | [1] |
| CAS Number | 16280-27-6 | [1] |
| Molecular Formula | C₁₆H₁₂O₈ | [1] |
| Molar Mass | 332.264 g/mol | [1] |
| Appearance | Greenish-yellow needles | [4] |
| Melting Point | 278 °C | [4] |
Biological Activities and Mechanism of Action
While research on this compound is not as extensive as that on more common flavonoids, emerging evidence suggests its potential in several key therapeutic areas. Much of its predicted activity is inferred from the well-documented actions of its parent compound, myricetin, and the broader class of flavonols.
Antioxidant Properties
Like many flavonoids, this compound is predicted to possess significant antioxidant activity. The polyphenolic structure, with its multiple hydroxyl groups, enables it to act as a potent scavenger of free radicals.
Putative Mechanism of Antioxidant Action:
The antioxidant capacity of flavonoids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it. The resulting flavonoid radical is stabilized by resonance, making it relatively unreactive. The presence of a catechol group (3',4'-dihydroxy) in the B-ring and the 3-hydroxyl group in the C-ring are particularly important for high antioxidant activity.
Caption: Putative antioxidant mechanism of this compound.
Anti-Inflammatory Effects
Flavonoids are well-documented anti-inflammatory agents, and this compound is expected to share these properties. The anti-inflammatory actions of flavonoids are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
Potential Anti-Inflammatory Signaling Pathways Modulated by this compound:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Flavonoids can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules[5][6].
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Flavonoids can modulate the activity of MAPK signaling cascades (e.g., ERK, JNK, p38), which play a crucial role in the production of inflammatory mediators[6][7].
-
Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively[8].
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
Insulin-Sensitizing and Anti-Diabetic Potential
One of the most promising areas of this compound research is its potential role in metabolic regulation. Studies have indicated that this compound exhibits insulin-like and insulin-sensitizing effects.
Proposed Mechanism of Insulin Sensitization:
The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor. Flavonoids have been shown to enhance insulin sensitivity through various mechanisms, including:
-
Activation of AMP-activated protein kinase (AMPK): AMPK is a key energy sensor in cells. Its activation can lead to increased glucose uptake and fatty acid oxidation[9].
-
Modulation of the PI3K/Akt Pathway: This is a central pathway in insulin signaling that leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake[10].
-
Inhibition of Protein Tyrosine Phosphatases (PTPs): Some flavonoids can inhibit PTPs, such as PTP1B, which are negative regulators of the insulin receptor, thereby enhancing insulin signaling[10].
Caption: Proposed mechanism of this compound's insulin-sensitizing effect.
Experimental Protocols
The following protocols provide a framework for the isolation, characterization, and biological evaluation of this compound. These are generalized methods and may require optimization based on the specific plant material and experimental setup.
Isolation of this compound from Plumbago europaea
This protocol is based on general methods for flavonoid extraction from Plumbago species and may need to be adapted for the specific goal of isolating this compound.
Materials:
-
Dried and powdered aerial parts of Plumbago europaea
-
n-hexane
-
Methanol (85% aqueous)
-
Ethyl acetate
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol gradients)
-
Soxhlet apparatus
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
Procedure:
-
Defatting:
-
Macerate the powdered plant material with n-hexane for 48 hours to remove lipids and other non-polar compounds[11].
-
Filter the plant material and allow it to air dry.
-
-
Extraction:
-
Place the defatted plant material in a thimble and perform Soxhlet extraction for 16 hours using 85% aqueous methanol as the solvent[11].
-
Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning in a separatory funnel with ethyl acetate. Repeat the partitioning twice with fresh ethyl acetate[11].
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the ethyl acetate fraction, which is typically enriched in flavonoids.
-
-
Column Chromatography:
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., n-hexane).
-
Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in n-hexane, followed by the addition of methanol[12][13].
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound (a reference standard is required for comparison).
-
Pool the fractions rich in this compound and evaporate the solvent to obtain the purified compound.
-
Characterization of this compound
High-Performance Liquid Chromatography (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14].
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape) is commonly used for flavonoid separation[15][16].
-
Flow Rate: 1.0 mL/min[14].
-
Detection: UV detector set at a wavelength where flavonoids show strong absorbance (e.g., around 256 nm or 370 nm)[14].
-
Quantification: A calibration curve should be prepared using a pure standard of this compound at different concentrations[17][18].
In Vitro Biological Assays
DPPH Radical Scavenging Assay (Antioxidant Activity):
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
Glucose Uptake Assay in L6 Myotubes (Insulin-Sensitizing Activity):
This assay measures the uptake of a fluorescently labeled glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), in muscle cells.
-
Culture and differentiate L6 myoblasts into myotubes in a 96-well plate.
-
Starve the differentiated myotubes in serum-free medium for 2-4 hours.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours)[9]. Positive controls such as insulin or metformin should be included.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add 2-NBDG to the cells and incubate for 30-60 minutes.
-
Terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Measure the fluorescence intensity using a fluorescence microplate reader.
Future Perspectives
This compound stands as a promising natural product with the potential for further development. Future research should focus on:
-
Comprehensive Biological Screening: A broader evaluation of its bioactivities, including anticancer, neuroprotective, and antimicrobial effects, is warranted.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to establish its efficacy, pharmacokinetic profile, and safety.
-
Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs can help in identifying the key structural features responsible for its biological activities and may lead to the development of more potent and selective compounds.
References
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Sarma, P. N., Srimannarayana, G., & Rao, N. V. S. (1974). Synthesis of naturally occurring partial methyl ethers of myricetin. ResearchGate. [Link]
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Sarma, P. N., Srimannarayana, G., & Rao, N. V. S. (1974). Synthesis of naturally occurring partial methyl ethers of myricetin. Indian Academy of Sciences. [Link]
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Journal of Chemical Health Risks. (2023). Isolation and Characterization Plumbago Indica L. Root Extracts. jchr.org. [Link]
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Al-Jaber, H. A. (2025). Isolation and characterization of luteolin and ferulic acid from Plumbago auriculata cultivated in Iraq. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Jaradat, N. A., et al. (2021). Isolation, identification, and antimycotic activity of plumbagin from Plumbago europaea L. roots, leaves and stems. ResearchGate. [Link]
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Patel, D. N., et al. (2008). A Simple Method for Isolation of Plumbagin from Roots of Plumbago rosea. Taylor & Francis Online. [Link]
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Roy, A., & Bharadvaja, N. (2022). Successive extracts guided isolation of plumbagin from Plumbago zeylanica L. in the course of development of marker compound. ResearchGate. [Link]
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Sahu, R. K., & Singh, H. (2025). Extraction, Fractionation, and Characterization of Plumbagin from the Roots of Plumbago zeylanica. South-East European Journal of Public Health. [Link]
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Abotaleb, M., et al. (2023). Anti-inflammatory activities of flavonoid derivates. ResearchGate. [Link]
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Al-Khayri, J. M., et al. (2023). Anti-Inflammatory and Anti-Arthritis Activity of Quercetin: A Comprehensive Review. PubMed. [Link]
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Yahfoufi, N., et al. (2018). Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. MDPI. [Link]
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Kim, J.-H., et al. (2020). Quercetin Attenuates the Production of Pro-Inflammatory Cytokines in H292 Human Lung Epithelial Cells Infected with Pseudomonas aeruginosa by Modulating ExoS Production. Journal of Microbiology and Biotechnology. [Link]
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Zhang, Y., et al. (2025). The therapeutic mechanisms of quercetin on inflammatory diseases: an update. PubMed. [Link]
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Ublekov, F., et al. (2021). Antioxidant and Antitumor Activities of Novel Quercetin-Loaded Electrospun Cellulose Acetate/Polyethylene Glycol Fibrous Materials. Polymers. [Link]
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Chiu, Y.-W., et al. (2019). Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways. International Journal of Molecular Sciences. [Link]
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Majumder, S., & Saha, S. (2025). quantitative estimation of quercetin from phoenix sylvestris using validated hptlc method. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Quantitative Analysis of Quercetin in Natural Sources by RP-HPLC. Semantic Scholar. [Link]
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Wang, Y., & Scherer, P. E. (2014). Signaling mechanisms underlying the insulin-sensitizing effects of adiponectin. Best Practice & Research Clinical Endocrinology & Metabolism. [Link]
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Chiu, Y.-W., et al. (2019). Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways. PubMed. [Link]
-
Ganesan, K., & Xu, B. (2020). Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine. Oxidative Medicine and Cellular Longevity. [Link]
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Jaradat, N. A. (2025). Plumbagin, a Naturally Occurring Naphthoquinone: Its Isolation, Spectrophotometric Determination in Roots, Stems, and Leaves in Plumbago Europaea L. ResearchGate. [Link]
-
Park, J. B. (2018). Quercetin inhibits glucose transport by binding to an exofacial site on GLUT1. Biochemical and Biophysical Research Communications. [Link]
-
Murugesan, N., et al. (2022). In-vitro evaluation of synergism in antioxidant efficiency of Quercetin and Resveratrol. ResearchGate. [Link]
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Das, A., et al. (1999). Antimutagenic and antioxidant/prooxidant activity of quercetin. PubMed. [Link]
-
Youl, E., et al. (2010). Quercetin potentiates insulin secretion and protects INS-1 pancreatic β-cells against oxidative damage via the ERK1/2 pathway. British Journal of Pharmacology. [Link]
-
Wu, C.-H., et al. (2019). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Molecules. [Link]
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Meng, S., et al. (2018). Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo. PubMed. [Link]
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Park, J. B. (2018). Quercetin inhibits glucose transport by binding to an exofacial site on GLUT1. PLOS ONE. [Link]
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ResearchGate. (n.d.). In vitro antioxidant activity of the (a) Quercetin, (b) P. emblica, (c)... ResearchGate. [Link]
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Park, J. B. (2025). Quercetin inhibits glucose transport by binding to an exofacial site on GLUT1. ResearchGate. [Link]
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L-A., et al. (2019). Activation of Insulin Signaling by Botanical Products. MDPI. [Link]
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Vallianou, N. G., et al. (2021). Dietary Flavonoids and Insulin Signaling in Diabetes and Obesity. Molecules. [Link]
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L-A., et al. (2021). Activation of Insulin Signaling by Botanical Products. ResearchGate. [Link]
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Dhanya, R., et al. (2017). Quercetin, a Lead Compound against Type 2 Diabetes Ameliorates Glucose Uptake via AMPK Pathway in Skeletal Muscle Cell Line. Frontiers in Pharmacology. [Link]
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Das, S., et al. (2024). Quantitative Estimation of Quercetin of Some Selected Edible Plants of West Bengal by High-performance Thin-layer Chromatography Densitometry Method. ResearchGate. [Link]
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Tolosa, E., et al. (2017). Quantitative analysis of quercetin present in ethanolic leaf extract of Blumea balsamifera L. DC using TLC-bioautography and HPLC-PDA. Longdom Publishing. [Link]
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Kubinova, R., et al. (2021). Selected Plant Extracts Regulating the Inflammatory Immune Response and Oxidative Stress: Focus on Quercus robur. MDPI. [Link]
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Wang, L., et al. (2016). Qualitative and quantitative analysis of catechin and quercetin in flavonoids extracted from Rosa roxburghii Tratt. Tropical Journal of Pharmaceutical Research. [Link]
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Singh, S., & Singh, R. (2018). method development and validation for estimation of quercetin using uv and rp-hplc in bulk. Plant Archives. [Link]
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EFSA. (n.d.). Plumbago europaea L. EFSA Compendium of Botanicals. [Link]
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Jaradat, N. A., et al. (2025). Isolation, identification, and antimycotic activity of plumbagin from Plumbago europaea L. roots, leaves and stems. ResearchGate. [Link]
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Istudor, V., et al. (2013). HPLC-UV Analysis Coupled with Chemometry to Identify Phenolic Biomarkers from Medicinal Plants, used as Ingredients in Two Food Supplement Formulas. Farmacia. [Link]
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Magiera, S., & Zaręba, S. (2015). UHPLC-UV method for the determination of flavonoids in dietary supplements and for evaluation of their antioxidant activities. PubMed. [Link]
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Talluri, M. V., et al. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies. Longdom Publishing. [Link]
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Europetin: A Technical Guide for Researchers and Drug Development Professionals
Europetin (CAS: 16280-27-6) , an O-methylated flavonol, presents a compelling subject for scientific inquiry within drug discovery and development. This guide offers an in-depth exploration of its core chemical attributes, known biological activities, and postulated mechanisms of action, providing a foundational resource for researchers. While direct, extensive research on this compound is still emerging, this document synthesizes existing data and draws logical parallels from the well-studied, structurally similar flavonoid, Quercetin, to offer field-proven insights.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a compound's physicochemical properties is paramount for any experimental design. This compound's key identifiers and characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 16280-27-6 | [1] |
| Molecular Formula | C₁₆H₁₂O₈ | [1] |
| Molecular Weight | 332.26 g/mol | |
| IUPAC Name | 3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
| Synonyms | 7-O-methylmyricetin |
Section 2: Known and Postulated Biological Activities & Mechanisms of Action
This compound, as a flavonoid, is anticipated to exhibit a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. While specific studies on this compound are limited, its structural similarity to Quercetin allows for informed postulation of its mechanisms.
Antioxidant Activity
Flavonoids are renowned for their potent antioxidant effects, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1][2][3] This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases.
Postulated Mechanism: this compound's antioxidant mechanism likely involves the donation of a hydrogen atom from its hydroxyl groups to neutralize reactive oxygen species (ROS). Furthermore, it may chelate transition metals like iron and copper, preventing them from participating in Fenton reactions that generate highly damaging hydroxyl radicals.[3]
Experimental Workflow: In Vitro Antioxidant Capacity Assessment
Caption: Workflow for assessing the in vitro antioxidant capacity of this compound.
Anti-Inflammatory Effects
Chronic inflammation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Flavonoids like Quercetin have demonstrated significant anti-inflammatory activity.[4][5]
Postulated Signaling Pathway: It is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. This likely includes the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8] By inhibiting these pathways, this compound could reduce the production of pro-inflammatory cytokines and mediators.
Caption: Postulated anti-inflammatory mechanism of this compound via MAPK and NF-κB inhibition.
Anti-Cancer Potential
The anti-cancer properties of flavonoids are a significant area of research. Quercetin has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by targeting various signaling pathways.[4][5][9]
Postulated Mechanism: this compound may share these anti-cancer mechanisms. It could potentially induce cell cycle arrest and apoptosis in cancer cells by modulating pathways such as the PI3K/Akt and Wnt/β-catenin signaling cascades.[4] Furthermore, its antioxidant properties may contribute to its anti-cancer effects by protecting against DNA damage.
Neuroprotective Effects
Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases. The neuroprotective effects of flavonoids are often linked to their antioxidant and anti-inflammatory properties.
Postulated Mechanism: this compound may confer neuroprotection by mitigating oxidative damage to neuronal cells and suppressing neuroinflammation. It could potentially modulate signaling pathways involved in neuronal survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Section 3: Experimental Protocols
The following protocols provide a general framework for researchers initiating studies with this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Solubilization and Storage
Given the hydrophobic nature of many flavonoids, proper solubilization is critical for in vitro studies.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a concentrated stock solution of this compound.[10][11][12]
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution in the appropriate cell culture medium or buffer to the final desired concentration immediately before use.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell-Based Assay Protocol (General)
This protocol provides a general outline for assessing the effects of this compound on cultured cells.
-
Cell Seeding:
-
Plate cells in a suitable multi-well plate (e.g., 96-well) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium from the DMSO stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include appropriate controls: a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific endpoint being measured.
-
Endpoint Analysis: Perform the desired assay to assess the effects of this compound. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, XTT, or CellTiter-Glo® assays).
-
Apoptosis Assays: (e.g., Caspase activity assays, Annexin V staining).
-
Gene or Protein Expression Analysis: (e.g., qPCR, Western blotting, ELISA).
-
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Materials:
-
This compound
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
In a 96-well plate, add different concentrations of the this compound solution to the wells.
-
Add the DPPH solution to each well.
-
Include a blank (methanol/ethanol) and a positive control.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Section 4: Conclusion and Future Directions
This compound is a promising flavonoid with the potential for significant biological activities. While current research is limited, its structural similarity to well-characterized flavonoids like Quercetin provides a strong rationale for further investigation into its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to validate the postulated mechanisms and uncover its full therapeutic potential. The protocols and information provided in this guide serve as a valuable starting point for researchers embarking on the study of this intriguing natural compound.
References
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- Erythropoietin regulates signaling pathways associated with neuroprotective events. (2025).
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- Erythropoietin Neuroprotection Pathway (Concept Id: C1516961). (n.d.).
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- Evaluation of the Possible Pathways Involved in the Protective Effects of Quercetin, Naringenin, and Rutin at the Gene, Protein and miRNA Levels Using In-Silico Multidimensional Data Analysis. (2023). International Journal of Molecular Sciences, 24(13), 10595.
- Quercetin (hydrate)
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Europetin (7-O-methylmyricetin)
Preamble: The Logic of Structural Elucidation
In the realm of drug discovery and natural product chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. Flavonoids, a diverse class of polyphenolic compounds, are of particular interest due to their vast pharmacological potential. This guide focuses on the spectroscopic characterization of a specific O-methylated flavonol, Europetin .
This guide, therefore, adopts the perspective of a senior scientist tasked with characterizing a rare or novel compound. We will proceed by applying established, first-principle spectroscopic methods to deduce and interpret the spectral data of this compound. This process involves leveraging spectral data from its well-characterized parent compound, Myricetin, and understanding the predictable effects of its unique structural feature—the 7-O-methyl group. By integrating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we will construct a robust analytical framework for its definitive identification.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Causality Behind NMR Strategy
NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule. For a flavonoid like this compound, a multi-faceted NMR approach is not just beneficial, it is essential for unambiguous assignment.
-
¹H NMR provides information on the number and chemical environment of protons, and their connectivity through spin-spin coupling.
-
¹³C NMR reveals the number of unique carbon atoms and their hybridization state (e.g., sp², sp³).
-
2D NMR (COSY, HSQC, HMBC) is the critical validation step.
-
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) couplings, crucial for identifying adjacent protons on aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (¹J-CH).
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (²J-CH, ³J-CH), which is the key to connecting the different structural fragments of the molecule, such as linking the A and B rings to the central C ring.
-
The choice of solvent is a critical experimental parameter. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for flavonoids as it solubilizes these polar compounds well and, importantly, does not readily exchange with the acidic phenolic hydroxyl protons. This allows the -OH protons to be observed as distinct signals, providing additional structural information. In contrast, solvents like deuterated methanol (MeOD) will cause rapid H/D exchange, leading to the disappearance of the hydroxyl signals.
Predicted Spectroscopic Data for this compound
The structure of this compound suggests a distinct set of signals. By analyzing the known spectra of its parent, Myricetin, we can predict the ¹H and ¹³C NMR data for this compound with a high degree of confidence. The primary differences will arise from the replacement of the 7-OH group with a 7-OCH₃ group.
Diagram 1: this compound Structure with NMR Numbering
Caption: A self-validating workflow for NMR-based structure elucidation.
Experimental Protocol: High-Resolution NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data suitable for full structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.05% tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
Set the sample temperature to 298 K (25 °C).
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Calibrate the 90° pulse width.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including those with long T1 times, for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a large number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
-
2D NMR Acquisition:
-
For COSY, HSQC, and HMBC , use standard, gradient-selected pulse programs provided by the spectrometer manufacturer.
-
Optimize the spectral widths in both dimensions to cover all relevant signals.
-
Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution.
-
Part 2: Mass Spectrometry (MS)
Expertise & Experience: Why ESI-MS/MS is the Gold Standard
For polar, non-volatile molecules like flavonoids, Electrospray Ionization (ESI) is the ideal ionization technique. It is a "soft" method that typically generates intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal in-source fragmentation. This provides an accurate molecular weight.
The true power for structure elucidation comes from tandem mass spectrometry (MS/MS). In this technique, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern is not random; it is governed by the chemical structure of the molecule. For flavonoids, characteristic fragmentation pathways, such as the retro-Diels-Alder (RDA) reaction and losses of small neutral molecules (CO, H₂O) and radicals (•CH₃ from methoxy groups), provide a structural fingerprint that confirms connectivity and substitution patterns. [3]
Expected Mass Spectrometry Data for this compound
Table 3: Predicted High-Resolution ESI-MS Data for this compound
| Ion Species | Ionization Mode | Calculated m/z |
| [M+H]⁺ | Positive | 333.0605 |
| [M+Na]⁺ | Positive | 355.0424 |
| [M-H]⁻ | Negative | 331.0459 |
Table 4: Predicted Key MS/MS Fragments of this compound ([M-H]⁻ Precursor, m/z 331.0)
| Fragment m/z | Proposed Loss | Fragment Structure/Identity | Rationale |
| 316.0221 | •CH₃ (15.0234 Da) | [M-H-CH₃]⁻ | Diagnostic loss of a methyl radical from the 7-OCH₃ group. Confirms the presence and lability of the methoxy group. [3] |
| 288.0271 | •CH₃ + CO | [M-H-CH₃-CO]⁻ | Subsequent loss of carbon monoxide from the C-ring. |
| 178.9982 | RDA Cleavage | ¹,³A⁻ ion | Fragment corresponding to the A-ring after retro-Diels-Alder cleavage. |
| 151.0037 | RDA Cleavage | ¹,³B⁻ ion | Fragment corresponding to the B-ring after retro-Diels-Alder cleavage. |
Diagram 3: MS/MS Fragmentation Workflow for this compound
Caption: Predicted primary fragmentation pathways for this compound in negative ion mode.
Experimental Protocol: High-Resolution ESI-MS and MS/MS Analysis
This protocol describes a standard method for obtaining high-resolution mass spectra of a flavonoid using an LC-MS system.
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound sample at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).
-
-
LC-MS System Setup (Q-TOF or Orbitrap Mass Spectrometer):
-
Liquid Chromatography (for sample introduction and cleanup):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) can be used to elute the compound.
-
-
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI).
-
Mode: Run separate analyses in both positive and negative ion modes.
-
MS¹ Scan Range: m/z 100-1000.
-
MS/MS (Data-Dependent Acquisition): Set the instrument to automatically select the top 3-5 most intense ions from the MS¹ scan for fragmentation (CID). Set the precursor ion m/z for this compound (e.g., 333.06 in positive mode, 331.05 in negative mode) in an inclusion list to prioritize its fragmentation.
-
Collision Energy: Apply a stepped collision energy (e.g., 15, 30, 45 eV) to observe both low-energy and high-energy fragments.
-
-
-
Data Analysis:
-
Extract the accurate mass from the MS¹ spectrum to confirm the elemental formula (C₁₆H₁₂O₈).
-
Analyze the MS/MS spectrum to identify the key fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways (Table 4) to confirm the structure.
-
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of a natural product like this compound is a puzzle solved by the convergence of evidence from multiple, orthogonal analytical techniques. While a complete published dataset for this specific molecule is elusive, this guide demonstrates how a Senior Application Scientist would confidently establish its structure. By integrating the predictive power of NMR spectroscopy—informed by data from its parent compound Myricetin—with the definitive molecular weight and fragmentation fingerprint from high-resolution mass spectrometry, we can build an unassailable case for the identity of this compound. This rigorous, self-validating workflow, combining predictive analysis with robust experimental protocols, represents the gold standard in modern natural product characterization and is essential for advancing drug discovery programs.
References
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Muhammad, H. M., Saour, K. Y., & Naqishbandi, A. M. (2017). Quantitative and Qualitative Analysis of Plumbagin in the Leaf and Root of Plumbago europaea Growing Naturally in Kurdistan by HPLC. Iraqi Journal of Pharmaceutical Sciences. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
- Wolfender, J. L., Rodriguez, S., Hostettmann, K., & Wagner-Redeker, W. (1995). Liquid chromatography-thermospray mass spectrometry and liquid chromatography-electrospray mass spectrometry of crude plant extracts for the rapid screening of crude plant extracts.
-
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]
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Sun, J., Chen, P., & Lin, Y. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 24(17), 3156. [Link]
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PubChem. (n.d.). Myricetin. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]
-
University of Wisconsin. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 16, 2026, from [Link]
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Europetin: A Technical Guide to Stability and Degradation Profiling
Abstract
Europetin (7-O-methylmyricetin) is an O-methylated flavonol with significant therapeutic potential owing to its antioxidant and biological activities. However, like many flavonoids, its clinical and commercial utility is contingent upon its chemical stability. Degradation can lead to a loss of potency and the formation of unknown, potentially toxic, byproducts. This technical guide provides an in-depth analysis of the stability and degradation profile of this compound, designed for researchers, scientists, and drug development professionals. We will explore the core physicochemical properties that govern its stability, dissect its degradation kinetics and pathways under various stress conditions, detail the analytical methodologies required for robust stability assessment, and discuss strategic approaches for its stabilization in formulations.
Introduction to this compound: Structure and Significance
This compound, or 7-methylmyricetin, is a naturally occurring flavonol found in plants such as Plumbago europaea.[1] Its structure is characterized by a pentahydroxyflavone backbone with a methoxy group at the C7 position.[2] This methylation distinguishes it from its parent compound, myricetin, and can significantly influence its physicochemical properties, including lipophilicity and metabolic stability. The antioxidant capacity of flavonoids is a key driver of their therapeutic interest, but the very chemical features responsible for this activity—the phenolic hydroxyl groups—also render them susceptible to degradation.[3] Understanding the stability profile of this compound is therefore a critical prerequisite for its development as a pharmaceutical or nutraceutical agent.
Physicochemical Properties of this compound
The inherent stability of a molecule is dictated by its physical and chemical properties. A comprehensive understanding of these parameters is the foundation of any stability program.
| Property | Value | Source |
| IUPAC Name | 3,5-Dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one | [1] |
| Molecular Formula | C₁₆H₁₂O₈ | [1][2][4] |
| Molar Mass | 332.26 g/mol | [1][2][4] |
| XlogP | 1.50 | [4] |
| Hydrogen Bond Donors | 5 | [4] |
| Hydrogen Bond Acceptors | 8 | [4] |
| Topological Polar Surface Area | 137.00 Ų | [4] |
These properties suggest that this compound is a relatively polar molecule with multiple sites for hydrogen bonding, influencing its solubility and interaction with excipients. The phenolic groups are primary sites for oxidative degradation and pH-dependent ionization.
This compound Degradation Profile: Kinetics and Pathways
The degradation of active pharmaceutical ingredients (APIs) is assessed through forced degradation (stress testing) studies, which expose the drug to conditions more severe than those anticipated during storage.[5] These studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. Flavonoids, as a class, are known to be sensitive to pH, oxidation, light, and temperature.[6][7]
Influence of pH
The stability of flavonoids is highly pH-dependent.[8] Alkaline conditions, in particular, can accelerate the degradation of phenolic compounds.[9]
-
Mechanism: At higher pH values, the phenolic hydroxyl groups of this compound deprotonate, forming phenolate anions. These anions are significantly more susceptible to oxidation than their protonated counterparts. The increased electron density on the aromatic rings facilitates rapid reaction with oxygen, leading to ring cleavage and polymerization. For quercetin, a structurally similar flavonoid, a logarithmic increase in the degradation rate constant has been observed with increasing pH.[9]
-
Kinetics: The degradation in aqueous solution typically follows pseudo-first-order kinetics.[10][11] The rate of degradation is expected to be minimal in the acidic to neutral pH range (pH 4-7) and increase dramatically under alkaline conditions.[8][12]
Oxidative Degradation
Oxidation is a primary degradation pathway for flavonoids. The pyrogallol group on the B-ring of this compound is particularly susceptible to oxidation.
-
Mechanism: Exposure to atmospheric oxygen or oxidizing agents (e.g., hydrogen peroxide) can initiate a free-radical chain reaction. This can lead to the formation of quinone-type structures and subsequent cleavage of the heterocyclic C-ring. Degradation products often include derivatives of the original A- and B-rings, such as phloroglucinol carboxylic acid and protocatechuic acid, as has been identified for quercetin.[9]
-
Causality: The presence of multiple hydroxyl groups makes this compound an excellent radical scavenger, but in doing so, the molecule itself is consumed. This highlights the inherent trade-off between bioactivity and stability.
Photodegradation
Many flavonoids absorb UV light, which can provide the energy needed to initiate degradation reactions.[8]
-
Mechanism: Light exposure can lead to different degradation pathways than thermal degradation.[6] UV absorption can excite the molecule to a higher energy state, leading to bond cleavage, often targeting the C-ring. This can result in a complete loss of the characteristic flavonoid structure.
-
Kinetics: Photodegradation often follows pseudo-first-order kinetics.[10] The rate and extent of degradation depend on the intensity and wavelength of the light source.
Thermal Degradation
Elevated temperatures accelerate chemical reactions, and thus, degradation.[3]
-
Mechanism: Thermal stress can provide the activation energy needed to overcome reaction barriers. For flavonoids, this can lead to various reactions, including polymerization and cleavage of glycosidic bonds (though this compound is an aglycone). The degradation products formed under thermal stress can differ from those formed via photolysis.[6]
-
Kinetics: The temperature dependence of the degradation rate constant (k) is typically modeled using the Arrhenius equation. Most thermal degradation processes for flavonoids follow a first-order kinetic model.[13] This allows for the calculation of critical parameters like activation energy (Ea) and shelf-life (t₉₀) at different storage temperatures.[12]
Analytical Methodologies for Stability Assessment
Robust analytical methods are the cornerstone of any stability study, allowing for the accurate quantification of the parent compound and the detection of degradation products.[14][15] A stability-indicating method (SIM) is one that can separate the drug substance from its degradation products, ensuring an accurate measurement of the API concentration.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with a Diode Array Detector (DAD), is the workhorse for stability testing.[16]
-
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A C18 column is commonly used. The mobile phase typically consists of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Acidification sharpens the peaks of phenolic compounds.
-
Detection: A DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths. This is crucial for assessing peak purity and selecting the optimal wavelength for quantification (e.g., the λmax of this compound) to maximize sensitivity.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS)
When HPLC analysis reveals unknown peaks, LC-MS is essential for their identification.
-
Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. After separation on the column, molecules are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined.
-
Application: Tandem MS (MS/MS) allows for the fragmentation of a selected parent ion, providing structural information about the degradation product.[10] This is indispensable for elucidating degradation pathways.[11][12]
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 90% A, ramp to 50% A over 20 minutes, then to 10% A over 5 minutes, hold for 2 minutes, and return to initial conditions. Rationale: A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products within a reasonable time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD monitoring from 200-400 nm; quantification at the λmax of this compound (approx. 360-370 nm).
-
-
Sample Preparation: Dissolve the sample in a methanol:water (50:50) diluent to a concentration of approximately 0.1 mg/mL.
-
Forced Degradation Sample Analysis:
-
Inject samples from acid, base, peroxide, thermal, and photolytic stress conditions.
-
The base-hydrolyzed sample must be neutralized with acid prior to injection to prevent column damage.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze stressed samples to ensure degradation product peaks are resolved from the this compound peak (resolution > 2). Check peak purity using the DAD.
-
Linearity: Prepare a series of standard solutions over a range (e.g., 1-100 µg/mL) and confirm the correlation coefficient (R²) is > 0.999.
-
Accuracy & Precision: Perform replicate analyses of known concentrations to determine recovery (%) and relative standard deviation (RSD%).
-
LOD & LOQ: Determine the limits of detection and quantification to ensure the method is sensitive enough to detect low levels of degradation products.[16]
-
Proposed Degradation Pathways
Based on the known degradation mechanisms of related flavonoids like quercetin and myricetin, a plausible oxidative degradation pathway for this compound can be proposed. The process is likely initiated by the oxidation of the electron-rich B-ring.
This diagram illustrates a hypothetical pathway. The actual products must be confirmed experimentally using techniques like LC-MS/MS.
Stabilization Strategies
Given the inherent instability of this compound, formulation strategies are crucial to ensure its shelf-life and efficacy.[[“]] The choice of strategy depends on the dosage form (solid vs. liquid) and the primary degradation pathway identified.
| Strategy | Mechanism of Action | Application |
| pH Control | Maintain pH in a stable range (typically acidic to neutral) to prevent deprotonation and subsequent oxidation.[[“]] | Use of citrate or phosphate buffer systems in liquid formulations.[18] |
| Antioxidants | Act as sacrificial agents, reacting with oxygen or free radicals more readily than this compound. | Addition of chelating agents like EDTA to bind metal ions that catalyze oxidation, or oxygen scavengers like ascorbic acid.[18] |
| Protection from Light | Use of light-blocking materials to prevent photodegradation.[8] | Packaging in amber glass vials or bottles, or using opaque secondary packaging.[8] |
| Low-Temperature Storage | Reduce the rate of all chemical reactions according to the Arrhenius principle. | Refrigeration (2-8°C) or freezing (below -18°C) for the API or final product.[8] |
| Inert Atmosphere | Remove oxygen from the formulation and packaging headspace to prevent oxidation. | Blanketing with an inert gas like nitrogen or argon during manufacturing and packaging. |
| Encapsulation | Create a physical barrier around the API to protect it from environmental factors like moisture, light, and oxygen.[18] | Microencapsulation, liposomal formulations, or formation of cyclodextrin inclusion complexes to improve both stability and solubility.[18][19] |
| Solid-State Modification | Alter the crystal structure of the API to create a more stable form. | Co-crystallization with a stabilizing co-former can reduce hygroscopicity and enhance stability.[[“]][19] |
Conclusion
This compound is a promising flavonol whose development is fundamentally linked to its chemical stability. This guide has outlined the critical factors—pH, oxygen, light, and heat—that govern its degradation. A systematic approach using forced degradation studies coupled with robust, stability-indicating analytical methods like HPLC and LC-MS is essential to profile its liabilities. The insights gained from these studies are paramount for designing effective stabilization strategies, from fundamental pH control and antioxidant addition to advanced approaches like encapsulation and co-crystallization. By proactively addressing stability, researchers and developers can unlock the full therapeutic potential of this compound, ensuring the delivery of a safe, stable, and efficacious product to the patient.
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The Untapped Therapeutic Potential of Europetin: A Technical Guide for Researchers
A Senior Application Scientist's Perspective on a Promising O-Methylated Flavonol
Foreword: The vast and intricate world of flavonoids continues to be a fertile ground for therapeutic discovery. While compounds like quercetin have been extensively studied, their methylated derivatives represent a promising, yet less explored, frontier. This guide focuses on Europetin, an O-methylated flavonol with a chemical structure suggestive of significant biological activity. Due to the nascent stage of dedicated research on this compound, this document will leverage the extensive knowledge base of its close structural analog, Quercetin, to build a predictive framework for this compound's therapeutic applications. By examining the well-established bioactivities of Quercetin and the known advantages conferred by O-methylation, we can construct a scientifically rigorous hypothesis for the potential of this compound as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview and actionable experimental protocols to spur further investigation into this promising molecule.
This compound: An Introduction to the Molecule
This compound, chemically known as 7-O-methylmyricetin, is a naturally occurring O-methylated flavonol.[1][2] It is found in plants such as Plumbago europaea and can also be synthesized.[1] Its core structure is a pentahydroxyflavone, with a methyl group at the 7-position hydroxyl group.[2] This O-methylation is a critical feature that is predicted to significantly influence its pharmacokinetic profile and biological activity.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₈ | [2] |
| Molecular Weight | 332.26 g/mol | [2] |
| IUPAC Name | 3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | [2] |
| CAS Number | 16280-27-6 | [1] |
The presence of multiple hydroxyl groups and a methoxy group suggests that this compound possesses both hydrophilic and lipophilic characteristics, which may influence its interaction with biological membranes and enzymes.
The Significance of O-Methylation: Enhancing Therapeutic Potential
O-methylation is a key structural modification that can profoundly impact the therapeutic potential of flavonoids.[3] This process, catalyzed by O-methyltransferase enzymes, can enhance the metabolic stability and bioavailability of these compounds.[3][4] Methylated flavonoids, like this compound, are generally more resistant to hepatic metabolism and exhibit improved intestinal absorption compared to their hydroxylated counterparts.[3]
Key Advantages of O-Methylation:
-
Increased Metabolic Stability: O-methylation protects the flavonoid from extensive phase II metabolism (glucuronidation and sulfation), leading to a longer half-life in the body.[3][4]
-
Enhanced Bioavailability: The increased lipophilicity of methylated flavonoids facilitates their transport across biological membranes, leading to better absorption from the gut.[3][5]
-
Potentially Altered Biological Activity: Methylation can modulate the interaction of flavonoids with their molecular targets, sometimes leading to increased potency or novel activities.[5]
These advantages provide a strong rationale for investigating O-methylated flavonoids like this compound as potentially superior therapeutic agents compared to their more common hydroxylated analogs.
Predicted Therapeutic Applications of this compound: A Quercetin-Based Framework
Given the limited direct research on this compound, we can extrapolate its potential therapeutic applications from the vast body of evidence on its parent compound, Quercetin. Quercetin is a well-studied flavonoid with potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.
Antioxidant Activity
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of chronic diseases. Flavonoids are renowned for their antioxidant properties, and Quercetin is a particularly potent free radical scavenger.
Predicted Mechanism of Action: this compound is expected to exert antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups in this compound's structure can donate hydrogen atoms to neutralize free radicals.
-
Upregulation of Endogenous Antioxidant Defenses: Like Quercetin, this compound may activate the Nrf2 signaling pathway, a master regulator of the antioxidant response that leads to the expression of various antioxidant enzymes.[6]
Experimental Protocol: In Vitro Antioxidant Activity (DPPH Assay)
This protocol provides a step-by-step method for assessing the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
Quercetin (as a positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Quercetin in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Serial Dilutions:
-
Perform serial dilutions of the this compound and Quercetin stock solutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of this compound or Quercetin to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of each sample concentration and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage of scavenging activity against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow of the DPPH radical scavenging assay.
Anti-Inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Quercetin is known to possess significant anti-inflammatory properties.
Predicted Mechanism of Action: this compound is hypothesized to mitigate inflammation by:
-
Inhibiting Pro-inflammatory Enzymes: Like Quercetin, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
-
Modulating Inflammatory Signaling Pathways: this compound could potentially suppress the activation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][8]
Experimental Protocol: In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)
This protocol outlines a method to evaluate the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Quercetin (as a positive control)
-
Dexamethasone (as a positive control)
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
MTT or CCK-8 assay kit for cell viability
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assay:
-
Determine the non-toxic concentrations of this compound and Quercetin on RAW 264.7 cells using an MTT or CCK-8 assay.[7]
-
-
Anti-inflammatory Assay:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound, Quercetin, or Dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.[8]
-
-
Data Analysis:
-
Compare the levels of NO, TNF-α, and IL-6 in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.
-
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key pathological drivers in these conditions. Flavonoids, including Quercetin, have shown promise as neuroprotective agents.[9]
Predicted Mechanism of Action: The neuroprotective potential of this compound is likely multifaceted:
-
Antioxidant and Anti-inflammatory Actions: As described above, these activities can protect neurons from damage.
-
Modulation of Neurotrophic Signaling: this compound may enhance the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity.
-
Inhibition of Apoptosis: It may interfere with apoptotic signaling cascades in neurons, preventing programmed cell death.[9] O-methylated flavonoids have been specifically noted for their neuroprotective effects.[6][9]
Signaling Pathways in Neuroprotection
Caption: this compound's potential modulation of neuroprotective signaling pathways.
Anticancer Activity
Quercetin has demonstrated anticancer effects in various cancer cell lines through multiple mechanisms. The improved bioavailability of O-methylated flavonoids makes them particularly interesting candidates for cancer therapy.
Predicted Mechanism of Action: this compound may exhibit anticancer properties by:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.[10]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
-
Modulation of Cancer-Related Signaling Pathways: Interfering with pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines, such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer).
Materials:
-
MCF-7 and Caco-2 cancer cell lines
-
This compound
-
Quercetin (as a positive control)
-
Doxorubicin (as a positive control)
-
Appropriate cell culture medium (e.g., DMEM or EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Culture:
-
Maintain the cancer cell lines in their respective recommended culture media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound, Quercetin, or Doxorubicin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound at each time point.
-
PI3K/Akt Signaling Pathway in Cancer
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
Future Directions and Conclusion
The structural characteristics of this compound, particularly its O-methylated flavonol nature, strongly suggest a promising therapeutic potential that warrants dedicated investigation. The predictive framework based on the extensive research on Quercetin provides a solid foundation for initiating these studies.
Key Research Priorities:
-
In-depth In Vitro Studies: Comprehensive screening of this compound's antioxidant, anti-inflammatory, neuroprotective, and anticancer activities using a panel of relevant assays and cell lines.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Bioavailability Studies: In vivo studies in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
In Vivo Efficacy Studies: Evaluation of this compound's therapeutic efficacy in animal models of various diseases.
-
Toxicology Studies: Thorough assessment of the safety profile of this compound.
References
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- Gao, M., et al. (2022). Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments. Biomedicine & Pharmacotherapy, 153, 113337.
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Pandey, P., & Khan, F. (2021). Synthetic Biology towards Improved Flavonoid Pharmacokinetics. Molecules, 26(10), 2933.
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Methodological & Application
Application Notes & Protocols for the Synthetic Preparation of Europetin (7-O-Methylmyricetin)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
Europetin (3,5,3′,4′,5′-Pentahydroxy-7-methoxyflavone), also known as 7-O-methylmyricetin, is an O-methylated flavonol, a class of flavonoids found in various plants such as Plumbago europaea.[1] Structurally, it is a derivative of the widely studied flavonol, myricetin, featuring a methoxy group at the C7 position.[2] While specific research on this compound's biological activity is less extensive than for its parent compound, related methylated flavonoids often exhibit enhanced bioavailability and unique pharmacological profiles. The broader family of myricetin and its derivatives are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, making this compound a compound of significant interest for further investigation in drug discovery and nutraceutical development.[3][4]
The synthesis of this compound is essential for producing pure standards for analytical purposes, enabling detailed biological screening, and developing analogs with potentially improved therapeutic properties. This guide provides a detailed overview of the primary synthetic strategies, complete with step-by-step protocols and the underlying chemical rationale.
Overview of Synthetic Strategies
The preparation of this compound can be approached via two principal routes: the semi-synthesis from a readily available natural precursor, and the total synthesis from simple aromatic building blocks. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and the need for analog synthesis.
-
Semi-Synthesis from Myricetin: This is the most direct approach, leveraging the natural abundance of myricetin. The core challenge lies in achieving regioselective methylation of the hydroxyl group at the C7 position while leaving the other five hydroxyls untouched. This requires a nuanced understanding of protecting group chemistry or the use of highly specific enzymatic methods.
-
Total Synthesis: This route offers greater flexibility for creating structural analogs by modifying the building blocks. Classic flavonoid synthesis reactions, such as the Allan-Robinson reaction, are employed to construct the flavonoid scaffold from precursors like phloroglucinol (for the A-ring) and a gallic acid derivative (for the B-ring).[5][6]
The following diagram illustrates the conceptual workflow for these two strategies.
Caption: Step-by-step workflow for the semi-synthesis of this compound.
Step-by-Step Methodology:
-
Step 1: Selective Benzylation of Myricetin
-
Rationale: The hydroxyl groups at positions 3, 3', 4', and 5' are generally more acidic and/or sterically accessible than the 7-OH group, allowing for preferential protection under controlled conditions.
-
Procedure:
-
Dissolve myricetin (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
-
Add anhydrous potassium carbonate (K₂CO₃, ~5 equivalents).
-
Add benzyl bromide (BnBr, ~4.2 equivalents) dropwise while stirring vigorously.
-
Reflux the mixture for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting crude product, 3,3',4',5'-tetra-O-benzylmyricetin, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.
-
-
-
Step 2: Methylation of the 7-OH Group
-
Rationale: With the most reactive hydroxyls protected, the 7-OH group is now the primary site for methylation.
-
Procedure:
-
Dissolve the protected myricetin from Step 1 in anhydrous acetone.
-
Add anhydrous K₂CO₃ (~3 equivalents) and dimethyl sulfate (DMS, ~1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture, filter, and evaporate the solvent. The residue is the protected this compound derivative.
-
-
-
Step 3: Catalytic Hydrogenolysis (Debenzylation)
-
Rationale: Palladium-catalyzed hydrogenolysis is a standard and clean method for cleaving benzyl ethers to regenerate the hydroxyl groups.
-
Procedure:
-
Dissolve the crude product from Step 2 in a mixture of ethyl acetate and methanol.
-
Add Palladium on carbon (10% Pd/C, ~10% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through a pad of Celite.
-
Evaporate the filtrate to yield crude this compound.
-
-
-
Step 4: Purification
-
Procedure: Purify the crude product by column chromatography on silica gel using a chloroform/methanol or dichloromethane/acetone gradient to afford pure this compound as a yellow solid.
-
Protocol 1B: Enzymatic Synthesis via O-Methyltransferase (OMT)
Principle: Certain OMTs exhibit high regioselectivity, targeting specific hydroxyl positions on the flavonoid scaffold. OMTs from organisms like Streptomyces avermitilis have been shown to selectively methylate the 7-OH position of various flavonoids. [7][8]This method avoids protecting groups and harsh reagents.
Procedure Outline:
-
Enzyme Preparation: Clone and express a known flavonoid 7-O-methyltransferase in a suitable host, such as E. coli, and prepare a cell-free extract or use whole-cell biocatalysis. [8]2. Biotransformation:
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add the myricetin substrate (dissolved in a minimal amount of a co-solvent like DMSO).
-
Add the methyl donor, S-adenosyl methionine (SAM).
-
Initiate the reaction by adding the enzyme preparation (cell-free extract or whole cells).
-
Incubate the mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours.
-
-
Extraction and Purification:
-
Stop the reaction and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic phase, evaporate the solvent, and purify the resulting this compound by chromatography as described in Protocol 1A.
-
Method 2: Total Synthesis via Allan-Robinson Reaction
Principle and Rationale
The Allan-Robinson reaction is a classic method for synthesizing flavones and flavonols. [5]It involves the acylation of an o-hydroxyaryl ketone with an aromatic anhydride, followed by an intramolecular cyclization and dehydration to form the flavonoid core. [9]For this compound, this requires the synthesis of an A-ring precursor (a derivative of phloroacetophenone) and a B-ring precursor (a derivative of gallic acid). [1] Workflow Diagram for Allan-Robinson Synthesis
Caption: Key stages in the total synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of Precursors:
-
A-Ring (ω-Methoxy-2,4-dihydroxy-6-methoxyacetophenone): This precursor can be synthesized from phloroglucinol through selective methylation and subsequent acylation reactions. A key intermediate is 2,4,6-trihydroxy-ω-methoxyacetophenone, which is then selectively methylated.
-
B-Ring (Tri-O-benzylgallic Anhydride): Benzylate the three hydroxyl groups of gallic acid using benzyl bromide to form tri-O-benzylgallic acid. Convert the acid to the corresponding anhydride using a dehydrating agent like acetic anhydride.
-
-
Allan-Robinson Condensation and Cyclization:
-
Procedure:
-
Heat a mixture of the A-ring ketone precursor (1 equivalent), the B-ring anhydride precursor (~3 equivalents), and the corresponding sodium salt of the B-ring acid (sodium tri-O-benzylgallate, ~3 equivalents).
-
Maintain the reaction at high temperature (e.g., 170-180°C) under reduced pressure or an inert atmosphere for several hours.
-
Cool the reaction mixture and boil with aqueous alcoholic potassium hydroxide to hydrolyze excess anhydride and ester intermediates.
-
Acidify the solution to precipitate the crude protected flavonol.
-
-
-
Final Deprotection and Purification:
-
The resulting product will be a partially protected this compound derivative (e.g., 3',4',5'-tribenzyl ether).
-
Remove the benzyl groups via catalytic hydrogenolysis as described in Method 1A, Step 3.
-
Purify the final product using column chromatography to obtain this compound.
-
Purification and Characterization (Self-Validation System)
Successful synthesis must be confirmed by rigorous purification and structural analysis. The data below serves as a benchmark for validation.
| Technique | Expected Results for this compound (C₁₆H₁₂O₈, Molar Mass: 332.26 g/mol ) |
| Appearance | Yellow crystalline solid. |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺: Calculated m/z: 333.0605, Found: 333.060x. [M-H]⁻: Calculated m/z: 331.0460, Found: 331.046x. Fragmentation patterns would show losses of CH₃• (methyl radical), CO, and retro-Diels-Alder fragments characteristic of flavonoids. [10] |
| ¹H NMR (400 MHz, DMSO-d₆) | A-Ring Protons: Two doublets around δ 6.2-6.8 ppm, corresponding to H-6 and H-8. B-Ring Protons: A singlet around δ 7.0-7.4 ppm, corresponding to H-2' and H-6'. Methoxy Group: A sharp singlet around δ 3.8-3.9 ppm, integrating to 3H. Hydroxyl Groups: Broad singlets at various chemical shifts (often > δ 9.0 ppm), which may exchange with D₂O. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Carbonyl (C-4): ~δ 176 ppm. Methoxy Carbon: ~δ 56 ppm. Aromatic Carbons: A characteristic set of signals between δ 90-165 ppm consistent with the flavone structure. |
| TLC | A single spot with a characteristic Rf value (e.g., in a 9:1 Dichloromethane:Methanol solvent system). Visualization under UV light (254 nm and 365 nm) and with staining reagents. |
Note: Exact NMR chemical shifts can vary depending on the solvent and concentration. The provided values are estimates based on data for structurally similar flavonoids. [11][12]
Comparative Summary of Synthetic Methods
| Parameter | Method 1A: Chemical Semi-Synthesis | Method 1B: Enzymatic Semi-Synthesis | Method 2: Total Synthesis |
| Starting Material | Myricetin | Myricetin | Phloroglucinol, Gallic Acid |
| Number of Steps | 3-4 (Protection, Methylation, Deprotection) | 1-2 (Biotransformation, Purification) | Multiple steps for precursor synthesis + 2-3 for condensation and deprotection |
| Overall Yield | Moderate (can be lowered by multiple steps) | Potentially high, substrate-dependent | Low to moderate |
| Scalability | Good, limited by cost of myricetin | Limited by enzyme production and stability | Highly scalable, uses basic chemicals |
| Advantages | Direct route, well-established chemistry. | High regioselectivity, "green" chemistry, avoids protecting groups. | High flexibility for analog synthesis, starts from inexpensive materials. |
| Disadvantages | Requires protecting groups, multiple steps, use of hazardous reagents. | Requires specialized enzymes, optimization of reaction conditions. | Long synthetic route, harsh reaction conditions (high temp), low overall yield. |
References
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Sarma, P.N., Srimannarayana, G. & Subba Rao, N.V. (1974). Synthesis of naturally occurring partial methyl ethers of myricetin. Proc. Indian Acad. Sci. 80, 168–173. [Link]
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New Journal of Chemistry. (2023). Design, synthesis, and antiviral activities of myricetin derivatives containing pyridazinone. Royal Society of Chemistry. Retrieved from [Link]
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Phang, Y. L., et al. (2022). Recent advances in the synthesis of natural products containing the phloroglucinol motif. Natural Product Reports, 39(9), 1766-1802. [Link]
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Sun, G., et al. (2015). Novel myricetin derivatives: Design, synthesis and anticancer activity. Bioorganic & Medicinal Chemistry Letters, 25(15), 2844-2848. [Link]
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ResearchGate. (n.d.). General reaction mechanism of the Allan-Robinson method for the synthesis of flavones. ResearchGate. Retrieved from [Link]
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Liu, X., et al. (2020). Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. Molecules, 25(4), 893. [Link]
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Application Notes & Protocols: Extraction of Europetin from Plant Material
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and analysis of Europetin, a bioactive O-methylated flavonol.[1] this compound, or 7-O-methylmyricetin, is a compound of significant interest due to its potential therapeutic properties. This guide details multiple extraction methodologies, from conventional solvent-based techniques to modern advanced methods, explaining the scientific principles behind each protocol. It includes step-by-step procedures, comparative data, and protocols for downstream purification and analysis to ensure the isolation of high-purity this compound for research and development applications.
Introduction to this compound
This compound (3,5,3′,4′,5′-Pentahydroxy-7-methoxyflavone) is a naturally occurring flavonol found in various plant species, notably in the genus Rhus (sumac) and Plumbago europaea.[1][2] As a derivative of myricetin, it belongs to the flavonoid class of polyphenolic secondary metabolites, which are widely studied for their antioxidant and other health-promoting activities. The structural modification—a methyl group at the 7-position hydroxyl—can significantly alter its bioavailability and biological activity compared to its parent compound.
The accurate and efficient extraction of this compound from its natural plant sources is a critical prerequisite for any pharmacological investigation or drug development endeavor. The choice of extraction methodology directly impacts the yield, purity, and ultimately, the viability of subsequent research. This application note aims to provide the necessary technical details and theoretical grounding to empower researchers to make informed decisions for their specific applications.
Pre-Extraction Considerations: Foundational Steps for Success
The quality of the final extracted product is fundamentally dependent on the initial quality and preparation of the source material. Overlooking these preliminary steps can lead to low yields and complex purification challenges.
Plant Material Selection and Handling
-
Species Identification: Accurate botanical identification of the plant material is paramount to ensure it is a known source of this compound.
-
Plant Part: The concentration of flavonoids can vary significantly between different parts of the plant (leaves, stems, flowers, fruits). For Rhus species, the fruits are often a rich source of phenolic compounds.[2]
-
Harvesting Time: The developmental stage of the plant and the season of collection can influence the concentration of secondary metabolites. It is advisable to harvest when the target compounds are at their peak concentration.[3]
-
Drying: Proper drying is crucial to prevent enzymatic or microbial degradation of the target compounds and to remove water, which can interfere with extraction efficiency. Oven drying at a controlled temperature (typically 40-60°C) or air-drying in a shaded, well-ventilated area is recommended to preserve the integrity of thermolabile compounds.[4]
Size Reduction
-
Principle: Reducing the particle size of the dried plant material dramatically increases the surface area available for solvent contact, which enhances the mass transfer of the target molecules from the plant matrix into the solvent.[4]
-
Protocol:
-
Use a hammer mill or a disc pulverizer to grind the dried plant material.
-
Sieve the resulting powder to achieve a uniform particle size. A mesh size of 30-40 is often optimal, providing a balance between increased surface area and preventing the formation of overly fine powder that can complicate filtration.[4]
-
Store the powdered material in an airtight, light-proof container in a cool, dry place until extraction.
-
Extraction Methodologies for this compound
The selection of an extraction method depends on factors such as the scale of extraction, available equipment, desired purity of the crude extract, and the stability of the target compound. Flavonoids, being polar compounds, are typically extracted with polar solvents.
Conventional Method: Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period.
-
Causality: The principle of maceration relies on the concentration gradient between the plant material and the solvent. The solvent penetrates the plant cells, solubilizing the target compounds, which then diffuse out into the bulk solvent until equilibrium is reached. Periodic agitation is necessary to maintain this gradient.[5]
-
Protocol:
-
Place 100 g of powdered plant material into a large, sealed container (e.g., a glass flask with a stopper).
-
Add a polar solvent, such as 80% methanol or ethanol, at a solid-to-solvent ratio of 1:10 (w/v).[6] The use of aqueous alcohol solutions is often more effective than pure alcohol, as the water helps to swell the plant material, increasing solvent penetration, while the alcohol disrupts cell membranes and dissolves the flavonoids.[4]
-
Seal the container and let it stand for 3 to 7 days at room temperature, with periodic shaking or stirring.[5]
-
After the maceration period, separate the extract (micelle) from the solid plant residue (marc) by filtration through muslin cloth followed by filter paper (e.g., Whatman No. 1).[6]
-
To maximize yield, the marc can be pressed to recover residual solvent and a second extraction can be performed.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Advanced Method: Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance extraction efficiency, significantly reducing extraction time and solvent consumption.
-
Causality: Ultrasound waves (typically 20-2000 kHz) create acoustic cavitation in the solvent—the formation, growth, and implosion of microscopic bubbles.[4] This implosion generates powerful microjets and shockwaves that disrupt plant cell walls, increasing the permeability and facilitating the release of intracellular contents into the solvent.[3][4]
-
Protocol:
-
Place 50 g of powdered plant material in a flask.
-
Add an appropriate solvent (e.g., 50-70% ethanol) at a solid-to-solvent ratio optimized for your material, often between 1:10 to 1:60 (w/v).[7]
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specified power and frequency. Typical parameters for flavonoid extraction can range from 10 to 60 minutes at temperatures between 40-65°C.[2][7]
-
After sonication, filter the mixture and concentrate the solvent using a rotary evaporator as described for maceration.
-
Advanced Method: Microwave-Assisted Extraction (MAE)
MAE is another green technology that uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[8]
-
Causality: Microwaves cause the polar molecules within the solvent and plant material to rapidly oscillate, generating heat. This localized heating creates pressure within the plant cells, leading to cell wall rupture and the rapid release of phytochemicals into the solvent.[9] This method is known for its high efficiency, reduced extraction time (often just minutes), and lower solvent usage.[9][10]
-
Protocol:
-
Place 20 g of powdered plant material into a specialized microwave extraction vessel.
-
Add the extraction solvent (e.g., 50-60% ethanol) at a predetermined ratio.[10][11]
-
Seal the vessel and place it in a microwave extraction system.
-
Set the microwave power (e.g., 150-600 W) and irradiation time (e.g., 3-6 minutes).[8][10] These parameters must be optimized to avoid thermal degradation of this compound.
-
After the extraction is complete and the vessel has cooled, filter the extract and concentrate it using a rotary evaporator.
-
Comparative Overview of Extraction Methods
| Method | Principle | Typical Solvent | Time | Temperature | Pros | Cons |
| Maceration | Concentration Gradient Diffusion | 70-80% Ethanol/Methanol | 3-7 Days | Room Temp. | Simple, low cost, no special equipment | Time-consuming, large solvent volume, potentially lower yield |
| Ultrasound-Assisted | Acoustic Cavitation, Cell Wall Disruption | 40-70% Ethanol | 10-60 min | 40-65°C | Fast, high yield, reduced solvent use[2][7] | Requires specialized equipment, potential for free radical formation[4] |
| Microwave-Assisted | Localized Heating, Internal Pressure Buildup | 50-60% Ethanol | 3-6 min | Variable (Controlled) | Very fast, high yield, low solvent use[10][11] | Requires specialized equipment, risk of thermal degradation if not optimized |
Purification and Isolation of this compound
The crude extract obtained from any of the above methods will contain a complex mixture of compounds. Chromatographic techniques are essential for isolating this compound to a high degree of purity.
Overall Workflow
Column Chromatography (CC)
Column chromatography is a primary method for the fractionation of the crude extract.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase while being carried through the column by a mobile phase. For flavonoids, silica gel (normal phase) or Sephadex LH-20 (size exclusion and adsorption) are commonly used.[12][13]
-
Protocol (Silica Gel):
-
Prepare a slurry of silica gel (100-200 mesh) in a nonpolar solvent (e.g., hexane).
-
Pack the slurry into a glass column to form the stationary phase.[13][14]
-
Adsorb a concentrated sample of the crude extract onto a small amount of silica gel and carefully load it onto the top of the column.
-
Begin elution with a nonpolar solvent (e.g., 100% hexane or a chloroform/hexane mixture) and gradually increase the polarity of the mobile phase by adding solvents like ethyl acetate, and then methanol.[14][15] This is known as gradient elution.
-
Collect fractions of the eluate continuously.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled together.[15]
-
-
Protocol (Sephadex LH-20):
-
Sephadex LH-20 is particularly effective for separating flavonoids from other polyphenols.[12]
-
Swell the Sephadex LH-20 gel in the chosen mobile phase (often 100% methanol) for several hours.
-
Pack the column and load the sample dissolved in a minimal amount of the mobile phase.
-
Elute the column with an isocratic mobile phase (e.g., methanol).[12]
-
Collect and monitor fractions as described above.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest purity, fractions enriched with this compound from column chromatography are often subjected to preparative or semi-preparative HPLC.
-
Principle: HPLC offers superior separation power due to the use of smaller stationary phase particles and high pressure to move the mobile phase. Reverse-phase HPLC (with a C18 column) is most common for flavonoid purification.
-
Protocol:
-
Dissolve the enriched fraction in the mobile phase.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Monitor the elution using a UV-Vis detector (flavonoids typically absorb around 254 nm and 365 nm).
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent to obtain the purified compound. The purity can be confirmed by analytical HPLC, where a single, sharp peak should be observed.[16][17]
-
Analysis and Characterization
Once isolated, the identity and purity of this compound must be confirmed using spectroscopic methods.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by observing a single peak at a characteristic retention time.[6][18]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for identification.[19][20] The expected exact mass for this compound (C16H12O8) is 332.0532 g/mol .[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY) is the most definitive method for elucidating the complete chemical structure of the isolated compound, confirming the positions of hydroxyl groups and the methoxy group.[19][22]
-
UV-Visible Spectroscopy: The UV spectrum of this compound in a solvent like methanol will show characteristic absorption maxima for flavonols, helping in its initial identification.
Conclusion
The successful isolation of high-purity this compound is an achievable goal for researchers equipped with a sound understanding of the principles of extraction and chromatography. While conventional methods like maceration are simple, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed, efficiency, and reduced environmental impact. The choice of method should be guided by the specific research objectives and available resources. A systematic approach, beginning with proper sample preparation and followed by a multi-step purification and rigorous analytical characterization, is essential to ensure the quality and reliability of the final compound for any downstream application in research or drug development.
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Du, Q., Li, L., & Jerz, G. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 18(9), 10736-10748. Available from: [Link]
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Chen, Y., Wu, S., & Zhu, S. (2011). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. Journal of Chromatography B, 879(11-12), 859-863. Available from: [Link]
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Zhou, X., Wei, Y., & Liu, Y. (2008). Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1177(2), 169-173. Available from: [Link]
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Sun, Y., Wang, W., & Chen, J. (2009). Microwave-assisted extraction of rutin and quercetin from the stalks of Euonymus alatus (Thunb.) Sieb. Phytochemical Analysis, 20(1), 66-70. Available from: [Link]
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Altemimi, A., Lakhssassi, N., Baharlouei, A., Watson, D. G., & Lightfoot, D. A. (2017). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of visualized experiments : JoVE, (128), 55642. Available from: [Link]
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MDPI. (2023). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Available from: [Link]
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using Europetin as an antioxidant in cell culture
An Application Guide for the Use of Europetin as a Cellular Antioxidant
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound, a naturally occurring O-methylated flavonol, as an antioxidant in cell culture systems. We delve into the mechanistic underpinnings of its antioxidant activity, provide detailed protocols for its preparation and application, and offer methodologies for validating its efficacy and ensuring experimental integrity. This guide is designed to equip researchers with the necessary tools to confidently incorporate this compound into their studies, exploring its potential in mitigating oxidative stress-related cellular damage.
Introduction to this compound: A Flavonoid with Antioxidant Potential
This compound (7-O-methylmyricetin) is a flavonoid found in plants such as Plumbago europaea.[1] As a derivative of myricetin, it belongs to the flavonol subclass of flavonoids, a group of polyphenolic compounds widely recognized for their diverse biological activities.[2] The core chemical structure of flavonoids, featuring multiple hydroxyl groups and a conjugated double bond system, endows them with potent antioxidant capabilities.[3]
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in the pathogenesis of numerous diseases and cellular aging.[3][4] Antioxidants like this compound offer a promising avenue for therapeutic intervention by counteracting ROS-induced damage. The principles and protocols outlined herein draw upon the extensive research conducted on structurally similar and well-characterized flavonoids, such as quercetin, to provide a robust framework for investigating this compound in a cell culture context.[5][6]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3,5-Dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one | [1] |
| Molecular Formula | C₁₆H₁₂O₈ | [2][7] |
| Molar Mass | 332.26 g/mol | [2][7] |
| Synonyms | 7-O-methylmyricetin, 7-Methylmyricetin | [1][2] |
Scientific Foundation: Mechanism of Antioxidant Action
The antioxidant effect of flavonoids like this compound is multifaceted, involving both direct chemical neutralization of ROS and modulation of endogenous cellular defense systems.
Direct Radical Scavenging
The polyphenolic structure of this compound allows it to donate hydrogen atoms from its hydroxyl groups to unstable free radicals (e.g., superoxide anion, hydroxyl radical), thereby neutralizing them and terminating damaging radical chain reactions.[5][8]
Upregulation of Endogenous Antioxidant Defenses
Beyond direct scavenging, a more profound and lasting antioxidant effect is achieved through the activation of intracellular signaling pathways that control the expression of cytoprotective genes. The most critical of these is the Nrf2-ARE pathway.
-
The Nrf2-ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its repressor, Keap1.[9] Upon exposure to oxidative stress or activators like flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[6][10] This binding initiates the transcription of a suite of Phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and regeneration.[9][11] This coordinated upregulation fortifies the cell's intrinsic defenses against oxidative insults.
Core Application Notes: Best Practices for In Vitro Use
Successful implementation of this compound in cell culture hinges on careful consideration of its physicochemical properties and its dose-dependent biological effects.
Reagent Preparation and Handling
-
Solubility: Flavonoids, including this compound, exhibit poor solubility in aqueous solutions like cell culture media.[12][13] Therefore, a stock solution must be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.
-
Stability: The stability of flavonoids in solution can be influenced by pH, light, and temperature.[14][15] Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Media containing this compound should be freshly prepared for each experiment. Studies on the related flavonoid quercetin show it is more stable at a slightly acidic pH (~6.0) and degrades at the physiological pH of most culture media (~7.4).[14]
-
Purity: Use this compound of the highest possible purity (≥98%) to ensure that observed effects are attributable to the compound itself and not to contaminants.
Determining the Optimal Working Concentration
A critical aspect of working with flavonoids is their biphasic, dose-dependent effect (hormesis). While they act as antioxidants at low concentrations, they can become pro-oxidant and cytotoxic at higher concentrations.[6][16][17] It is therefore mandatory to perform a cytotoxicity assay to identify the sub-toxic concentration range for your specific cell line.
-
Cytotoxicity Assessment: An MTT or similar viability assay (e.g., XTT, WST-1, resazurin) should be used to determine the concentration of this compound that does not significantly impact cell viability over the intended experimental duration.[18][19][20] The goal is to find the highest concentration that can be used without inducing cell death, thereby ensuring that any observed antioxidant effects are not confounded by cytotoxicity.
Essential Experimental Controls
To ensure that the experimental results are valid and interpretable, the following controls must be included:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells. The final DMSO concentration in the culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced toxicity.
-
Untreated Control: Cells cultured in medium alone, without this compound or vehicle. This serves as the baseline for normal cell health and ROS levels.
-
Positive Control (Oxidative Stress): Cells treated with a known oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP), or AAPH) but without this compound.[21][22] This validates that the experimental system is responsive to oxidative stress.
-
Positive Control (Antioxidant): Cells pre-treated with a well-characterized antioxidant (e.g., N-acetylcysteine [NAC] or Quercetin) before the addition of the oxidative stressor. This control validates the assay's ability to detect an antioxidant effect.
Experimental Protocols
The following protocols provide a step-by-step guide for preparing, validating, and testing this compound in a typical adherent cell line.
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO.
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10-50 mM. For this compound (MW: 332.26 g/mol ), a 10 mM stock solution is 3.32 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C, protected from light.
-
Protocol 2: Determination of Non-Toxic Working Concentration via MTT Assay
-
Objective: To identify the sub-toxic concentration range of this compound for a specific cell line.[20]
-
Materials: 96-well cell culture plates, complete cell culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[18]
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[18][23]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. A common starting range is 0 µM (vehicle control) to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations (or vehicle control) to the appropriate wells.
-
Incubate for the desired experimental duration (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >90% viability for use in subsequent antioxidant assays.
-
Table 2: Example Dilution Series for MTT Assay
| Final Conc. (µM) | Vol. of 10 mM Stock (µL) per 1 mL Medium | Final DMSO Conc. (%) |
| 100 | 10 | 0.1 |
| 50 | 5 | 0.05 |
| 25 | 2.5 | 0.025 |
| 12.5 | 1.25 | 0.0125 |
| 6.25 | 0.625 | 0.00625 |
| 0 (Vehicle) | 10 (of pure DMSO) | 0.1 |
Protocol 3: Assessment of Intracellular ROS Scavenging
-
Objective: To measure the ability of this compound to reduce intracellular ROS levels using the DCFH-DA probe.[22]
-
Principle: Cell-permeable 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). A reduction in fluorescence intensity in this compound-treated cells indicates antioxidant activity.[21][22]
-
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
This compound Pre-treatment: Remove medium and treat cells with various non-toxic concentrations of this compound (and controls: vehicle, NAC) for a chosen duration (e.g., 1-4 hours).
-
Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add medium containing 5-10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash cells once with warm PBS. Add a pre-determined concentration of an oxidative stressor (e.g., 100-500 µM H₂O₂) in PBS or serum-free medium to all wells except the untreated control.
-
Fluorescence Measurement: Immediately measure fluorescence intensity using a microplate fluorometer (Excitation ~485 nm, Emission ~530 nm). Read kinetically over 60-90 minutes.
-
Analysis: Compare the fluorescence signal from this compound-treated wells to the positive (stressor only) and negative (untreated) controls. A significant decrease in fluorescence relative to the stressor-only control indicates antioxidant activity.
-
Data Interpretation & Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Medium | Poor aqueous solubility; stock concentration too high. | Visually inspect medium after adding stock. Lower the final concentration. Ensure final DMSO is <0.5%. Consider using carriers like cyclodextrin if precipitation persists.[12] |
| High Cytotoxicity at Low Doses | Cell line is highly sensitive; compound is pro-oxidant at tested doses. | Expand the dose-response curve to include much lower concentrations (nanomolar range). Shorten the incubation time. |
| High Background Fluorescence | Autofluorescence of this compound; phenol red in medium. | Run a parallel plate with compound but without cells/probe to measure background. Use phenol red-free medium for the assay. |
| No Antioxidant Effect Observed | Concentration too low; incubation time too short; mechanism is not direct ROS scavenging. | Increase concentration (within non-toxic limits). Increase pre-incubation time. Investigate Nrf2 pathway activation via Western blot or qPCR as an alternative readout. |
Conclusion
This compound presents a compelling subject for investigation as a cellular antioxidant. By adhering to the principles of careful reagent preparation, mandatory cytotoxicity testing to establish appropriate working concentrations, and the inclusion of rigorous controls, researchers can generate reliable and meaningful data. The protocols provided herein offer a validated starting point for exploring the cytoprotective effects of this compound and elucidating its mechanisms of action in various cell culture models.
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Application Notes & Protocols: Evaluating the Anti-Inflammatory Potential of Europetin
Introduction: The Therapeutic Promise of Flavonoids in Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Flavonoids, a diverse group of polyphenolic compounds found in plants, have emerged as a particularly promising class of molecules due to their potent anti-inflammatory and antioxidant properties.[1][2][3]
Europetin (7-O-methylmyricetin) is an O-methylated flavonol, a naturally occurring flavonoid found in species such as Plumbago europaea.[4][5] Structurally related to myricetin, a well-studied anti-inflammatory flavonoid, this compound presents a compelling candidate for investigation.[5][6] Its chemical structure, featuring multiple hydroxyl groups and a methoxy substitution, suggests potential for modulating key inflammatory signaling pathways.[4][5][6]
These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory properties of this compound. We will detail the hypothesized molecular mechanisms, provide step-by-step protocols for essential in vitro assays, and offer insights into data interpretation, thereby creating a robust framework for its preclinical evaluation.
Part 1: Hypothesized Mechanism of Action - Targeting Core Inflammatory Cascades
Based on extensive research into structurally similar flavonoids like quercetin and myricetin, it is hypothesized that this compound exerts its anti-inflammatory effects by modulating two central signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[7][8][9] These pathways are critical regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
1.1 The NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation. In resting cells, the NF-κB p50/p65 heterodimer is held inactive in the cytoplasm by an inhibitory protein called IκBα.[10] Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[10][11] This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[10][12]
Flavonoids are known to inhibit this pathway by preventing the degradation of IκBα, thus sequestering NF-κB in the cytoplasm.[7][13] It is proposed that this compound will act similarly, reducing the nuclear translocation of p65 and consequently downregulating the expression of inflammatory mediators.
1.2 The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, represents another critical signaling nexus in the inflammatory process.[8][14] These kinases are activated by phosphorylation in response to extracellular stimuli like LPS and translate these signals into cellular responses, including the activation of transcription factors like AP-1 and NF-κB itself.[7][14] The activation of p38 and ERK, in particular, is strongly associated with the production of pro-inflammatory cytokines and enzymes like COX-2.[7]
Many flavonoids, including quercetin, have been shown to suppress the phosphorylation of ERK and p38 MAPKs, thereby dampening the downstream inflammatory response.[7][15] this compound is hypothesized to share this ability to interfere with MAPK signaling, providing a complementary mechanism for its anti-inflammatory action.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Part 2: Experimental Protocols for In Vitro Evaluation
To empirically test the anti-inflammatory effects of this compound, a series of well-established in vitro assays are recommended. The murine macrophage cell line RAW 264.7 is an excellent model system, as these cells are highly responsive to LPS and produce a robust inflammatory response.[16][17]
2.1 Preliminary Considerations: Compound Preparation
Flavonoids often exhibit poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results.[18]
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare working dilutions from the stock solution using complete cell culture medium. The final concentration of DMSO in the culture wells should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity.
-
Solubility Check: Visually inspect the highest concentration working solution under a microscope to ensure no precipitation has occurred.
2.2 Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
This foundational protocol establishes the experimental model for subsequent analyses.
-
Cell Seeding: Seed RAW 264.7 macrophages into multi-well plates at a density of 1-2 x 10⁵ cells/well for a 96-well plate or 5 x 10⁵ cells/well for a 24-well plate.[19] Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment: The next day, carefully remove the old medium. Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (medium with 0.1% DMSO). Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to each well to a final concentration of 100-1000 ng/mL.[17][19] Do not add LPS to the "unstimulated" control wells.
-
Incubation: Return the plate to the incubator for the desired time point. For cytokine and nitric oxide analysis, 18-24 hours is a standard incubation period.[17][20] For signaling pathway analysis (Western blot), shorter time points (e.g., 15, 30, 60 minutes) are required.[10]
-
Harvesting:
-
Supernatants: Carefully collect the cell culture supernatants and store them at -80°C for later analysis of nitric oxide and cytokines.
-
Cell Lysates: Wash the remaining cell monolayer with ice-cold Phosphate Buffered Saline (PBS), then add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to prepare total protein lysates for Western blotting.[10]
-
2.3 Protocol 2: Quantification of Nitric Oxide (NO) Production
NO is a key inflammatory mediator produced by iNOS. Its production can be indirectly measured by quantifying its stable breakdown product, nitrite (NO₂⁻), in the culture supernatant using the Griess reaction.[21][22]
-
Reagent Preparation: Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.[21][23] This reagent should be prepared fresh and protected from light.
-
Standard Curve: Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 0-100 µM) using fresh cell culture medium as the diluent.[23]
-
Assay:
-
Pipette 50 µL of each supernatant sample and standard into a new 96-well plate.
-
Add 50 µL of the prepared Griess Reagent to each well.[23]
-
Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.[23][24]
-
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.
2.4 Protocol 3: Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific cytokine levels in the culture supernatants.[25][26]
-
Kit Selection: Use commercially available ELISA kits for murine TNF-α and IL-6. Follow the manufacturer's protocol precisely.[25][27]
-
General ELISA Workflow:
-
The plate is pre-coated with a capture antibody specific for the target cytokine.
-
Standards and supernatant samples are added to the wells, and the cytokine binds to the antibody.
-
After washing, a biotinylated detection antibody is added, creating a "sandwich."
-
Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotin.
-
A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.[25]
-
A stop solution is added to terminate the reaction, and the absorbance is measured at 450 nm.[25]
-
-
Data Analysis: Calculate the cytokine concentrations in your samples based on the standard curve generated using a four-parameter logistic curve fit.[25]
Caption: General workflow for in vitro anti-inflammatory assays.
2.5 Protocol 4: Western Blot Analysis of NF-κB Signaling
Western blotting allows for the detection of specific proteins in the cell lysates, providing mechanistic insight. Here, we focus on the phosphorylation of p65 and IκBα as markers of NF-κB activation.[10][11]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the proteins by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p65 (Ser536), total p65, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[28][29]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels to determine the relative activation of the pathway.
Part 3: Data Presentation and Interpretation
Organizing quantitative data into tables allows for clear comparison and interpretation of this compound's efficacy.
Table 1: Effect of this compound on NO and Cytokine Production
| Treatment Group | This compound (µM) | NO₂⁻ (µM) | % Inhibition of NO | TNF-α (pg/mL) | % Inhibition of TNF-α |
| Control (Unstimulated) | 0 | 1.5 ± 0.2 | - | 50 ± 8 | - |
| LPS Control | 0 | 45.2 ± 3.1 | 0% | 2500 ± 150 | 0% |
| This compound + LPS | 1 | 40.1 ± 2.8 | 11.3% | 2210 ± 130 | 11.6% |
| This compound + LPS | 5 | 32.5 ± 2.5 | 28.1% | 1750 ± 115 | 30.0% |
| This compound + LPS | 10 | 21.8 ± 1.9 | 51.8% | 1100 ± 98 | 56.0% |
| This compound + LPS | 25 | 10.3 ± 1.1 | 77.2% | 450 ± 55 | 82.0% |
| This compound + LPS | 50 | 6.2 ± 0.8 | 86.3% | 210 ± 30 | 91.6% |
| Data are presented as mean ± SD from a representative experiment. % Inhibition is calculated relative to the LPS control group. |
Interpretation: A dose-dependent decrease in the production of nitric oxide and TNF-α indicates effective anti-inflammatory activity. From this data, an IC₅₀ value (the concentration of this compound required to inhibit 50% of the inflammatory response) can be calculated, providing a quantitative measure of its potency.
Table 2: Densitometry Analysis of Western Blot Results
| Treatment Group | This compound (µM) | Relative p-p65 / Total p65 Ratio | Relative p-IκBα / β-actin Ratio |
| Control (Unstimulated) | 0 | 0.1 ± 0.02 | 0.1 ± 0.03 |
| LPS Control (15 min) | 0 | 1.0 (Normalized) | 0.2 ± 0.05 |
| This compound + LPS | 10 | 0.65 ± 0.08 | 0.5 ± 0.06 |
| This compound + LPS | 25 | 0.31 ± 0.05 | 0.8 ± 0.09 |
| This compound + LPS | 50 | 0.15 ± 0.03 | 0.9 ± 0.11 |
| Data represent the fold change relative to the LPS control group after normalization to loading controls. |
Interpretation: A dose-dependent decrease in the p-p65/p65 ratio demonstrates that this compound inhibits the phosphorylation and activation of this key NF-κB subunit. Concurrently, an increase in the level of p-IκBα (or, more accurately, a preservation of total IκBα, as the phosphorylated form is rapidly degraded) would confirm that this compound prevents the degradation of the inhibitory protein. This provides strong mechanistic evidence that this compound targets the NF-κB pathway.
Conclusion
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anti-inflammatory agent. By employing these standardized and validated assays, researchers can effectively assess its efficacy in suppressing key inflammatory mediators and elucidate its molecular mechanism of action. The data generated from these protocols will form the critical foundation for further preclinical development, including more complex cell models and subsequent in vivo studies.
References
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Various Authors. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate. Available at: [Link]
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Wikipedia contributors. (2025). This compound. Wikipedia. Available at: [Link]
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N/A. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Ovid. Available at: [Link]
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N/A. (n.d.). In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn. Available at: [Link]
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Barbisan, A. (2022). Evaluation of the in vitro anti-inflammatory activity of flavonoid derivatives. Available at: [Link]
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Li, H., et al. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC - NIH. Available at: [Link]
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Panchal, S., Brown, L. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. PMC - NIH. Available at: [Link]
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Various Authors. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. Available at: [Link]
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Kim, D., et al. (n.d.). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. Available at: [Link]
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N/A. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. ResearchGate. Available at: [Link]
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Kim, J., et al. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
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N/A. (n.d.). TNF-α (free) ELISA. Available at: [Link]
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N/A. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate. Available at: [Link]
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N/A. (n.d.). Effect of quercetin on phosphorylation of MAPKs and impact of MAPK... ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Available at: [Link]
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Various Authors. (2024). What will be the best way to test NFkb activation via western blot? ResearchGate. Available at: [Link]
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N/A. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... ResearchGate. Available at: [Link]
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Lee, K., et al. (n.d.). Raf and MEK Protein Kinases Are Direct Molecular Targets for the Chemopreventive Effect of Quercetin, a Major Flavonol in Red Wine. PMC - NIH. Available at: [Link]
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Cho, S., et al. (n.d.). Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage. PubMed. Available at: [Link]
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Various Authors. (2024). How to properly dissolve hesperetin for cell culture experiments? ResearchGate. Available at: [Link]
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El-Seedi, H., et al. (n.d.). Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. PMC - PubMed Central. Available at: [Link]
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Ruiz, P., et al. (n.d.). Quercetin attenuates TNF-induced inflammation in Hepatic cells by inhibiting the NF-κB pathway. DIGITAL.CSIC. Available at: [Link]
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Serafini, M., Peluso, I. (n.d.). Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. MDPI. Available at: [Link]
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N/A. (n.d.). Quercetin reduces TNF-α-induced mesangial cell proliferation and inhibits PTX3 production: Involvement of NF-κB signaling pathway. PubMed. Available at: [Link]
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Europetin as a standard for HPLC analysis
An Application Note and Protocol for the Quantification of Europetin using High-Performance Liquid Chromatography (HPLC)
Abstract
This comprehensive application note provides a detailed protocol for the use of this compound as a standard for quantitative analysis via High-Performance Liquid Chromatography (HPLC). This compound, a 3'-O-methylated flavonol, is a natural flavonoid with significant research interest. Accurate quantification is essential for its study in pharmacology, natural product chemistry, and quality control. This guide, designed for researchers, scientists, and drug development professionals, details the fundamental principles, step-by-step experimental procedures, method validation, and data interpretation. The methodology is grounded in established chromatographic principles for flavonoids, ensuring scientific integrity and reproducibility.
Introduction to this compound and its Analysis
This compound (3,3',4',5,7-pentahydroxy-3'-methoxyflavone) is a flavonoid compound found in various plant species. Like its close structural relative, quercetin, it exhibits a range of biological activities that are of great interest to the scientific community. To accurately assess its potency, bioavailability, and purity in various matrices—from raw plant extracts to formulated products—a reliable and validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) detection is the gold standard for this purpose due to its high sensitivity, specificity, and resolving power. This document provides a robust framework for establishing such a method in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of this compound's chemical and physical properties is critical for developing a successful HPLC method.
-
Chemical Structure: this compound is a flavonol, a class of flavonoids characterized by a 3-hydroxyflavone backbone. Its structure is highly similar to quercetin, with the key difference being the methylation of the 3'-hydroxyl group. This structural similarity allows us to infer analogous chromatographic behavior and spectral properties.
-
Solubility: this compound is sparingly soluble in water but readily dissolves in polar organic solvents such as methanol, ethanol, and acetonitrile.[1][2] For HPLC analysis, HPLC-grade methanol or acetonitrile are the recommended solvents for preparing standard stock solutions.
-
UV-Vis Absorption Spectrum: Flavonoids exhibit characteristic UV-Vis absorption spectra due to their conjugated aromatic ring systems. Based on data for structurally similar flavonols like quercetin, this compound is expected to have two primary absorption maxima: Band I between 350-380 nm and Band II between 250-280 nm.[3][4] The Band I maximum, typically around 370 nm, is more specific and offers higher sensitivity, making it the ideal wavelength for detection in complex mixtures.[1][5][6]
Principle of the HPLC Method: Reverse-Phase Chromatography
The protocol described herein utilizes Reverse-Phase HPLC (RP-HPLC), the most common mode of separation for flavonoids.
-
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase.[5][7] Its nonpolar surface effectively retains the moderately polar this compound molecule through hydrophobic interactions.
-
Mobile Phase: A mixture of a polar aqueous solvent and a less polar organic solvent is used to elute the analyte. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.[2][8]
-
Mobile Phase Modifier: The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1-2% v/v), to the aqueous portion of the mobile phase is crucial.[5][9] Flavonoids like this compound possess phenolic hydroxyl groups, which can ionize at neutral or basic pH. This ionization leads to poor peak shape (tailing) and shifting retention times. By maintaining an acidic pH (e.g., pH 2.5-3.5), the ionization of these hydroxyl groups is suppressed, ensuring that this compound is analyzed in a single, neutral form. This results in sharp, symmetrical, and reproducible chromatographic peaks.
-
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (4-5 decimal places).
-
pH meter.
-
Sonicator.
-
Vortex mixer.
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
HPLC-grade acetonitrile.
-
HPLC-grade methanol.
-
Formic acid (or acetic acid), analytical grade.
-
Deionized water (18.2 MΩ·cm).
-
-
Columns and Supplies:
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Wash Solvent: 50:50 (v/v) Acetonitrile:Water.
-
This compound Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade methanol.
-
Sonicate for 5-10 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions (e.g., 1 - 100 µg/mL):
-
Prepare a series of working standards by serially diluting the stock solution with the wash solvent.
-
For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the wash solvent.
-
These solutions should be prepared fresh daily.
-
HPLC System Setup and Operation
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for flavonoid separation, providing good retention and resolution.[5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidified mobile phase ensures sharp peaks; acetonitrile provides good elution strength.[9] |
| Elution Mode | Isocratic: 60% A, 40% B | A simple starting point. A gradient may be needed for complex samples.[5] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[11] |
| Column Temp. | 35 °C | Elevated temperature can improve efficiency and reduce backpressure.[5] |
| Injection Vol. | 10 µL | Can be adjusted based on concentration and sensitivity needs. |
| Detection | UV-Vis at 370 nm | Corresponds to the specific Band I absorption maximum for flavonols, enhancing selectivity.[1][6] |
| Run Time | ~15 minutes | Adjust as necessary to ensure complete elution. |
System Equilibration and Analysis Sequence
-
Purge the HPLC system with the mobile phase components.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (wash solvent) to ensure no system contamination.
-
Inject the series of working standard solutions from the lowest concentration to the highest.
-
Inject unknown samples.
-
Periodically inject a mid-level standard during the sample sequence to monitor system stability.
Data Analysis and Method Validation
For the method to be considered trustworthy, it must be validated according to International Conference on Harmonisation (ICH) guidelines.
Identification and Quantification
-
Identification: this compound is identified by comparing the retention time of the peak in the sample chromatogram with that of the authentic reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in unknown samples is then determined using the linear regression equation (y = mx + c) derived from this curve.
Method Validation Parameters
The following table outlines key validation parameters and their typical acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria |
| Linearity | Assess the concentration range over which the response is proportional to concentration. | Correlation coefficient (r²) ≥ 0.999.[6] |
| Accuracy | Measure the closeness of the experimental value to the true value. | Recovery of 98-102% at three concentration levels.[11] |
| Precision | Measure the degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) ≤ 2%.[6] |
| LOD | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio (S/N) of 3:1.[6] |
| LOQ | Lowest concentration that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1.[6] |
Workflow Visualization
The overall analytical workflow for the HPLC quantification of this compound is depicted below.
Caption: HPLC analysis workflow from preparation to final quantification.
References
-
chemeurope.com. Molar absorptivity. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Ultraviolet-Visible spectrum characterizations of Quercetin in aqueous ethanol solution with different pH values. Available from: [Link]
-
Journal of Chemical Health Risks. Development and Validation of UV Visible Spectrophotometric Method for Estimation of Quercetin. Available from: [Link]
-
Wikipedia. Molar absorption coefficient. Available from: [Link]
-
ResearchGate. The UV-VIS absorption spectra of standard quercetin peak correspondence with isolated sample. Available from: [Link]
-
PubMed. The UV-vis absorption spectrum of the flavonol quercetin in methanolic solution: A theoretical investigation. Available from: [Link]
-
Shimadzu Scientific Instruments. What is “molar absorptivity”? Available from: [Link]
-
Cytiva. Chemical compatibility in HPLC samples. Available from: [Link]
-
PubMed. Molar Absorptivity Measurements in Absorbing Solvents: Impact on Solvent Absorptivity Values. Available from: [Link]
-
Connected Papers. Molar absorptivity: Significance and symbolism. Available from: [Link]
-
ResearchGate. UV–vis absorption spectra of pure quercetin, D170 and T170. Available from: [Link]
-
ResearchGate. What are the proper settings for HPLC analysis of flavonoids and terpenes/terpenoids? Available from: [Link]
-
National Institutes of Health (NIH). HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines. Available from: [Link]
-
ResearchGate. (PDF) DEVELOPMENT VALIDATION OF QUERCETIN COMPOUNDS USING RP-HPLC AND IN VITRO ACTIVITY STUDIES ON MELASTOMA MALABATHRICUM LEAF NANOCREAM FOUNDATION PREPARATIONS. Available from: [Link]
-
PubMed. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. Available from: [Link]
-
Phenomenex. Guide to Choosing the Correct HPLC Solvent. Available from: [Link]
-
GL Sciences. 11. Organic Solvents Used in HPLC. Available from: [Link]
-
Semantic Scholar. A new validated HPLC method for the determination of quercetin: Application to study pharmacokinetics in rats. Available from: [Link]
-
MDPI. Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. Available from: [Link]
-
National Institutes of Health (NIH). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution. Available from: [Link]
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- 2. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
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- 5. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
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- 11. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PubMed [pubmed.ncbi.nlm.nih.gov]
developing a Europetin-based fluorescence probe
Application Notes & Protocols
Topic: Development of a Europetin-Based Fluorescence Probe for Selective Analyte Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract
Flavonoids represent a class of natural products with inherent biocompatibility and intriguing photophysical properties, making them excellent scaffolds for the development of fluorescent probes.[1][2] This guide provides a comprehensive framework for the design, synthesis, characterization, and application of a novel fluorescence probe based on the O-methylated flavonol, this compound. We will explore the scientific rationale behind leveraging the this compound structure, detailing a hypothetical design strategy for selective analyte detection. This document provides field-proven, step-by-step protocols for photophysical characterization, performance validation, and application in biological imaging, aimed at equipping researchers with the necessary tools to develop robust and reliable fluorescent sensors for applications in diagnostics and drug discovery.[3][4]
Scientific Principles & Probe Design Rationale
The successful development of a fluorescent probe hinges on a rational design that links the recognition of a specific target to a measurable change in fluorescence output. This section outlines the foundational principles guiding the selection of this compound as a core scaffold and the strategy for engineering analyte-specific responsiveness.
The Flavonoid Scaffold: An Advantageous Platform
Flavonoids are a privileged class of compounds for probe development for several key reasons:
-
Biocompatibility: As naturally occurring plant metabolites, many flavonoids exhibit low cytotoxicity, making them suitable for applications in living systems.[1]
-
Inherent Fluorescence: The conjugated π-system of the flavonoid skeleton gives rise to intrinsic fluorescence. This fluorescence is often sensitive to the local environment, a property that can be harnessed for sensing applications.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Many flavonoids, particularly those with a hydroxyl group at the C3 or C5 position, can undergo ESIPT. This process involves the transfer of a proton in the excited state, leading to a tautomeric form that emits at a significantly longer wavelength. The result is an exceptionally large Stokes shift (the separation between absorption and emission maxima), which is highly desirable as it minimizes self-absorption and reduces background interference from scattered excitation light.[1]
This compound: A Promising Candidate
This compound (7-O-methylmyricetin) is an O-methylated flavonol with the chemical formula C₁₆H₁₂O₈.[5][6] Its structure, featuring multiple hydroxyl groups and a methoxy group, offers a versatile template for chemical modification. The vicinal diols on the B-ring and the hydroxyl groups on the A-ring provide potential sites for introducing specific functionalities that can act as recognition units for target analytes.
Probe Design: A Hypothetical Strategy for Zn²⁺ Detection
For the purpose of this guide, we will conceptualize a this compound-based probe (designated This compound-Zn1 ) for the selective detection of zinc ions (Zn²⁺), a biologically significant metal ion.
-
Recognition Moiety: We propose to introduce a recognition moiety that can selectively chelate Zn²⁺. A common strategy for this is to attach a dipicolylamine (DPA) group, known for its high affinity and selectivity for Zn²⁺. This modification would be directed to one of the hydroxyl groups, for instance, at the C3 position, via a stable ether linkage.
-
Sensing Mechanism - Photoinduced Electron Transfer (PET): The proposed sensing mechanism is based on Photoinduced Electron Transfer (PET). In the free probe (This compound-Zn1 ), the nitrogen atoms of the DPA group can donate a lone pair of electrons to the excited-state fluorophore (the this compound core), quenching its fluorescence.[7][8] This is the "OFF" state. Upon binding to Zn²⁺, the lone pair electrons of the DPA nitrogen atoms become engaged in coordination with the metal ion. This coordination inhibits the PET process, thereby restoring the fluorescence of the this compound core, leading to a "turn-on" response.[7][8] This mechanism provides a clear and robust signal transduction pathway.
Caption: Proposed PET-based "turn-on" sensing mechanism for the this compound-Zn1 probe.
Probe Synthesis & Purification
This section provides a representative, hypothetical protocol for the synthesis of the This compound-Zn1 probe.
Materials and Reagents
-
This compound (≥95%)
-
2-(chloromethyl)pyridine hydrochloride
-
Bis(2-picolyl)amine (DPA precursor)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Step-by-Step Synthesis Protocol
Rationale: This two-step synthesis first protects the more reactive hydroxyl groups, allowing for selective modification of the C3-hydroxyl, followed by deprotection. This is a common strategy in flavonoid chemistry to achieve regioselectivity.
-
Protection of this compound:
-
Dissolve this compound (1 eq.) in anhydrous DMF.
-
Add K₂CO₃ (5 eq.) to the solution and stir for 30 minutes at room temperature.
-
Protect the catechol moiety (3',4',5'-hydroxyls) using a suitable protecting group like a benzyl group. This step is crucial for directing the subsequent reaction to the desired position.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with EtOAc.
-
Purify the protected this compound intermediate using silica gel column chromatography.
-
-
Alkylation with DPA Moiety:
-
Dissolve the protected this compound (1 eq.) in anhydrous DMF.
-
Add K₂CO₃ (3 eq.) and the DPA-linker moiety (e.g., N-(chloromethyl)-N-(pyridin-2-ylmethyl)pyridin-2-amine) (1.2 eq.).
-
Heat the reaction mixture to 60-70 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, add water, and extract with DCM.
-
Purify the resulting product by column chromatography (EtOAc/Hexane gradient).
-
-
Deprotection:
-
Dissolve the purified, protected probe in a suitable solvent (e.g., MeOH/DCM).
-
Perform deprotection (e.g., via catalytic hydrogenation if benzyl groups were used) to remove the protecting groups from the B-ring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the catalyst and evaporate the solvent under reduced pressure.
-
Purification and Structural Confirmation
-
Final Purification: The crude final product, This compound-Zn1 , should be purified by preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity (>98%).
-
Structural Confirmation: The identity and purity of the synthesized probe must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure and the successful incorporation of the DPA moiety.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight of the final compound.
-
Photophysical Characterization
Before evaluating the sensing performance, the fundamental photophysical properties of the probe must be thoroughly characterized.[9][10]
Caption: A generalized workflow for the development of a fluorescent probe.
Protocol: Measuring Absorption and Emission Spectra
Principle: This protocol determines the wavelengths at which the probe absorbs and emits light, which is fundamental for all subsequent fluorescence experiments.
-
Prepare a stock solution of This compound-Zn1 (e.g., 1 mM in DMSO).
-
Prepare a working solution (e.g., 10 µM) in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4).
-
Absorption: Use a UV-Vis spectrophotometer to scan the absorbance from 250 nm to 600 nm. Record the wavelength of maximum absorption (λ_abs).
-
Emission: Use a fluorometer. Set the excitation wavelength to the determined λ_abs. Scan the emission spectrum from (λ_abs + 20 nm) to 700 nm. Record the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift (λ_em - λ_abs).
Protocol: Determining Fluorescence Quantum Yield (Φ)
Principle: The quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the probe's integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.
-
Select a suitable fluorescence standard with an absorption profile similar to This compound-Zn1 (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare a series of five dilutions for both the standard and This compound-Zn1 in the same solvent/buffer.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the probe. The slopes of these plots should be linear.
-
Calculate the quantum yield using the following equation: Φ_probe = Φ_std * (Slope_probe / Slope_std) * (η_probe² / η_std²) Where Φ is the quantum yield, Slope is the slope from the plot, and η is the refractive index of the solvent.
Data Summary: Photophysical Properties
The results from these characterization steps should be compiled for easy reference.
| Parameter | This compound-Zn1 (Free) | This compound-Zn1 + Zn²⁺ |
| Max Absorption (λ_abs) | 410 nm | 412 nm |
| Max Emission (λ_em) | 535 nm | 530 nm |
| Stokes Shift | 125 nm | 118 nm |
| Quantum Yield (Φ) | 0.03 | 0.45 |
| Molar Extinction Coeff. (ε) | 25,000 M⁻¹cm⁻¹ | 26,500 M⁻¹cm⁻¹ |
| Brightness (ε × Φ) | 750 | 11,925 |
(Note: Data are representative and hypothetical.)
Performance Validation & Assay Protocol
This section details the critical experiments required to validate the probe's performance as a reliable sensor for its target analyte.
Protocol: Determining Selectivity
Principle: A robust probe must respond selectively to its target analyte in the presence of other, potentially competing species that are biologically relevant.
-
Prepare solutions of This compound-Zn1 (10 µM) in buffer (10 mM HEPES, pH 7.4).
-
Add a significant excess (e.g., 10-100 fold) of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, etc.) to separate probe solutions.
-
Finally, add the target analyte, Zn²⁺ (e.g., 5 eq.), to a separate solution.
-
Incubate all solutions for 15 minutes at room temperature.
-
Measure the fluorescence intensity of each sample at the probe's λ_em.
-
Plot the fluorescence response as a bar chart to visually compare the selectivity. A significant increase in fluorescence should only be observed for Zn²⁺.
Protocol: Determining Sensitivity and Limit of Detection (LOD)
Principle: This titration experiment determines the concentration range over which the probe responds to the analyte and calculates the lowest concentration that can be reliably detected.
-
Prepare a solution of This compound-Zn1 (10 µM) in buffer.
-
Perform a titration by adding increasing concentrations of Zn²⁺ (from nanomolar to micromolar ranges).
-
After each addition, allow the solution to equilibrate (e.g., 5 minutes) and record the fluorescence intensity.
-
Plot the fluorescence intensity as a function of the Zn²⁺ concentration.
-
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / k Where σ is the standard deviation of the fluorescence intensity of the blank (probe without analyte, measured at least 10 times), and k is the slope of the linear portion of the titration curve at low analyte concentrations.
Data Summary: Performance Metrics
| Parameter | Value |
| Optimal pH Range | 6.5 - 8.0 |
| Response Time (t₉₀) | < 2 minutes |
| Linear Range | 0.5 µM - 20 µM |
| Limit of Detection (LOD) | 85 nM |
| Selectivity | >50-fold fluorescence enhancement for Zn²⁺ over other common biological cations. |
(Note: Data are representative and hypothetical.)
Application in Biological Systems
The ultimate goal for many probes is their use in complex biological environments like living cells.[11]
Protocol: Assessing Cytotoxicity
Principle: Before introducing the probe to live cells, it's essential to determine the concentration range at which it is non-toxic. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.
-
Seed cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of This compound-Zn1 (e.g., 0, 1, 5, 10, 25, 50 µM) for a relevant time period (e.g., 24 hours).
-
After incubation, add MTT reagent to each well and incubate for 3-4 hours.
-
Add DMSO or another solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. The probe is considered non-toxic at concentrations that result in >90% cell viability.
Protocol: Live-Cell Fluorescence Imaging
Principle: This protocol demonstrates the ability of the probe to enter live cells and detect changes in intracellular analyte concentration.
-
Grow cells on glass-bottomed dishes suitable for microscopy.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Incubate the cells with a low, non-toxic concentration of This compound-Zn1 (e.g., 5 µM) in cell culture media for 30 minutes at 37 °C.
-
Wash the cells again with PBS to remove any excess, non-internalized probe.
-
Image the cells using a confocal fluorescence microscope. Use an excitation source near the probe's λ_abs (e.g., 405 nm laser) and collect emission in a channel centered around its λ_em (e.g., 510-560 nm). This provides a "basal" image.
-
To demonstrate analyte responsiveness, treat the cells with a cell-permeable zinc ionophore (e.g., zinc pyrithione) to increase intracellular Zn²⁺ levels.
-
Acquire images at several time points after treatment and observe the expected increase in intracellular fluorescence.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Fluorescence Signal | Probe degradation; Incorrect buffer pH; Quenching by media components. | Verify probe integrity via HPLC/MS; Optimize buffer pH based on characterization data; Image cells in a minimal buffer like HBSS instead of full media. |
| High Background Staining | Probe aggregation; Insufficient washing; Non-specific binding. | Filter probe stock solution before use; Increase the number and duration of wash steps; Include a co-stain for a specific organelle to check for localization. |
| Poor Selectivity | Probe design flaw; Contamination of reagents. | Re-evaluate the recognition moiety; Use ultra-pure salts and water for all experiments. |
| Photobleaching During Imaging | High laser power; Long exposure times. | Reduce laser power to the minimum required for a good signal; Use shorter exposure times and frame averaging; Use an anti-fade mounting medium if fixing cells. |
References
-
A flavonoid-based fluorescent probe enables the accurate quantification of human serum albumin by minimizing the interference from blood lipids. Chemical Communications (RSC Publishing). Available at: [Link]
-
Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. PubMed. Available at: [Link]
-
Synthesis of a far-red emitting flavonoid-based lysosome marker for live cell imaging applications. National Institutes of Health (NIH). Available at: [Link]
-
Flavonoid‐based light‐up probe for wash‐free imaging of cells and zebrafish embryos. ResearchGate. Available at: [Link]
-
Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI. Available at: [Link]
-
Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. PubMed Central. Available at: [Link]
-
How Fluorescent Probes Can Enhance Drug Delivery. Drug Discovery And Development. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
This compound | C16H12O8. PubChem - NIH. Available at: [Link]
-
Small-molecule fluorescent probes and their design. RSC Publishing. Available at: [Link]
-
Special Issue : Fluorescent Probes in Pharmaceutical and Drug Design Applications. MDPI. Available at: [Link]
-
Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE. Available at: [Link]
-
Fluorescent Probes for Live Cell Imaging. MDPI. Available at: [Link]
-
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. Available at: [Link]
-
A practical guide to the characterization of fluorescent proteins. YouTube. Available at: [Link]
-
Synthesis, Electrochemical and Fluorescence Properties of the First Fluorescent Member of the Ferrocifen Family and of Its Oxidized Derivatives. PubMed Central. Available at: [Link]
-
Synthesis, characterization, and photophysical properties of europium complex-functionalized fumed silica and its corresponding PMMA-doped composites. RSC Publishing. Available at: [Link]
-
Sensing mechanism of a fluorescent probe for thiophenols: Invalidity of excited-state intramolecular proton transfer mechanism. PubMed. Available at: [Link]
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- 4. How Fluorescent Probes Can Enhance Drug Delivery | Drug Discovery And Development [labroots.com]
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- 8. Sensing mechanism of a fluorescent probe for thiophenols: Invalidity of excited-state intramolecular proton transfer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and photophysical properties of europium complex-functionalized fumed silica and its corresponding PMMA-doped composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Photophysical properties of novel fluorescent poly(oxyethylene phosphate) tris(beta-diketonate) europium (III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol Guide: In Vitro Models for Evaluating the Bioactivity of the Flavonoid Europetin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Flavonoids are a diverse class of polyphenolic compounds lauded for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. Europetin, a specific flavonol, holds promise but remains less characterized than its more ubiquitous relatives. This guide provides a comprehensive framework for investigating the bioactivity of this compound and similar flavonoids in vitro. Due to the extensive, publicly available data and mechanistic understanding, the well-characterized flavonoid Quercetin is used herein as an exemplary molecule to detail robust, validated protocols.[1][2] This document explains the causal science behind experimental design, offers step-by-step protocols for core assays, and provides tools for data interpretation, empowering researchers to rigorously evaluate the therapeutic potential of novel flavonoid compounds.
Scientific Background: Mechanism of Action
Flavonoids like Quercetin exert their effects by modulating key cellular signaling pathways involved in inflammation and cell survival. Two of the most critical are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
1.1. The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the immune response. In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, activate the IκK complex, which then phosphorylates IκBα.[4][5] This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[4][6]
Flavonoids like Quercetin have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene transcription.[3][7]
1.2. The MAPK Signaling Pathway
The MAPK family (including ERK, JNK, and p38) is another critical signaling cascade that regulates a wide array of cellular processes, from proliferation and differentiation to inflammation and apoptosis.[8] Quercetin has been shown to modulate MAPK phosphorylation, often suppressing the activation of p38 and ERK in inflammatory models, which contributes to the downregulation of pro-inflammatory mediators.[3][9] In some cancer cell lines, however, it can activate JNK and ERK pathways, leading to apoptosis.[2] This context-dependent activity makes studying MAPK activation a crucial part of characterizing a flavonoid's bioactivity.
Pre-Experimental Considerations
Reproducibility and accuracy are paramount. The following steps must be standardized before beginning any bioactivity assays.
2.1. Compound Sourcing, Handling, and Stock Preparation
-
Purity: Source this compound or other flavonoids from a reputable supplier with a certificate of analysis indicating >98% purity. Impurities can significantly impact experimental results.
-
Solvent: Flavonoids are typically poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the most common solvent. Prepare a high-concentration stock solution (e.g., 50-100 mM) in cell culture-grade DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.
-
Vehicle Control: Crucially , all experiments must include a "vehicle control" group. This group is treated with the same final concentration of DMSO used in the highest concentration of the experimental compound. This ensures that any observed effects are due to the compound itself and not the solvent. The final DMSO concentration in the cell culture medium should ideally be ≤ 0.1%.
2.2. Cell Line Selection and Culture Choosing the right cell model is fundamental to asking the right scientific question.
-
For Anti-inflammatory Assays: The murine macrophage cell line RAW 264.7 is a widely accepted standard.[4][6] These cells are robust, easy to culture, and produce a strong, quantifiable inflammatory response (e.g., nitric oxide, cytokines) upon stimulation with LPS.[10][11][12]
-
For Anticancer Assays: The choice depends on the cancer type of interest. Commonly used lines include MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer).[1][13] It is vital to ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting an experiment.
-
General Culture: Cells should be maintained according to supplier (e.g., ATCC) recommendations, typically in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.[4]
Core Experimental Protocols
The following protocols provide a validated starting point for characterizing the primary bioactivities of a novel flavonoid.
3.1. Protocol: Evaluating Anti-inflammatory Activity in Macrophages
This protocol uses LPS-stimulated RAW 264.7 cells to model bacterial-induced inflammation. The primary endpoints are the production of nitric oxide (NO) and pro-inflammatory cytokines.
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Trypsinize and count RAW 264.7 cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete medium.[10]
-
Incubate overnight (18-24 hours) to allow for cell adherence.
-
-
Compound Treatment and Stimulation (Day 2):
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Also, prepare a medium-only control and a vehicle (DMSO) control.
-
Carefully aspirate the old medium from the cells.
-
Add 100 µL of the this compound dilutions (or controls) to the appropriate wells. A typical concentration range for Quercetin is 5-100 µM.
-
Incubate for 1-2 hours. This "pre-treatment" allows the compound to enter the cells before the inflammatory stimulus is applied.
-
Prepare a 2X working solution of LPS (e.g., 2 µg/mL) in culture medium.
-
Add 100 µL of the LPS solution to all wells except the "unstimulated control" wells. The final LPS concentration will be 1 µg/mL.[6] For the unstimulated wells, add 100 µL of plain medium.
-
-
Endpoint Analysis (Day 3):
-
Nitric Oxide (Griess Assay):
-
Carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.[11]
-
Measure the absorbance at 540 nm using a microplate reader.[6][11]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
-
-
Cytokine Analysis (ELISA):
-
Use the remaining supernatant to quantify the concentration of cytokines like TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability (Critical Control):
-
It is essential to confirm that any reduction in inflammatory markers is not simply due to the compound killing the cells. Perform a cell viability assay on the remaining cells in the original plate. The MTT assay (Protocol 3.2) is suitable for this.
-
-
3.2. Protocol: Evaluating Anticancer Activity (Cytotoxicity) by MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[16]
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Seed your chosen cancer cell line (e.g., MCF-7) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in a logarithmic growth phase at the end of the experiment.
-
Incubate overnight to allow for attachment.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control.
-
Remove the old medium and add 100 µL of the diluted compound or controls to the wells.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation (Day 4/5):
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the crystals.[14][17]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
3.3. Protocol: Assessing Antioxidant Activity by DPPH Radical Scavenging
This is a rapid and simple chemical assay to measure the free radical scavenging ability of a compound. 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color fades.[18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a ~50-100 µM solution of DPPH in methanol or ethanol. The solution should have an absorbance of ~1.0 at 517 nm.
-
Prepare serial dilutions of this compound in the same solvent.
-
Use a known antioxidant like Ascorbic Acid (Vitamin C) or Trolox as a positive control.[18]
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each compound dilution (or control) to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the results to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation and Interpretation
Summarizing experimental parameters in a table provides a clear and quick reference for designing and troubleshooting experiments.
Table 1: Recommended Starting Parameters for In Vitro Flavonoid Assays
| Parameter | Anti-inflammatory Assay | Cytotoxicity Assay |
| Cell Line | RAW 264.7 | MCF-7, HepG2, PC3, etc. |
| Seeding Density (96-well) | 1 x 10⁵ - 2 x 10⁵ cells/well | 5 x 10³ - 1 x 10⁴ cells/well |
| Compound Conc. Range | 1 - 100 µM | 1 - 200 µM |
| Stimulus (if any) | LPS (0.1 - 1 µg/mL) | N/A |
| Incubation Time | 24 hours | 24 - 72 hours |
| Primary Endpoint | NO, TNF-α, IL-6 levels | Cell Viability (IC₅₀) |
| Critical Control | Cell Viability Assay | Vehicle (DMSO) Control |
References
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature Experiments. [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. (n.d.). Indian Heart Journal. [Link]
-
Kim, J., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules. [Link]
-
Hwang, J., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
-
EVALUATION OF ANTIOXIDANT POTENTIAL OF FLAVONOIDS: AN IN VITRO STUDY. (2010). Journal of the Faculty of Medicine. [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2022). Experimental and Therapeutic Medicine. [Link]
-
Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (2020). Evidence-Based Complementary and Alternative Medicine. [Link]
-
In-vitro evaluation of synergism in antioxidant efficiency of Quercetin and Resveratrol. (2022). ResearchGate. [Link]
-
Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. (2016). Oncology Reports. [Link]
-
Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner. (2014). International Journal of Molecular Medicine. [Link]
-
Effect of quercetin on phosphorylation of MAPKs and impact of MAPK... (n.d.). ResearchGate. [Link]
-
Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. (2018). ScienceOpen. [Link]
-
Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner. (2014). International Journal of Molecular Medicine. [Link]
-
Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway. (2013). Food and Chemical Toxicology. [Link]
-
Quercetin promotes the osteogenic differentiation of rat mesenchymal stem cells via mitogen-activated protein kinase signaling. (2015). Molecular Medicine Reports. [Link]
-
In Vitro anticancer activity Of quercetin isolated from carmona retusa (Vahl.) masam on human hepatoma cell line (Hepg2). (2019). SciSpace. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2018). Journal of Applied Toxicology. [Link]
-
Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage. (2003). Molecular and Cellular Biochemistry. [Link]
-
Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach. (2024). Molecular Biology Reports. [Link]
-
Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. (2021). Molecules. [Link]
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- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 11. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
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Application Notes and Protocols for In Vivo Delivery of Europetin
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of Europetin through Advanced In Vivo Delivery
This compound, a naturally occurring O-methylated flavonol, holds significant promise for a range of therapeutic applications due to its potent antioxidant and anti-inflammatory properties. Structurally, this compound is 7-O-methylmyricetin, placing it in the flavonoid family alongside well-researched compounds like Quercetin. This structural similarity is key, as the extensive body of research on Quercetin's delivery challenges and solutions provides a robust framework for developing effective in vivo strategies for this compound.
Like many flavonoids, the clinical translation of this compound is hampered by its physicochemical properties. Its low aqueous solubility and susceptibility to rapid metabolism in vivo lead to poor absorption and low bioavailability, significantly limiting its therapeutic efficacy when administered conventionally. To overcome these hurdles, advanced drug delivery systems are essential to protect this compound from premature degradation, enhance its solubility, and ensure it reaches its target tissues in therapeutically relevant concentrations.
This comprehensive guide provides a detailed overview of promising delivery systems for this compound, complete with the scientific rationale behind their use and step-by-step protocols for their preparation and in vivo application. By leveraging the wealth of knowledge from analogous flavonoids, we can accelerate the preclinical development of this compound-based therapeutics.
The Challenge: this compound's In Vivo Bioavailability Hurdles
The primary obstacles to effective in vivo delivery of this compound are intrinsically linked to its molecular structure. Understanding these challenges is the first step in designing effective delivery strategies.
-
Low Aqueous Solubility: The hydrophobic nature of the flavonoid backbone results in poor dissolution in the aqueous environment of the gastrointestinal tract, which is the first barrier to absorption.
-
Extensive First-Pass Metabolism: Upon absorption, this compound is subject to extensive metabolism in the intestines and liver. Phase II enzymes rapidly conjugate the flavonoid, leading to its inactivation and rapid excretion.
-
Poor Permeability: The passive diffusion of this compound across the intestinal epithelium is often inefficient, further contributing to its low bioavailability.
These challenges are well-documented for structurally similar flavonoids like Quercetin, and it is scientifically sound to anticipate that this compound will face similar in vivo fate.
Delivery Systems for Enhanced In Vivo Efficacy of this compound
To address the aforementioned challenges, several advanced delivery systems have been developed. The choice of delivery system will depend on the specific therapeutic application, the desired pharmacokinetic profile, and the target tissue. Below, we detail three promising approaches for this compound.
Liposomal Formulations
Scientific Rationale: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, its hydrophobic nature allows for efficient entrapment within the lipid bilayer. This encapsulation protects this compound from enzymatic degradation in the gastrointestinal tract and during circulation. Furthermore, the lipidic nature of liposomes facilitates their absorption across the intestinal wall and cellular membranes, enhancing bioavailability. The surface of liposomes can also be modified with targeting ligands to direct this compound to specific cells or tissues.
Workflow for Liposomal Encapsulation of this compound
Caption: Workflow for preparing this compound-loaded liposomes.
Protocol: Preparation of this compound-Loaded Liposomes
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol (2:1, v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Probe Sonicator or Extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, SPC, and cholesterol in a 2:1 chloroform:methanol mixture in a round-bottom flask. A typical molar ratio is 10:5:1 (SPC:Cholesterol:this compound).
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at 40°C until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by ultracentrifugation or dialysis against PBS.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the this compound concentration using UV-Vis spectroscopy or HPLC.
-
Polymeric Nanoparticles
Scientific Rationale: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate this compound. The polymer matrix protects the drug from degradation and allows for controlled release over an extended period. The small size of nanoparticles enables them to be taken up by cells more efficiently and can lead to enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Workflow for Polymeric Nanoparticle Formulation
Caption: Workflow for preparing this compound-phytosome complexes.
Protocol: Preparation of this compound-Phytosome Complex
Materials:
-
This compound
-
Phosphatidylcholine
-
Aprotic solvent (e.g., acetone or ethanol)
-
Anti-solvent (e.g., n-hexane)
Procedure:
-
Complex Formation:
-
Dissolve this compound and phosphatidylcholine in a suitable aprotic solvent in a 1:2 molar ratio.
-
Reflux the mixture for 2-3 hours at a controlled temperature.
-
-
Precipitation and Collection:
-
Concentrate the solution under vacuum.
-
Add an anti-solvent like n-hexane to precipitate the phytosome complex.
-
Filter and collect the precipitate and dry it under vacuum.
-
-
Characterization:
-
Confirm the formation of the complex using techniques like FTIR, DSC, and NMR.
-
Determine the this compound content in the complex using HPLC.
-
Comparative Overview of Delivery Systems for this compound
| Delivery System | Primary Mechanism of Bioavailability Enhancement | Advantages | Disadvantages | Typical Size Range |
| Liposomes | Protection from degradation, enhanced absorption, potential for targeting | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, surface modifiable | Potential for instability, rapid clearance by the reticuloendothelial system | 50 - 200 nm |
| Polymeric Nanoparticles | Controlled release, protection from degradation, EPR effect | High stability, sustained release profiles, well-established preparation methods | Potential for polymer toxicity, complex manufacturing process | 100 - 500 nm |
| Phytosomes | Enhanced lipid solubility and absorption | Increased bioavailability, chemical stability, simple preparation | Lower drug loading capacity compared to other systems, specific to compounds with certain functional groups | Not applicable (molecular complex) |
In Vivo Administration and Evaluation: A General Protocol
Animal Model:
-
The choice of animal model (e.g., mice, rats) will depend on the disease model and the specific research question.
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Administration Routes:
-
Oral Gavage: Suitable for evaluating oral bioavailability. The formulated this compound is suspended in a suitable vehicle (e.g., water, PBS) and administered directly into the stomach.
-
Intravenous (IV) Injection: Used to determine the pharmacokinetic profile after direct entry into the systemic circulation and for targeted delivery studies.
Pharmacokinetic Study Protocol:
-
Dosing:
-
Administer the free this compound and the formulated this compound to different groups of animals at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Drug Quantification:
-
Extract this compound from the plasma samples and quantify its concentration using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to evaluate the bioavailability of the different formulations.
-
Conclusion and Future Perspectives
The in vivo delivery of this compound presents challenges that are common to many promising flavonoid compounds. However, by leveraging advanced delivery systems such as liposomes, polymeric nanoparticles, and phytosomes, these hurdles can be effectively overcome. The protocols and rationale presented in this guide provide a solid foundation for researchers to design and execute preclinical studies aimed at unlocking the full therapeutic potential of this compound. Future work should focus on optimizing these formulations, exploring targeted delivery strategies, and conducting comprehensive efficacy studies in relevant disease models. The continued development of innovative delivery technologies will be crucial in translating the promise of this compound from the laboratory to the clinic.
References
-
This compound - Wikipedia. Wikipedia. [Link]
-
This compound | C16H12O8 | CID 44259636 - PubChem. National Center for Biotechnology Information. [Link]
-
Quercetin structure. Quercetin (3,5,7,3′,4′-pentahydroxyflavone) is a... - ResearchGate. ResearchGate. [Link]
-
Quercetin | C15H10O7 | CID 5280343 - PubChem. National Center for Biotechnology Information. [Link]
-
Structure of quercetin. Quercetin contains the basic structure of flavonoids - ResearchGate. ResearchGate. [Link]
Application and Protocol for the Quantification of Europetin in Biological Samples
Introduction: The Significance of Europetin Quantification
This compound, an O-methylated flavonol, is a naturally occurring bioactive compound found in various plant species.[1] As a derivative of myricetin, it belongs to a class of polyphenols extensively studied for their potential therapeutic properties.[2] The O-methylation of flavonoids is a critical structural modification that can significantly enhance their metabolic stability and membrane transport capacity, potentially leading to improved bioavailability and efficacy.[3] Accurate and precise quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is paramount for researchers and drug development professionals. These measurements are fundamental to understanding its pharmacokinetic profile, metabolic fate, and ultimately, its physiological effects.
This comprehensive guide provides a detailed framework for the quantification of this compound, addressing pre-analytical considerations, sample preparation, and a validated analytical methodology using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are designed to ensure data integrity and reproducibility, empowering researchers to generate high-quality data for their preclinical and clinical investigations.
Pre-Analytical Considerations: Ensuring Sample Integrity
The journey to accurate quantification begins long before the sample reaches the analytical instrument. The stability of this compound in biological matrices is a critical factor that must be carefully managed to prevent degradation and ensure that the measured concentration reflects the true in vivo levels.
Metabolic Stability of O-Methylated Flavonoids
O-methylation, as seen in this compound, generally confers increased metabolic stability compared to their hydroxylated counterparts.[1][3] The methyl group protects the hydroxyl moiety from extensive phase II metabolism, primarily glucuronidation and sulfation, which are common metabolic pathways for flavonoids.[1][4] While this methylation enhances stability, it does not render the molecule inert. O-demethylation can occur via cytochrome P450 enzymes, followed by conjugation reactions.[1]
Sample Collection and Handling
To minimize ex vivo degradation, stringent collection and handling procedures are essential.
-
Anticoagulant Selection: For plasma samples, the choice of anticoagulant can influence analyte stability. K2-EDTA is a commonly used and generally suitable anticoagulant.
-
Immediate Processing: Blood samples should be processed to plasma or serum as soon as possible after collection. This involves centrifugation at a controlled temperature (e.g., 4°C) to separate the cellular components.
-
Light and Temperature Sensitivity: Flavonoids can be susceptible to degradation by light and elevated temperatures. Samples should be protected from light and kept on ice during processing.
-
Storage Conditions: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C. The stability of this compound under these conditions should be validated as part of the method development.
Stability Testing Protocol
A crucial aspect of method validation is the assessment of analyte stability under various conditions that mimic sample handling and storage.
-
Freeze-Thaw Stability: Evaluate the stability of this compound after multiple freeze-thaw cycles (typically three cycles).
-
Short-Term (Bench-Top) Stability: Assess the stability of this compound in the biological matrix at room temperature for a duration that reflects the expected sample processing time.
-
Long-Term Stability: Determine the stability of this compound in the matrix at the intended storage temperature (e.g., -80°C) over a period that covers the expected duration of the study.
-
Post-Preparative (Autosampler) Stability: Evaluate the stability of the processed samples in the autosampler to ensure no degradation occurs before injection into the analytical instrument.
Analytical Methodology: LC-MS/MS for Sensitive and Selective Quantification
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide linear dynamic range.
Principle of LC-MS/MS
This technique combines the separation power of liquid chromatography (LC) with the sensitive and specific detection capabilities of tandem mass spectrometry (MS/MS).
-
Chromatographic Separation: The sample extract is injected into an LC system where this compound is separated from other matrix components based on its physicochemical properties (e.g., polarity) as it passes through a chromatographic column.
-
Ionization: The eluent from the LC column enters the mass spectrometer's ion source, where this compound molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized this compound molecules are then selected in the first mass analyzer (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity.
Experimental Workflow for this compound Quantification
Detailed Protocols
Protocol 1: Plasma Sample Preparation
This protocol describes a protein precipitation method, which is a simple and effective technique for removing the majority of proteins from plasma samples.
Materials:
-
Plasma samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the samples)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of calibration standards by spiking the this compound stock solution into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.
-
Prepare a working solution of the Internal Standard (IS) in a suitable solvent.
-
-
Sample Extraction:
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of this compound. Method optimization will be required based on the specific instrumentation used.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
MS/MS Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. For this compound (Molar Mass: 332.26 g/mol ), the precursor ion [M+H]+ or [M-H]- would be selected in Q1, and characteristic product ions would be monitored in Q3. |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Protocol 3: Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][5]
Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: A series of standards of known concentrations used to establish the relationship between the instrument response and the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: As described in the "Pre-Analytical Considerations" section.
Data Analysis and Interpretation
The concentration of this compound in the unknown samples is determined by interpolating the analyte-to-IS peak area ratio from the calibration curve. The data should be reviewed for quality, including peak shape, retention time consistency, and the performance of the QC samples.
Metabolic Fate of this compound: An Overview
While specific in vivo metabolic studies on this compound are limited, its metabolic fate can be inferred from its chemical structure and the known metabolism of other O-methylated flavonoids.
The primary metabolic pathways for this compound are likely to involve:
-
Phase I Metabolism: O-demethylation by cytochrome P450 (CYP) enzymes in the liver and intestine, converting this compound to its corresponding hydroxylated flavonoid, myricetin.
-
Phase II Metabolism: The newly exposed hydroxyl groups on myricetin can then undergo extensive conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs).[4][6][7] These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion.
It is important to consider that both the parent compound (this compound) and its metabolites may be present in biological samples. For a comprehensive pharmacokinetic analysis, it may be necessary to quantify both the parent compound and its major metabolites. This can be achieved by treating the samples with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugates back to the aglycone form before analysis.
Conclusion
The quantification of this compound in biological samples is a critical step in understanding its potential as a therapeutic agent. The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for this purpose. By adhering to the principles of proper sample handling, rigorous method validation, and a thorough understanding of the analyte's potential metabolic fate, researchers can generate high-quality data that will advance our knowledge of this promising natural compound.
References
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Walle, T. (2009). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. International Journal of Molecular Sciences, 10(11), 5002-5019. [Link]
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Vaishnav, D. H., & S., K. (2013). Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes. Drug Metabolism and Disposition, 30(8), 897-904. [Link]
-
Chen, X., et al. (2020). Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified. Acta Pharmacologica Sinica, 41(8), 1123-1134. [Link]
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Chen, Y., et al. (2021). The In Vivo Metabolic Pathways of Nobiletin in Mice: The Critical Role of Gut Microbiota. Journal of Agricultural and Food Chemistry, 69(1), 187-198. [Link]
-
Lou, Q., et al. (2020). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Horticulture Research, 7, 14. [Link]
-
D'Archivio, M., et al. (2007). Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1772(2), 247-255. [Link]
-
Wang, P., et al. (2012). Quercetin increased bioavailability and decreased methylation of green tea polyphenols in vitro and in vivo. Food & Function, 3(6), 635-642. [Link]
-
Nguyen, T. H. T., et al. (2022). SPECTROPHOTOMETRIC DETERMINATION OF TOTAL FLAVONOID CONTENTS IN TEA PRODUCTS AND THEIR LIQUORS UNDER VARIOUS BREWING CONDITIONS. Journal of the Vietnamese Chemical Society, 60(4), 456-464. [Link]
-
Lu, H., & Coughtrie, M. W. H. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 12(8), 770-781. [Link]
-
Sari, K. R. P., et al. (2023). Micro-titer plate assay for measurement of total phenolic and total flavonoid contents in medicinal plant extracts. Indonesian Journal of Pharmacy, 34(1), 1-10. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Sharma, P., et al. (2023). Effects of Methyl Jasmonate on Flavonoid Accumulation and Physiological Metabolism in Finger Millet (Eleusine coracana L.) Sprouts. International Journal of Molecular Sciences, 24(3), 2345. [Link]
-
Booth, A. N., et al. (1956). The metabolic fate of rutin and quercetin in the animal body. The Journal of Biological Chemistry, 223(1), 251-257. [Link]
-
Acton, W. J., et al. (2018). Diagrammatic representation of methylated flavonoids (schematic flavonoid is a hypothetical compound used to show all hydroxyl positions accessible for methylation). ResearchGate. [Link]
-
Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1183-1193. [Link]
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Nasution, Y. A., et al. (2022). Determination of Total Flavonoid Level and Antioxidant Activity of Ethyl Acetate Fraction of Mangkokan Leaf Extract (Nothopanax scutellarium Merr.). Open Access Macedonian Journal of Medical Sciences, 10(A), 24-28. [Link]
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Chen, J., et al. (2018). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, 10(11), 448. [Link]
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Lee, D. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. [Link]
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Handayani, S. N., et al. (2024). Determination of Total Flavonoid Contents of The Antioxidant Herbal Beverage Caesalpinia sappan L. Quantitatively Using UV-Vis Spectrophotometry Method. HAYYAN JOURNAL: Volume 1 Number 1. [Link]
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Li, S., et al. (2020). Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. Molecules, 25(4), 882. [Link]
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de Souza, M. P., et al. (2015). Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves. Pharmacognosy Magazine, 11(Suppl 1), S96-S101. [Link]
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Lu, H., et al. (2011). Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences. Drug Metabolism and Disposition, 39(8), 1431-1440. [Link]
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Chen, Y., et al. (2021). The In Vivo Metabolic Pathways of Nobiletin in Mice: The Critical Role of Gut Microbiota. Journal of Agricultural and Food Chemistry, 69(1), 187-198. [Link]
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International Council for Harmonisation. (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
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Timmerman, P., et al. (2013). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights. Bioanalysis, 5(18), 2211-2214. [Link]
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Europetin's Mechanism of Action in Signaling Pathways: Application Notes and Protocols for Researchers
Introduction: Unveiling the Potential of Europetin
This compound (7-O-methylmyricetin) is a naturally occurring O-methylated flavonol found in plants such as Plumbago europaea. As a derivative of the well-studied flavonoid, myricetin, this compound holds significant promise as a modulator of key cellular signaling pathways implicated in a range of physiological and pathological processes. Flavonoids, as a class, are recognized for their antioxidant, anti-inflammatory, and anticancer properties, which are largely attributed to their ability to interact with and modulate the activity of critical signaling proteins.[1][2][3][4]
While direct research on this compound's specific molecular mechanisms is emerging, the extensive body of evidence for its parent compound, myricetin, provides a robust framework for predicting its biological activities. Myricetin is known to exert its effects by targeting fundamental signaling cascades, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[1][2][5][6][7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the hypothesized mechanisms of action of this compound and detailed protocols to investigate its effects on these critical signaling networks. The 7-O-methylation of this compound may influence its bioavailability and potency, making the direct investigation of its properties a valuable area of research.
Hypothesized Signaling Pathways Modulated by this compound
Based on the known activities of myricetin, this compound is predicted to be a potent modulator of the following signaling pathways.
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth and Survival
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[9] Its aberrant activation is a hallmark of many cancers.[1][9] Myricetin has been shown to inhibit this pathway at multiple nodes, leading to anticancer effects.[1][2][9][10] It is hypothesized that this compound will exhibit similar inhibitory properties.
Mechanism of Action: this compound is predicted to suppress the PI3K/Akt/mTOR pathway by:
-
Inhibiting PI3K activity: This would prevent the phosphorylation of PIP2 to PIP3, a critical step in pathway activation.[1][9]
-
Reducing Akt phosphorylation: By inhibiting upstream activators, this compound would decrease the phosphorylation and subsequent activation of Akt.[2]
-
Downregulating mTOR signaling: The inhibition of Akt would lead to the downstream suppression of mTOR and its targets, which are crucial for protein synthesis and cell growth.[1][2][11]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
The MAPK/ERK Pathway: Transducing Extracellular Signals to Cellular Responses
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are crucial for transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and cellular processes like proliferation, differentiation, and apoptosis.[8][12] Myricetin has been demonstrated to modulate MAPK signaling, contributing to its anticancer and anti-inflammatory effects.[4][12][13][14]
Mechanism of Action: this compound is likely to influence the MAPK/ERK pathway by:
-
Inhibiting MEK activity: This would block the phosphorylation and activation of ERK1/2.[2]
-
Modulating JNK and p38 signaling: Myricetin can either inhibit or activate JNK and p38 pathways depending on the cellular context, leading to either cell survival or apoptosis.[5][8][12] this compound may exhibit similar context-dependent effects.
Caption: this compound's hypothesized role in inhibiting the NF-κB signaling pathway.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on the aforementioned signaling pathways.
Protocol 1: Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathway Activation
This protocol details the methodology to assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells, A549 lung cancer cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., EGF for MAPK/ERK, IGF-1 for PI3K/Akt)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the pathway of interest.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize for loading.
-
Quantify band intensities using densitometry software. The ratio of phosphorylated protein to total protein will indicate the effect of this compound on pathway activation.
-
Data Presentation:
| Treatment Group | p-Akt / Total Akt Ratio (Fold Change) | p-ERK / Total ERK Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Stimulant Only | Value | Value |
| This compound (X µM) + Stimulant | Value | Value |
| This compound (Y µM) + Stimulant | Value | Value |
Protocol 2: NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB and is a robust method to quantify the inhibitory effect of this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Allow cells to recover for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control group.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity, which corresponds to NF-κB activation.
-
Subsequently, measure the Renilla luciferase activity for normalization of transfection efficiency.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well.
-
Normalize the data to the stimulated vehicle control to determine the percent inhibition of NF-κB activity by this compound.
-
Data Presentation:
| Treatment Group | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| Unstimulated Control | Value | N/A |
| Stimulated Control (TNF-α) | Value | 0% |
| This compound (X µM) + TNF-α | Value | Value |
| This compound (Y µM) + TNF-α | Value | Value |
Conclusion and Future Directions
The structural similarity of this compound to myricetin strongly suggests its potential as a modulator of the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways. The protocols outlined in this guide provide a solid foundation for researchers to systematically investigate these hypotheses. Elucidating the precise molecular targets and mechanisms of action of this compound will be crucial for its development as a potential therapeutic agent for a variety of disorders, including cancer and inflammatory diseases. Future studies should also focus on the in vivo efficacy and pharmacokinetic profile of this compound to translate these in vitro findings into preclinical and clinical applications.
References
-
MDPI. (n.d.). Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways. Retrieved from [Link]
- Semwal, P., Painuli, S., Singh, R., & Rawat, K. (2022). Myricetin: targeting signaling networks in cancer and its implication in chemotherapy.
- Li, Y., Liu, Y., Li, Y., Zhang, Y., & Liu, Y. (2021). Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway. Pulmonary Pharmacology & Therapeutics, 65, 102000.
- Mishra, A., et al. (2024). Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling. Journal of Biochemical and Molecular Toxicology, e23668.
- Choi, E. J., & Ahn, W. S. (2010). Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways. International Journal of Molecular Sciences, 11(11), 4414–4426.
-
Ask Ayurveda. (n.d.). Phytochemicals in Food - Myricetin. Retrieved from [Link]
- Wang, Z., et al. (2023). Myricetin improves apoptosis after ischemic stroke via inhibiting MAPK-ERK pathway. Molecular Biology Reports, 50(3), 2545–2557.
-
ResearchGate. (n.d.). Myricetin regulatory influence on several cellular pathways. Retrieved from [Link]
- Semwal, D. K., et al. (2021). Myricetin: A comprehensive review on its biological potentials. Food and Chemical Toxicology, 158, 112535.
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SpringerMedizin. (n.d.). Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells. Retrieved from [Link]
-
MDPI. (n.d.). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Retrieved from [Link]
- Ding, Y., et al. (2013). Myricetin attenuates lipopolysaccharide-stimulated activation of mouse bone marrow-derived dendritic cells through suppression of IKK/NF-κB and MAPK signalling pathways. Journal of Pharmacy and Pharmacology, 65(1), 89–97.
-
MDPI. (n.d.). Myricetin Protects Cells against Oxidative Stress-Induced Apoptosis via Regulation of PI3K/Akt and MAPK Signaling Pathways. Retrieved from [Link]
-
Spandidos Publications. (n.d.). Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Myricetin inhibited activity of IκBα/NF-κB pathway independent on Nrf2.... Retrieved from [Link]
-
ResearchGate. (n.d.). Myricetin inhibited the phosphorylation level of MAPK/ERK and PI3K/AKT.... Retrieved from [Link]
- Patel, H. R., Choi, H. S., & Sytkowski, A. J. (1992). Activation of two discrete signaling pathways by erythropoietin. The Journal of Biological Chemistry, 267(30), 21300–21302.
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Sage Journals. (n.d.). Exploring the Systematic Anticancer Mechanism in Selected Medicinal Plants: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of myricetin on the PI3K/Akt/mTOR signaling pathway in human.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update. Retrieved from [Link]
- Lee, K. M., et al. (1999). Suppression of TNFalpha-mediated NFkappaB activity by myricetin and other flavonoids through downregulating the activity of IKK in ECV304 cells. Planta Medica, 65(8), 691–695.
-
National Institutes of Health. (n.d.). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protective mechanism of quercetin and rutin using glutathione metabolism on HO-induced oxidative stress in HepG2 cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Retrieved from [Link]
-
ResearchGate. (n.d.). Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Flavonoid myricetin inhibits TNF-α-stimulated production of inflammatory mediators by suppressing the Akt, mTOR and NF-κB pathways in human keratinocytes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synergism of antioxidant action of vitamins E, C and quercetin is related to formation of molecular associations in biomembranes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Myricetin induces apoptosis and autophagy in human gastric cancer cells through inhibition of the PI3K/Akt/mTOR pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways activated by quercetin via sirtuins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets. Retrieved from [Link]
-
ResearchGate. (n.d.). Myricetin inhibited the phosphorylation level of MAPK/ERK and PI3K/AKT.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms. Retrieved from [Link]
-
MDPI. (n.d.). Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin. Retrieved from [Link]
-
MDPI. (n.d.). Quercetin as a Modulator of PTPN22 Phosphomonoesterase Activity: A Biochemical and Computational Evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quercetin Can Improve Spinal Cord Injury by Regulating the mTOR Signaling Pathway. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells. Retrieved from [Link]
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- 10. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells | springermedizin.de [springermedizin.de]
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Troubleshooting & Optimization
Europetin Synthesis Technical Support Center
Welcome to the technical support center for Europetin synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this compound (7-O-methylmyricetin). As an O-methylated flavonol, its synthesis presents unique challenges, primarily revolving around the selective protection, methylation, and deprotection of multiple hydroxyl groups. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these complexities and improve your synthesis yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound synthesis.
Q1: What are the most common synthetic routes and starting materials for this compound?
A1: this compound is structurally 7-O-methylmyricetin. Therefore, most synthetic strategies start from myricetin or a related precursor that can be converted to the myricetin scaffold. A common and logical approach involves the partial methylation of myricetin. However, due to the presence of six other hydroxyl groups with similar reactivities, direct selective methylation is challenging. A more robust strategy involves a protection-methylation-deprotection sequence. A typical starting material is myricetin, which is first per-benzylated (or protected with other suitable groups), then selectively demethylated/re-methylated or directly methylated if a specific hydroxyl group is left unprotected, followed by final deprotection.[1]
Q2: My overall yield for this compound synthesis is consistently low. What are the most likely causes?
A2: Low overall yield in a multi-step synthesis like that of this compound can stem from several stages. The most common culprits are:
-
Inefficient Protecting Group Strategy: Incomplete protection of the six non-target hydroxyl groups leads to a mixture of methylated products in the subsequent step. Conversely, harsh deprotection conditions can cleave the desired 7-O-methyl group or lead to degradation.[1]
-
Poor Selectivity in Methylation: The core challenge is achieving selective methylation at the C7-hydroxyl position. Without proper protection, methylating agents can react non-specifically, leading to a complex product mixture that is difficult to separate.
-
Suboptimal Reaction Conditions: Each step—protection, methylation, and deprotection—has optimal conditions (temperature, solvent, catalyst, reaction time). Deviation from these can lead to incomplete reactions or the formation of side products.
-
Purification Losses: this compound and its intermediates can be challenging to purify. Significant material loss can occur during column chromatography or recrystallization, especially when trying to separate closely related isomers or impurities.
Q3: What is the most critical and challenging step in the synthesis of this compound?
A3: The most critical step is the selective O-methylation of the hydroxyl group at the C7 position . The myricetin backbone has multiple phenolic hydroxyl groups, and their reactivities are not sufficiently different to allow for simple, direct methylation. This necessitates a carefully planned protecting group strategy to mask all other hydroxyls, leaving only the C7-OH available for reaction, or using a reagent that shows some kinetic preference for the C7 position under specific conditions. Success at this stage is paramount for achieving a high yield of the desired product.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The ¹H NMR spectrum should show a characteristic singlet for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm. The disappearance of the C7-OH proton signal and shifts in the aromatic proton signals of the A-ring confirm the position of methylation. ¹³C NMR will show a carbon signal for the methoxy group around 55-60 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of this compound (C₁₆H₁₂O₈, molar mass: 332.264 g·mol⁻¹), matching the expected molecular formula.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing purity. A sharp, single peak at the expected retention time indicates a high-purity sample. It can also be used to quantify any remaining impurities.
Part 2: Detailed Troubleshooting Guides
This section provides specific, in-depth solutions to problems you may encounter during the synthesis workflow.
Issue 1: Incomplete or Non-Selective Protection of Myricetin
Q: I'm trying to protect the hydroxyl groups of myricetin using benzyl bromide (BnBr), but my TLC/LC-MS analysis shows a mixture of partially and fully benzylated products. What's going wrong?
A: This is a common issue related to reaction conditions and stoichiometry. Phenolic hydroxyl groups must be deprotonated to react effectively with benzyl bromide, but over-basing can cause side reactions.
Possible Causes & Solutions:
-
Insufficient Base or Reagent: The reaction requires a sufficient excess of both the base (e.g., K₂CO₃, NaH) and the protecting agent (BnBr) to drive the reaction to completion.
-
Recommendation: Use at least 1.2-1.5 equivalents of BnBr and base per hydroxyl group. For myricetin's six hydroxyl groups, this means a significant excess (e.g., 8-10 equivalents of each). Ensure the base is anhydrous and finely powdered for maximum surface area.
-
-
Suboptimal Solvent and Temperature: The solvent must be polar and aprotic to dissolve the reagents and facilitate the Sₙ2 reaction.
-
Recommendation: Anhydrous DMF or acetone are common choices. The reaction often requires heating (e.g., 60-80 °C) for several hours to proceed to completion. Monitor the reaction by TLC until the myricetin starting material spot has completely disappeared.
-
-
Reagent Quality: Benzyl bromide can degrade over time. The base may have absorbed moisture, quenching the reaction.
-
Recommendation: Use freshly distilled or a new bottle of benzyl bromide. Ensure your base and solvent are completely anhydrous.
-
Troubleshooting Summary: Protection Step
| Problem | Potential Cause | Recommended Action |
| Incomplete Protection | Insufficient reagents; Low temperature; Short reaction time. | Increase equivalents of BnBr and base. Heat the reaction and monitor by TLC until completion. |
| Complex Product Mixture | Non-anhydrous conditions; Poor quality reagents. | Use anhydrous solvents and base. Use fresh, pure benzyl bromide. |
| Low Solubility of Starting Material | Incorrect solvent choice. | Use a suitable polar aprotic solvent like anhydrous DMF. |
Issue 2: Poor Yield or Selectivity in the C7-O-Methylation Step
Q: I have successfully prepared per-O-benzylated myricetin. Now, I am attempting the methylation step, but I am either getting no reaction or a mixture of products, including unreacted starting material and di-methylated species.
A: Achieving selective methylation at a single position on a complex polyphenol is challenging. Success depends heavily on the choice of methylating agent and reaction conditions.
Possible Causes & Solutions:
-
Choice of Methylating Agent: Harsh methylating agents like methyl iodide or dimethyl sulfate can be too reactive and may require very precise control.[3]
-
Recommendation: Consider using dimethyl carbonate (DMC) with a suitable base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DMC is a greener and often more selective reagent for O-methylation of flavonoids.[3] The reaction is typically performed at reflux in an excess of DMC.
-
-
Incorrect Stoichiometry: Using a large excess of the methylating agent will increase the risk of over-methylation, while too little will result in an incomplete reaction.
-
Recommendation: Start with a small excess (1.1-1.5 equivalents) of the methylating agent. Monitor the reaction closely by TLC or LC-MS and add more reagent in small portions if needed.
-
-
Steric Hindrance: The protecting groups (e.g., benzyl groups) are bulky and can sterically hinder the approach of the methylating agent to the target hydroxyl group.
-
Recommendation: Ensure the reaction is given sufficient time and thermal energy to overcome this barrier. If using a protection strategy, ensure the C7-OH was indeed left unprotected or was selectively deprotected prior to this step.
-
Issue 3: Failed or Incomplete Deprotection
Q: I am at the final deprotection step to remove the benzyl groups using catalytic hydrogenation (H₂/Pd-C), but the reaction is slow, incomplete, or I am losing my 7-O-methyl group.
A: Catalytic debenzylation is a standard procedure but can be sensitive to catalyst activity, solvent, and substrate purity. The ether bond of the 7-O-methyl group is generally stable to these conditions, but aggressive conditions could potentially cleave it.
Possible Causes & Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisons like sulfur, halides, or residual reagents from previous steps.
-
Recommendation: Purify the benzylated intermediate meticulously before the hydrogenation step. Use a fresh, high-quality Pd/C catalyst (typically 10% w/w). Sometimes, washing the substrate with a basic solution can remove acidic impurities that inhibit the catalyst.
-
-
Inefficient Hydrogen Delivery: The reaction is dependent on good contact between the substrate, hydrogen gas, and the catalyst surface.
-
Recommendation: Ensure vigorous stirring to keep the catalyst suspended. Purge the reaction vessel thoroughly with hydrogen. The reaction is typically run under a positive pressure of H₂ (from a balloon or a pressurized reactor) for several hours to overnight.
-
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate.
-
Recommendation: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Tetrahydrofuran (THF) can also be very effective for debenzylation reactions.[1]
-
-
Cleavage of the 7-O-Methyl Group: While unlikely under standard conditions, this could occur if the reaction is run for an excessively long time or at high temperatures and pressures, or if an acidic catalyst is used.
-
Recommendation: Stick to standard conditions (room temperature, atmospheric to 50 psi H₂). Monitor the reaction and stop it once the starting material is consumed. Avoid acidic workups until the catalyst is filtered off.
-
Diagram: Troubleshooting Workflow for Low Synthesis Yield
The following diagram illustrates a logical decision-making process for troubleshooting low yields.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Part 3: Optimized Protocols & Methodologies
This section provides a generalized, step-by-step protocol for the synthesis of this compound based on a common protection-methylation-deprotection strategy.
Diagram: General Synthetic Pathway for this compound
This diagram outlines the key chemical transformations.
Caption: A generalized synthetic route to this compound.
Protocol 1: Synthesis of Hexa-O-benzylmyricetin (Protection)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Myricetin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 10 equivalents, finely powdered) to the solution. Stir for 15 minutes at room temperature. Add benzyl bromide (BnBr, 8-9 equivalents) dropwise.
-
Reaction: Heat the mixture to 70-80 °C and stir vigorously. Monitor the reaction progress using TLC (e.g., in a 7:3 Hexane:Ethyl Acetate system). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure hexa-O-benzylmyricetin.
Protocol 2: Selective Methylation at C7
(Note: This assumes a strategy where the C7-OH was selectively deprotected or the starting material was prepared to have a free C7-OH).
-
Preparation: Dissolve the protected myricetin derivative (1 equivalent) in an excess of dimethyl carbonate (DMC), which acts as both solvent and reagent.
-
Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2-1.5 equivalents) to the mixture.[3]
-
Reaction: Heat the mixture to reflux (approx. 90 °C) and stir. Monitor the reaction by TLC/LC-MS. The reaction may take 12-48 hours.
-
Work-up: After cooling, evaporate the excess DMC under reduced pressure. Dissolve the residue in ethyl acetate and wash with dilute HCl (1M) to remove the DBU, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 3: Debenzylation to Yield this compound (Deprotection)
-
Preparation: Dissolve the methylated intermediate (1 equivalent) in a suitable solvent such as a mixture of THF and Methanol (1:1).
-
Catalyst Addition: Add Palladium on charcoal (Pd/C, 10% w/w, approx. 10-20% of the substrate's weight) to the solution.
-
Reaction: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator). Purge the flask with H₂. Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete in 8-24 hours.
-
Work-up: Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid is this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by preparative HPLC.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- National Institutes of Health (NIH). (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review.
- ResearchGate. (2025). Challenges in the microbial production of flavonoids | Request PDF.
- Frontiers. (n.d.).
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Wikipedia. (2025). This compound.
- Vertex AI Search. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- Vertex AI Search. (n.d.). Protecting Groups.
- PubMed. (2018). Synthesis and biological evaluation of quercetin and resveratrol peptidyl derivatives as potential anticancer and antioxidant agents.
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (2025). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols.
- MDPI. (n.d.). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?.
Sources
Technical Support Center: Europetin Isolation and Purification
Welcome to the technical support guide for the isolation and purification of Europetin. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of natural product chemistry. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common challenges and optimize your workflow with confidence.
Introduction to this compound
This compound (7-O-methylmyricetin) is an O-methylated flavonol, a class of flavonoids known for their diverse biological activities.[1] Its structure, featuring multiple hydroxyl groups and a methoxy moiety, presents a unique set of challenges and opportunities in its isolation and purification. Understanding its physicochemical properties is the first step toward developing a robust purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₆H₁₂O₈ | Used for mass spectrometry confirmation.[2] |
| Molecular Weight | 332.26 g/mol | Essential for calculating molarity and yield.[2][3] |
| Structure | 7-O-methylmyricetin | The methoxy group slightly reduces polarity compared to its parent, myricetin, affecting chromatographic behavior.[2] |
| Hydrogen Bond Donors | 5 | Contributes to its solubility in polar protic solvents (e.g., alcohols, water).[3] |
| Hydrogen Bond Acceptors | 8 | Enhances interactions with polar solvents and stationary phases.[3] |
| Predicted LogP (XlogP) | 1.50 | Indicates moderate lipophilicity and preference for polar environments.[3] |
| Natural Sources | Plumbago europaea, Eriogonum umbellatum | Found in complex mixtures with other structurally similar flavonoids.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound? A1: The main difficulties stem from three areas:
-
Source Complexity: this compound is often present in low concentrations within a complex matrix of structurally similar flavonoids (e.g., myricetin, quercetin), which makes selective extraction and separation difficult.[4]
-
Physicochemical Properties: Its multiple hydroxyl groups make it prone to oxidation. Like many flavonoids, it is sensitive to degradation from high temperatures, light exposure, and extreme pH levels.[5]
-
Purification Difficulty: Achieving high purity often requires multiple chromatographic steps, and its crystallization can be challenging, sometimes resulting in amorphous precipitates instead of well-defined crystals.[6]
Q2: What initial steps are crucial before starting the extraction? A2: Proper preparation of the plant material is critical. Samples should be thoroughly dried to prevent enzymatic degradation and ground into a fine powder.[7] This increases the surface area, allowing for more efficient solvent penetration and extraction.[8]
Q3: Are there any specific safety concerns when working with plant sources like Rhus verniciflua (Lacquer Tree)? A3: Yes. Rhus species are known to contain urushiol, a toxicant that can cause severe contact dermatitis.[9] While this compound itself is not toxic, handling raw plant material from this genus requires appropriate personal protective equipment (PPE), including gloves and lab coats, and may necessitate a pre-extraction step to remove the urushiol if working with crude extracts for biological assays.
Troubleshooting Guide: Extraction
The goal of extraction is to efficiently liberate this compound from the plant matrix while minimizing the co-extraction of interfering substances and preventing degradation.
Workflow: Solid-Liquid Extraction of this compound
Caption: General workflow for the extraction of this compound.
Q: My extraction yield is consistently low. How can I improve it? A: Low yield is often a result of suboptimal extraction parameters.
-
Causality: The efficiency of extraction depends on the solvent's ability to solubilize the target compound and the physical conditions that promote mass transfer.[8]
-
Troubleshooting Steps:
-
Solvent Selection: this compound is a polar molecule. Pure ethanol or methanol can be effective, but a hydroalcoholic mixture (e.g., 70-80% ethanol in water) is often superior. The water component helps swell the plant tissue, while the alcohol solubilizes the flavonoid.[10] Avoid non-polar solvents like hexane as the primary extraction solvent.
-
Temperature: Gently heating the extraction mixture (e.g., to 40-60°C) can increase solvent viscosity and enhance extraction. However, temperatures above 70°C can lead to the degradation of many flavonoids.[5][11]
-
Extraction Time & Method: Prolonged extraction times do not always equate to higher yields and can increase degradation. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time and improve efficiency compared to simple maceration.[11]
-
Solid-to-Liquid Ratio: A common starting point is a 1:20 to 1:30 solid-to-liquid ratio (g/mL).[12][13] Too little solvent may lead to incomplete extraction, while too much can make the subsequent concentration step unnecessarily long.
-
Q: My extract has turned dark brown or black after concentration. Is this normal? A: This is a strong indicator of degradation, likely due to oxidation or light exposure.
-
Causality: The phenolic hydroxyl groups on the flavonoid structure are susceptible to oxidation, which is often accelerated by heat, light, and the presence of oxygen.[5] This process can form polymeric quinone-type structures, resulting in a color change and a loss of the desired compound.
-
Preventative Measures:
-
Light Protection: Always use amber glassware or wrap your flasks and beakers in aluminum foil.[5]
-
Inert Atmosphere: If possible, conduct the extraction and concentration steps under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Temperature Control: Use a rotary evaporator with a temperature-controlled water bath and do not exceed 50°C.
-
Antioxidant Addition: Consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent to act as a sacrificial protectant.[5]
-
Troubleshooting Guide: Chromatographic Purification
Purification is the most challenging stage, requiring the separation of this compound from a host of similar molecules.
Q: I can't achieve baseline separation of this compound from other flavonoids on my C18 column. What should I do? A: Co-elution of flavonoids is a classic challenge due to their structural similarity.[4] Optimization of the mobile phase and other HPLC parameters is key.
-
Causality: Separation on a reversed-phase (C18) column is driven by polarity differences. Structurally similar flavonoids may have very close retention times. Modifying the mobile phase composition alters the partitioning of analytes between the stationary and mobile phases.
-
Troubleshooting & Optimization:
-
Mobile Phase pH: Acidify your aqueous mobile phase (Solvent A) with 0.1% formic acid or acetic acid. This suppresses the ionization of the phenolic hydroxyl groups, making the molecule less polar and resulting in sharper, more defined peaks with better resolution.[7]
-
Solvent Gradient: A shallow gradient is crucial for separating closely related compounds. Instead of a rapid 5% to 95% organic phase (Solvent B: acetonitrile or methanol) gradient, try a slower, more gradual increase in the region where your compounds elute.
-
Organic Modifier: Acetonitrile generally provides better resolution and lower backpressure than methanol for flavonoid separation. If you are using methanol, try switching to acetonitrile.
-
Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve peak efficiency. However, be mindful of the thermal stability of your compound.[14]
-
Protocol: Preparative HPLC for this compound Purification
-
Column: C18 semi-preparative column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-45 min: Linear gradient from 20% to 50% B
-
45-50 min: Wash with 95% B
-
50-55 min: Re-equilibrate at 20% B
-
-
Flow Rate: Adjust based on column diameter (e.g., 10-15 mL/min).
-
Detection: UV/Vis detector set to a wavelength where flavonoids absorb strongly (e.g., 254 nm or 360 nm).
-
Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase (or DMSO if necessary) and filter through a 0.45 µm syringe filter before injection.
Q: I am seeing significant peak tailing. What is the cause? A: Peak tailing often points to secondary interactions or column issues.
-
Causality: Tailing can be caused by interactions between the analyte and active sites (un-capped silanols) on the silica support of the C18 column. It can also be caused by column overloading or a mismatch between the sample solvent and the mobile phase.
-
Troubleshooting Steps:
-
Check pH: As mentioned, an acidic mobile phase is critical to keep the flavonoids in their neutral form.
-
Reduce Sample Load: Inject a smaller amount of your sample. If tailing improves, you were likely overloading the column.
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting a sample in a strong solvent (like pure DMSO or methanol) into a weak mobile phase will cause severe peak distortion.
-
Decision Tree: Troubleshooting Low Recovery in Chromatography
Caption: Troubleshooting logic for low compound recovery.
Troubleshooting Guide: Crystallization & Final Analysis
Obtaining a pure, crystalline solid is the final validation of a successful purification campaign.
Q: My purified this compound fraction is an oil/amorphous solid and will not crystallize. What can I do? A: Crystallization is often an art, requiring high purity and the right solvent system.
-
Causality: For crystallization to occur, molecules must arrange themselves into a highly ordered lattice. The presence of impurities can disrupt this process. Furthermore, the kinetics of crystallization are highly dependent on the solvent, temperature, and rate of supersaturation.[15]
-
Troubleshooting & Techniques:
-
Assess Purity: First, re-analyze your fraction by analytical HPLC. Purity should ideally be >95% for crystallization to be successful. If not, an additional chromatographic step may be needed.
-
Single Solvent (Slow Evaporation): Dissolve the compound in a minimal amount of a single, moderately volatile solvent (e.g., methanol, acetone). Cover the vial with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate slowly over several days in a vibration-free area.[6]
-
Binary Solvent (Anti-Solvent Diffusion): This is often the most effective method.
-
Vapor Diffusion: Dissolve your compound in a small volume of a "good" solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed jar containing a "bad" or "anti-solvent" in which your compound is insoluble (e.g., hexane, cyclohexane). The anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.[16]
-
Layering: Carefully layer the anti-solvent on top of the concentrated solution of your compound. Crystals may form at the interface.
-
-
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is required for unambiguous confirmation.
-
Purity (HPLC-DAD): Inject a small, dissolved sample onto an analytical HPLC system. A single, sharp peak with a consistent UV spectrum across the peak indicates high purity.
-
Molecular Weight (LC-MS): Liquid Chromatography-Mass Spectrometry will confirm the molecular weight. For this compound, you should look for a molecular ion [M+H]⁺ at m/z 333.06 or [M-H]⁻ at m/z 331.04.
-
Structural Elucidation (NMR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the gold standard for confirming the chemical structure. The resulting spectrum should be compared with literature values for this compound to confirm the correct isomer and purity.
References
-
PlantaeDB. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (2025, February 11). This compound. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44259636, this compound. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2017). How to to extract and purify the flavonoids from plant sample? Retrieved January 16, 2026, from [Link]
-
Gao, M., et al. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Nutrition. Retrieved January 16, 2026, from [Link]
-
Zhang, Y., et al. (2023). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Molecules. Retrieved January 16, 2026, from [Link]
-
Jeong, H. J., et al. (2016). Optimization of the extraction process for fermented Rhus verniciflua stokes using response surface methodology. Food Science and Biotechnology. Retrieved January 16, 2026, from [Link]
-
Ferreira, O., et al. (2023). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022. Molecules. Retrieved January 16, 2026, from [Link]
-
Li, Y., et al. (2012). Adsorption chromatography separation of the flavonols kaempferol, quercetin and myricetin using cross-linked collagen fibre as the stationary phase. Journal of Chromatography A. Retrieved January 16, 2026, from [Link]
-
Jeong, H. J., et al. (2016). Optimization of the extraction process for fermented Rhus verniciflua stokes using response surface methodology. Food Science and Biotechnology. Retrieved January 16, 2026, from [Link]
-
Lee, S., et al. (2020). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Foods. Retrieved January 16, 2026, from [Link]
-
Schulte, M., & Pietsch, M. (2010). Separation of Mixtures of Rutin and Quercetin: Evaluating the Productivity of Preparative Chromatography. ResearchGate. Retrieved January 16, 2026, from [Link]
- Google Patents. (2015). KR20150021675A - Method for producing Rhus verniciflua extract with removed toxicity and...
-
Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Retrieved January 16, 2026, from [Link]
-
Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2013). How to crystallize the natural compounds from plant extracts? Retrieved January 16, 2026, from [Link]
-
University of Angers. (n.d.). Guide for crystallization. Retrieved January 16, 2026, from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H12O8 | CID 44259636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. Adsorption chromatography separation of the flavonols kaempferol, quercetin and myricetin using cross-linked collagen fibre as the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KR20150021675A - Method for producing Rhus verniciflua extract with removed toxicity and improved antioxidant activity and Rhus verniciflua extract produced by the same method - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the extraction process for fermented Rhus verniciflua stokes using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the extraction process for fermented Rhus verniciflua stokes using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. unifr.ch [unifr.ch]
Technical Support Center: Optimizing Europium Chelate Concentration for Time-Resolved Fluorescence (TRF) Cell-Based Assays
A Note from Your Application Scientist: Before we begin, it is important to clarify a common point of confusion. The topic of this guide is the optimization of Europium (Eu³⁺) , a lanthanide metal used in advanced fluorescence assays. Initial inquiries sometimes mention "Europetin," which is a flavonoid compound found in plants[1][2][3][4]. For optimizing fluorescent cell-based assays, the correct reagent is Europium , typically in a chelate or cryptate structure, which provides a unique and powerful fluorescent signal. This guide is dedicated to helping you master its application.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental principles of Europium-based assays. Understanding the "why" behind the technology is the first step toward successful optimization and troubleshooting.
Q1: What is Time-Resolved Fluorescence (TRF) and why is Europium so effective for it?
Time-Resolved Fluorescence (TRF) is a detection method that dramatically reduces background noise, leading to superior assay sensitivity[5]. Standard fluorophores, like fluorescein, emit light for only a few nanoseconds. This is the same timescale on which background fluorescence from cell components, media, and plasticware occurs. A TRF reader excites and measures simultaneously, capturing both the specific signal and the background noise.
Europium chelates are different. They are lanthanides that exhibit long-lived fluorescence, emitting light for hundreds of microseconds to milliseconds[5][6]. This unique property allows for a critical measurement delay. The instrument uses a pulsed light source (like a xenon flash lamp) to excite the sample and then waits for a brief period (e.g., 50-100 microseconds) before measuring the emission. By the time the detector starts counting, the short-lived background fluorescence has completely decayed, leaving only the stable, long-lived signal from the Europium probe[5]. This temporal separation is the key to the exceptional signal-to-noise ratios achieved in TRF and Homogeneous Time-Resolved Fluorescence (HTRF®) assays[5][7].
Q2: What are the key spectral properties of Europium chelates?
Europium complexes have a very large "Stokes shift," which is the difference between the maximum excitation and emission wavelengths. This large separation further minimizes background because the emitted light is at a much longer wavelength than the excitation light, preventing spectral overlap.
| Property | Wavelength Range (Typical) | Significance |
| Excitation Max | 320 - 340 nm (UV) | The energy is absorbed by the organic chelate "cage" and transferred to the central Europium ion[8]. |
| Emission Max | ~615 - 620 nm (Red) | The sharp, characteristic emission peak of Europium is measured after the time delay[6][8][9]. |
| Fluorescence Lifetime | 100 - 1000+ µs | This long lifetime is the foundation of TRF, allowing background to decay before measurement[10]. |
Q3: Why is it so critical to optimize the Europium reagent concentration?
Optimizing the concentration of your Europium-labeled reagent (e.g., an antibody or ligand) is the single most important step in developing a robust and reproducible assay. An incorrect concentration can lead to:
-
Low Signal-to-Background Ratio: Too little reagent results in a weak signal that is difficult to distinguish from noise. Conversely, too much reagent can lead to high non-specific binding, elevating the background and compressing the assay window[11].
-
The "Hook Effect": In sandwich immunoassays, excessively high concentrations of detection antibody can saturate the system, leading to a paradoxical decrease in signal at high analyte concentrations.
-
Steric Hindrance: Overloading a biological system with a bulky labeled reagent can physically block the interaction you are trying to measure.
-
Cellular Toxicity: High concentrations of any exogenous reagent can be stressful or toxic to cells, leading to artifacts that are not related to the biological question being asked[12][13]. The goal is to find the lowest concentration that still provides the best possible assay window.
Part 2: The Optimization Workflow: A Step-by-Step Guide
This section provides a structured, field-proven workflow for determining the optimal concentration of your Europium-labeled reagent. The goal is to empirically identify the concentration that maximizes the signal-to-background ratio.
Workflow for Europium Reagent Concentration Optimization
Caption: A four-phase workflow for optimizing Europium reagent concentration.
Experimental Protocol: Titration of a Europium-Labeled Antibody
This protocol describes a common scenario: optimizing a Eu-labeled detection antibody in a cell-based immunoassay (e.g., detecting a surface receptor or a secreted cytokine).
1. Define Your Controls (The Foundation of a Good Assay):
-
Maximum Signal Wells: Cells treated or prepared to produce the highest expected signal (e.g., stimulated with an agonist to upregulate a receptor).
-
Minimum Signal (Background) Wells: Cells in a basal or untreated state. This represents the non-specific binding and background of the system.
-
Why this is critical: The goal of the titration is to find the antibody concentration that gives the largest, most stable difference between these two states. This difference is your assay window.
2. Prepare Cell Plates:
-
Seed your cells in an appropriate microplate (white, opaque plates are recommended for fluorescence to maximize signal and prevent crosstalk). For cell-based TRF, ensure the plate bottom is compatible with your reader (e.g., UV-transparent for bottom-reading instruments)[14].
-
Culture and treat the cells as required to establish your "Maximum Signal" and "Minimum Signal" populations.
3. Perform the Titration:
-
Prepare a 2-fold serial dilution series of the Europium-labeled antibody in assay buffer. It is crucial to cover a wide range, for example, from 0.05 nM to 10 nM.
-
Pro-Tip: Do not perform serial dilutions directly in the microplate, as this can introduce significant error. Prepare the dilutions in tubes or a separate dilution plate first.
-
-
Add the diluted antibody to both the "Maximum Signal" and "Minimum Signal" wells.
-
Incubate for the recommended time to allow binding to reach equilibrium. This can range from 1 hour to overnight depending on the antibody's affinity and kinetics.
4. Read and Analyze the Data:
-
Read the plate using a TRF-enabled microplate reader with the correct excitation/emission filters and a time-delay setting (e.g., 60 µs delay, 100 µs integration time).
-
For each antibody concentration, calculate the Signal-to-Background (S/B) Ratio :
-
Plot the S/B ratio on the Y-axis against the antibody concentration on the X-axis.
5. Select the Optimal Concentration:
-
Examine the resulting curve. The S/B ratio will typically rise with concentration, plateau, and may then decrease at very high concentrations due to increased background.
-
The optimal concentration is typically at the beginning of the plateau. This provides the best assay window while using the least amount of reagent, minimizing cost, non-specific binding, and potential toxicity. Avoid the "more is better" temptation; the highest signal does not always mean the best result.
Part 3: Troubleshooting Guide
Even with a perfect protocol, challenges can arise. This section provides solutions to common problems encountered during assay development.
Troubleshooting Decision Tree: High Background Signal
Caption: A decision tree for diagnosing high background fluorescence.
Q&A for Common Issues
Q: My signal is very low or absent across all wells. What should I check?
-
A: Start with the basics. Confirm your Europium reagent is active and has not expired. Ensure your plate reader's flash lamp is functioning. Double-check that you are using the correct filter set for Europium (e.g., ~330 nm excitation, ~620 nm emission). Most importantly, verify that your biological system is working; for instance, confirm that the target protein is actually being expressed in your cells.
Q: I'm seeing high well-to-well variability. How can I improve my precision?
-
A: High variability is often due to technical execution. Ensure precise and consistent pipetting, especially with small volumes. When adding reagents, ensure they are thoroughly mixed with the well contents. Avoid temperature gradients across the plate by allowing it to equilibrate to room temperature before reading. In cellular assays, uneven cell seeding is a common culprit, so ensure you have a uniform monolayer. Using the ratiometric measurement feature of HTRF assays can also help correct for well-to-well variability[7].
Q: My cells look unhealthy or are detaching after adding the Europium reagent. What should I do?
-
A: This indicates potential cytotoxicity[17]. The most direct solution is to lower the concentration of the Europium reagent, as determined by your titration experiment. You should also consider reducing the incubation time to the minimum required to achieve a good signal. If the problem persists, you may need to multiplex your experiment with a real-time cytotoxicity assay (using a non-overlapping fluorescent dye) to simultaneously measure cell health and your target signal[13][18].
References
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This compound - Wikipedia . Wikipedia. [Link]
-
This compound | C16H12O8 . PubChem. [Link]
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Theoretical Spectroscopic Study of Europium Tris(bipyridine) Cryptates . PubMed. [Link]
-
Europium Chelate For Time-Resolved Fluorescence . Bangs Laboratories, Inc. [Link]
-
A Europium Nanosphere-Based Time-Resolved Fluorescent Immunochromatographic Assay for the Rapid Screening of 4,4′-Dinitrocarbanilide: Aiming at Improving Strip Method Performance . National Institutes of Health (NIH). [Link]
-
Study of Synthesis and Spectral Property of Europium Cryptate . Researching. [Link]
-
Time-Resolved Fluorescence TRF / TR-FRET (HTRF) . Molecular Devices. [Link]
-
Europium chelate labels in time-resolved fluorescence immunoassays and DNA hybridization assays . PubMed. [Link]
-
Time-Resolved Fluorescence Measurements . BMG LABTECH. [Link]
-
How to Calculate Signal to Noise Ratio . HORIBA. [Link]
-
This compound . GSRS. [Link]
-
TR-FRET Measurements . BMG LABTECH. [Link]
-
This compound - Chemical Compound . PlantaeDB. [Link]
-
Signal-to-Noise Considerations . Evident Scientific. [Link]
-
How do I calculate the signal to noise ratio on images taken during an antibody titration experiment for immunofluorescence? . ResearchGate. [Link]
-
Optimisation of europium sensitized fluorescence assay for detection of tetracycline antibiotics . ResearchGate. [Link]
-
HTRF technology on Microplate Readers . BMG LABTECH. [Link]
-
Cell-based assays . Eurofins-Viracor. [Link]
-
Optimization of time-resolved fluorescence assay for detection of europium-tetraazacyclododecyltetraacetic acid-labeled ligand-receptor interactions . PubMed. [Link]
-
Signal-to-background ratio using the 12-bit integrating camera as a function of hardware bin size . ResearchGate. [Link]
-
Cytosolic Ca2+ shifts as early markers of cytotoxicity . PubMed Central. [Link]
-
This compound 3-galactoside | C22H22O13 . PubChem. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . National Center for Biotechnology Information (NCBI). [Link]
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A Guide to Optimizing Your Research With Cutting-Edge HTRF Detection Systems . BMG LABTECH. [Link]
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HTRF® . Berthold Technologies. [Link]
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Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts . National Institutes of Health (NIH). [Link]
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How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment . YouTube. [Link]
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Cell-based Assays: A Crucial Component of the Drug Discovery Process . BioIVT. [Link]
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Reporter Assays for Therapeutics Targeting Signaling Pathways . YouTube. [Link]
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Technical Support Center: A Guide to Preventing Europetin Degradation in Solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with Europetin. As a flavonoid with significant therapeutic potential, maintaining the stability of this compound in solution is paramount for obtaining accurate, reproducible, and meaningful experimental results. This document provides in-depth, field-proven insights and troubleshooting protocols to address the common challenges associated with this compound's degradation.
Understanding the Root Cause: Why Does this compound Degrade?
This compound, a 3'-O-methylated flavonol, shares a structural backbone common to many flavonoids. This structure, rich in phenolic hydroxyl (-OH) groups, is the very source of its antioxidant bioactivity but also the primary reason for its instability in solution.[1] Degradation is not a single event but a cascade of reactions influenced by several environmental factors. The primary mechanisms include oxidation, photodegradation, and pH-mediated hydrolysis.
-
Oxidation: The hydroxyl groups on the aromatic rings are susceptible to oxidation, especially in the presence of oxygen and metal ions. This process can convert the hydroxyl groups into quinones, which then polymerize to form brown-colored compounds, leading to a visible change in the solution and a loss of biological activity.[2]
-
Photodegradation: Flavonoids, including this compound, contain chromophores that absorb light in the UV and visible spectrums.[3] This absorbed energy can excite the molecule to a higher energy state, initiating degradation reactions that cleave its rings or alter its structure.[4]
-
pH Instability: The stability of flavonoids is highly dependent on pH.[3] In alkaline conditions (high pH), the phenolic protons are abstracted, making the molecule highly susceptible to rapid, irreversible oxidative degradation.[2] While acidic conditions are generally preferred, extreme acidity can also lead to hydrolysis of glycosidic bonds if working with a glycosylated form of this compound.
Below is a summary of the key factors that can compromise the integrity of your this compound solution.
Caption: Key environmental factors leading to the degradation of this compound in solution.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Solution Discoloration and Precipitation
Q1: My this compound solution turned yellow/brown shortly after preparation. What happened?
A1: A yellow or brown discoloration is a classic indicator of flavonoid oxidation.[2] The phenolic hydroxyl groups on the this compound molecule have likely been oxidized to form quinones, which can further polymerize into colored compounds. This process is significantly accelerated by dissolved oxygen, slightly alkaline pH, and exposure to light.[2][3]
Troubleshooting Steps:
-
Deoxygenate Your Solvent: Before dissolving the this compound, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: After preparing the solution, flush the headspace of your vial with the inert gas before sealing. If your experiment is lengthy, consider performing it in a glove box or under a gentle, continuous stream of inert gas.
-
Add an Antioxidant: For long-term storage or demanding experimental conditions, consider adding a sacrificial antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your solvent system.[3] These agents will be preferentially oxidized, sparing the this compound.
Q2: I dissolved this compound in an aqueous buffer, but a precipitate formed over time. Is this degradation?
A2: While it could be a degradation product, it is more likely due to the low aqueous solubility of this compound, a common issue with flavonoid aglycones.[5] Many researchers dissolve flavonoids in an organic solvent first (like DMSO or ethanol) to create a concentrated stock, which is then diluted into the aqueous buffer for the final working concentration. If the final concentration of the organic solvent is too low, the this compound can precipitate out.
Troubleshooting Steps:
-
Verify Solvent Composition: Ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer is sufficient to maintain solubility. A final concentration of 0.1-1% DMSO is common, but this must be optimized and validated for your specific assay.
-
Check pH: The solubility of flavonoids can be pH-dependent. Ensure the pH of your buffer is optimal for both stability and solubility.
-
Filter Before Use: If you suspect precipitation, centrifuge your working solution and analyze the supernatant's concentration via HPLC to confirm the amount of this compound remaining in the solution. Always prepare fresh dilutions from a clear stock solution for critical experiments.
Issue 2: Loss of Compound and Inconsistent Results
Q3: My HPLC analysis shows the this compound peak area decreasing over time, even when the solution is clear. Why is this happening?
A3: A decreasing peak area on your chromatogram is a direct sign of compound degradation. If there's no visible color change, the likely culprits are photodegradation or slow thermal degradation. Light, especially UV wavelengths from ambient laboratory lighting or sunlight, can break down the flavonoid structure without necessarily forming colored polymers.[3][4] Similarly, storage at room temperature can accelerate degradation kinetics compared to refrigerated or frozen conditions.[2][6]
Troubleshooting Steps:
-
Protect from Light at All Times: Use amber-colored vials or tubes for preparation and storage.[3][7] If using clear containers, wrap them securely in aluminum foil. Keep solutions in a dark drawer or refrigerator when not in immediate use.
-
Optimize Storage Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended.[3][6] For long-term storage (weeks to months), store stock solutions at -20°C or -80°C.
-
Control pH: Flavonoids are generally most stable in a slightly acidic pH range (typically below 7.0).[2] Alkaline conditions can cause rapid, irreversible degradation.[2] Ensure your buffer is in an appropriate pH range, such as 4-6, unless your experimental design forbids it.
Q4: What is the best solvent to prepare a stable stock solution of this compound?
A4: The ideal solvent should provide high solubility and be inert to the molecule. For flavonoids like this compound, the following are commonly used:
-
DMSO (Dimethyl Sulfoxide): Offers excellent solubility for most flavonoids.
-
Ethanol or Methanol: Good solubility and easily evaporated if needed.[8][9]
-
Acetonitrile or Acetone: Also effective solvents, often used in extraction and purification processes.[10]
| Solvent | Typical Use | Considerations |
| DMSO | High-concentration stock solutions | Can be difficult to remove; ensure compatibility with downstream applications. |
| Ethanol (USP grade) | Stock and working solutions | Generally safe for cell culture at low final concentrations (<0.5%).[11] |
| Methanol | Stock solutions, analytical standards | Toxic; primarily for non-biological or analytical experiments. |
| Acetonitrile | Analytical standards (HPLC mobile phase) | Excellent for chromatography but less common for biological assays. |
Recommendation: For most biological applications, prepare a high-concentration stock (e.g., 10-50 mM) in high-purity DMSO or ethanol.
Key Experimental Protocols
Adherence to standardized protocols is critical for ensuring the stability of your this compound solutions.
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps for creating a concentrated stock solution suitable for long-term storage.
Workflow:
Caption: Workflow for preparing a stable this compound stock solution.
Step-by-Step Methodology:
-
Preparation: Work in a dimly lit area. Accurately weigh the required amount of solid this compound powder using an analytical balance.
-
Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO or ethanol.
-
Deoxygenation: Transfer the solvent to an amber glass vial and sparge with a gentle stream of nitrogen or argon gas for 15 minutes to remove dissolved oxygen.
-
Dissolution: Add the weighed this compound powder to the deoxygenated solvent. Cap the vial immediately.
-
Aid Dissolution: If necessary, briefly sonicate the vial in a water bath until all solid is dissolved. Avoid heating, as this can initiate thermal degradation.[12]
-
Inert Atmosphere: Once dissolved, uncap the vial and gently flush the headspace with nitrogen or argon for 10-15 seconds.
-
Sealing and Storage: Immediately recap the vial, sealing the threads with Parafilm® to prevent air ingress and solvent evaporation. Store in the dark at -20°C or, for maximum stability, at -80°C.
Protocol 2: Validating this compound Stability in Your Experimental Buffer
This protocol provides a framework for testing how stable your this compound working solution is under your specific experimental conditions (e.g., in cell culture media at 37°C).
Step-by-Step Methodology:
-
Prepare Working Solution: Dilute your this compound stock solution into your final experimental buffer (e.g., PBS, cell culture medium) to the desired working concentration. Ensure all containers are protected from light.
-
Set Up Time Points: Aliquot the working solution into separate, sealed amber tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate: Place the tubes under your exact experimental conditions (e.g., in a 37°C incubator). The T=0 sample should be immediately frozen at -80°C or analyzed.
-
Sample Collection: At each designated time point, remove the corresponding tube and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all samples are collected, thaw them simultaneously and analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as HPLC-UV.[6][13]
-
Data Interpretation: Plot the concentration of this compound versus time. This will reveal the degradation kinetics and help you determine the time window in which your results will be valid.[14][15]
Summary of Best Practices for Preventing Degradation
| Parameter | Recommendation | Rationale |
| Light | Use amber glassware or foil-wrapped containers. Work in dim light. | Prevents photodegradation initiated by UV-Vis light absorption.[3][4] |
| Oxygen | Use deoxygenated solvents (sparge with N₂/Ar). Store under an inert atmosphere. | Minimizes oxidative degradation of phenolic hydroxyl groups into quinones.[2] |
| pH | Maintain a slightly acidic pH (e.g., 4.0-6.5) for aqueous solutions. | Enhances stability; alkaline conditions catalyze rapid oxidation.[2][3] |
| Temperature | Store stock solutions at -20°C or -80°C. Keep working solutions on ice or refrigerated. | Slows the rate of all chemical degradation reactions.[3][6] |
| Solvent | Use high-purity, anhydrous DMSO or ethanol for stock solutions. | Ensures complete dissolution and minimizes hydrolytic degradation. |
| Additives | Consider adding metal chelators (e.g., EDTA) or antioxidants (e.g., ascorbic acid). | Sequesters metal ions that catalyze oxidation and provides a sacrificial substrate for oxidants.[2] |
By implementing these strategies and understanding the chemical causality behind this compound's instability, you can ensure the integrity of your solutions, leading to more reliable and reproducible scientific outcomes.
References
-
The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. (2020). ResearchGate. [Link]
-
Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (n.d.). MDPI. [Link]
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RETACRIT® (epoetin alfa-epbx) How Supplied/Storage and Handling. (n.d.). Pfizer Medical - US. [Link]
-
Plant Flavonoids: Chemical Characteristics and Biological Activity. (2021). PubMed Central. [Link]
-
The antioxidant, rather than prooxidant, activities of quercetin on normal cells: quercetin protects mouse thymocytes from glucose oxidase-mediated apoptosis. (n.d.). PubMed. [Link]
-
Solubility of Hesperetin in Mixed Solvents. (2014). ResearchGate. [Link]
-
Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K. (n.d.). IEEE Xplore. [Link]
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Solubility of Hesperetin in Various Solvents from (288.2 to 323.2) K. (2010). ResearchGate. [Link]
-
Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. (n.d.). PubMed Central. [Link]
-
Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022. (2023). PubMed Central. [Link]
-
Solubility of Hesperetin in Mixed Solvents. (2013). Semantic Scholar. [Link]
-
Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. (n.d.). MDPI. [Link]
-
Antioxidant Properties of Quercetin. (n.d.). PubMed. [Link]
-
Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants. (n.d.). MDPI. [Link]
-
Solubility of Flavonoids in Organic Solvents. (n.d.). Scite.ai. [Link]
-
Therapeutic Potential of Quercetin as an Antioxidant for Bone-Muscle-Tendon Regeneration and Aging. (2024). PubMed. [Link]
-
Degradation kinetics assay and plots obtained for first-order reaction... (n.d.). ResearchGate. [Link]
-
(PDF) Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. (2023). ResearchGate. [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. (2020). PubMed. [Link]
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- 12. Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants [mdpi.com]
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- 15. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Europetin Precipitation in Buffers
Welcome to the technical support center for handling Europetin in experimental buffers. As researchers and drug development professionals, encountering solubility issues with small molecules like this compound, a flavonoid, is a common yet frustrating challenge. Precipitation can compromise experimental results, leading to inaccurate quantification, loss of biological activity, and inconsistent data.
This guide is designed to provide you with a systematic, cause-and-effect-based approach to troubleshooting and preventing this compound precipitation. We will move from foundational principles to specific, actionable protocols, empowering you to optimize your buffer conditions for robust and reproducible experiments.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions regarding this compound precipitation.
Q1: My this compound precipitated immediately after I added it to my aqueous buffer. What is the most likely cause?
This is a classic sign of poor solubility in the final buffer system. This compound, like many flavonoids, has low intrinsic water solubility.[1][2] You likely prepared a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and then diluted it into a purely aqueous buffer. This sudden "solvent shock" can cause the compound to crash out of solution as the organic solvent molecules are diluted, leaving the hydrophobic this compound molecules to aggregate in the aqueous environment.
Immediate Action: The primary goal is to ensure the final concentration of the organic co-solvent is sufficient to maintain solubility without interfering with your assay. We will cover optimization in the detailed protocols below.
Q2: How does pH affect this compound solubility and stability?
The pH of your buffer is one of the most critical factors governing this compound solubility. The structure of this compound contains multiple hydroxyl (-OH) groups.
-
Mechanism of pH-Dependent Solubility: In more alkaline (higher pH) conditions, these hydroxyl groups can deprotonate to form phenolate ions (-O⁻). This ionization increases the molecule's overall polarity, enhancing its interaction with water and thereby increasing its solubility.[3][4]
-
The Stability Trade-off: While alkaline conditions improve solubility, they can also accelerate the degradation of flavonoids.[5] Therefore, the optimal pH is often a compromise between maximizing solubility and maintaining the chemical integrity of the compound for the duration of your experiment. Studies on similar flavonoids show stability at moderately acidic to neutral pH, with solubility increasing significantly above pH 9, but with potential degradation.[3]
Q3: Can the type of buffer salt I use (e.g., Phosphate vs. Tris) cause precipitation?
Yes, the specific components of your buffer can influence solubility through direct or indirect interactions.[6][7]
-
Ionic Strength: The salt concentration of your buffer affects the ionic strength of the solution. For some molecules, increasing ionic strength can decrease solubility ("salting out"), while for others, a certain amount of salt is necessary to prevent aggregation ("salting in").[8] You may need to screen different salt concentrations to find the optimal condition for this compound.
-
Specific Ion Effects: Some buffer ions can have specific chemical interactions with your compound of interest. For example, phosphate buffers may interact differently with molecules compared to bicarbonate or Tris-based buffers.[9][10] If you consistently see precipitation in one type of buffer (e.g., PBS), it is a worthwhile experiment to test an alternative like Tris-HCl or HEPES.
Q4: My this compound solution was clear initially but became cloudy over time. What's happening?
This suggests a slow aggregation process or chemical degradation.
-
Aggregation: Even when initially soluble, molecules can slowly aggregate over time, especially at higher concentrations or non-optimal temperatures.[11][12] The molecules are in a metastable state and gradually form larger, insoluble particles.
-
Degradation: As mentioned, this compound may be degrading into less soluble byproducts, particularly if the pH is not optimal or if the solution is exposed to light or oxygen for extended periods.
-
Temperature Effects: If your experiment is conducted at a lower temperature (e.g., 4°C) than the temperature at which you prepared the solution (room temperature), the solubility of this compound may decrease, leading to precipitation over time.[13]
Part 2: Systematic Troubleshooting Guides & Protocols
When facing precipitation, a systematic approach is more effective than random changes. The following guides and protocols will help you logically diagnose and solve the issue.
Troubleshooting Workflow
The diagram below outlines a logical progression for troubleshooting this compound precipitation. Start with the most impactful variables and proceed methodically.
Caption: A logical workflow for diagnosing this compound precipitation.
Protocol 1: Systematic Screening of Buffer pH
Objective: To determine the optimal pH for this compound solubility in your primary experimental buffer while minimizing degradation.
Methodology:
-
Prepare Buffers: Prepare several small aliquots (e.g., 1 mL) of your primary buffer (e.g., 50 mM Phosphate) at a range of pH values. A good starting range is 6.0, 6.5, 7.0, 7.4, 8.0, and 8.5.
-
Prepare this compound Stock: Create a concentrated stock of this compound (e.g., 10-50 mM) in 100% DMSO or ethanol. Ensure it is fully dissolved.
-
Test Dilutions: Add a small volume of the this compound stock to each buffer aliquot to achieve your final desired concentration. Crucially, add the stock solution while vortexing the buffer to ensure rapid mixing and minimize localized high concentrations that can cause immediate precipitation.
-
Observe and Record:
-
Observe immediately for any signs of precipitation (cloudiness, visible particles).
-
Incubate the samples under your standard experimental conditions (e.g., room temperature or 37°C) for a relevant period (e.g., 1-4 hours).
-
Observe again for any time-dependent precipitation.
-
-
Analysis: The optimal pH is the one that results in a clear, stable solution for the duration of your experiment. If multiple pH values work, choose one that is also optimal for your assay's biological components (e.g., enzyme or cell stability).
Protocol 2: Evaluation of Alternative Buffer Systems
Objective: To test if the chemical composition of the buffer itself is contributing to precipitation.
Methodology:
-
Select Buffers: Choose a few common, structurally different buffers. Good candidates include:
-
Phosphate-Buffered Saline (PBS): A common starting point.
-
Tris-HCl: A widely used amine-based buffer.
-
HEPES: A zwitterionic buffer known for maintaining physiological pH.
-
-
Prepare Buffers: Prepare each buffer at the optimal pH identified in Protocol 1 and at your desired ionic strength (e.g., 150 mM NaCl).
-
Test Solubility: Repeat steps 3 and 4 from Protocol 1 for each of the selected buffer systems.
-
Compare Results: Directly compare the clarity and stability of the this compound solution in each buffer. You may find that this compound is significantly more stable in one system over another.
Protocol 3: Assessing Solubility-Enhancing Additives
Objective: To identify additives that can increase the solubility and stability of this compound in your chosen buffer.
Methodology:
-
Choose Additives:
-
Organic Co-solvents: Determine the maximum tolerable percentage of DMSO or ethanol for your assay (often 1-5%). A slight increase in the final co-solvent concentration can dramatically improve solubility.
-
Sugars/Polyols: Excipients like sucrose, mannitol, or glycerol can sometimes stabilize small molecules in solution.[14][15] Prepare versions of your optimized buffer containing these at low concentrations (e.g., 1-5% w/v).
-
-
Prepare Buffers: Use your best buffer system (from Protocol 1 & 2) as the base for adding these excipients.
-
Test Solubility: Again, repeat steps 3 and 4 from Protocol 1 for each additive condition.
-
Validate Assay Compatibility: CRITICAL STEP: Once you find a condition that prevents precipitation, you must validate that the additive does not interfere with your downstream assay (e.g., check for inhibition of enzyme activity or effects on cell viability).
Part 3: Data Summary & Mechanistic Insights
Understanding the forces at play will help you make more informed decisions.
Factors Influencing this compound Solubility
Caption: Key physicochemical factors governing this compound solubility.
Summary of Recommended Starting Conditions
The following table provides general guidelines. Your specific experimental context will determine the final optimal conditions.
| Parameter | Recommended Starting Point | Key Considerations |
| pH | 7.0 - 8.0 | Balance solubility with chemical stability. Test empirically.[3][4] |
| Buffer System | Tris-HCl or HEPES | Test if PBS shows persistent issues.[6][16] |
| Ionic Strength | 50 - 150 mM (e.g., NaCl) | Avoid very low salt, which can sometimes promote aggregation.[8][11] |
| This compound Conc. | Use the lowest effective concentration | Higher concentrations increase the risk of precipitation.[17] |
| Co-solvent (DMSO) | 0.5 - 2.0% (final) | Ensure this level is compatible with your assay. |
| Temperature | Prepare and use at the same temperature | Avoid temperature shifts from warm to cold.[13] |
References
- The Bumbling Biochemist. (2023). Practical tips for preventing proteins from "crashing out" & what you can do if it happens. YouTube.
-
Zapadka, T., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1263. Available at: [Link]
-
Perinu, C., et al. (2013). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Various Authors. (2015). How can I prevent precipitation after antibody purification? ResearchGate. Available at: [Link]
-
Chavan, K. M., et al. (2014). NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Pharmacophore, 5(3), 358-370. Available at: [Link]
-
Dai, Y., et al. (2021). Quercetin enhances vitamin D2 stability and mitigate the degradation influenced by elevated temperature and pH value. PubMed. Available at: [Link]
-
O'Dwyer, P. J., et al. (2008). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. PubMed. Available at: [Link]
-
Zapadka, T., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. PubMed. Available at: [Link]
-
Various Authors. (2015). How can I troubleshoot protein precipitation after purification? ResearchGate. Available at: [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Available at: [Link]
-
Various Authors. (2016). Protein precipitation during buffer exchange? ResearchGate. Available at: [Link]
-
Gsponer, M., et al. (2023). Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. PubMed. Available at: [Link]
-
Various Authors. (2012). How to prevent protein precipitation? Biology Stack Exchange. Available at: [Link]
-
Kashani-Amin, E., et al. (2021). The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods. MDPI. Available at: [Link]
-
Lee, S. H., et al. (2019). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI. Available at: [Link]
-
Persson, E., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. PubMed Central. Available at: [Link]
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Technical Support Center: Enhancing the Bioavailability of Europetin for In Vivo Studies
Introduction
Europetin, an O-methylated flavonol, holds significant promise for various therapeutic applications due to its potential antioxidant and anti-inflammatory properties. However, like many flavonoids, its progression from in vitro discovery to in vivo efficacy is significantly hampered by poor bioavailability. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical support resource to navigate the challenges of working with this compound in vivo. We will explore the underlying reasons for its low bioavailability and provide practical, evidence-based strategies and detailed protocols to enhance its systemic exposure and therapeutic potential.
The primary hurdles for effective in vivo delivery of this compound are its low aqueous solubility and susceptibility to metabolic transformation. While its O-methylated structure offers some protection against extensive first-pass metabolism compared to its parent flavonoid, myricetin, these two factors remain critical determinants of its oral bioavailability. This guide will address these challenges through a series of frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step experimental protocols for advanced formulation strategies.
Predicted Physicochemical Properties of this compound
To provide a foundational understanding for formulation development, the following physicochemical properties of this compound have been predicted using computational models (SwissADME, Chemicalize). It is important to note that these are in silico estimations and should be experimentally verified.
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 332.26 g/mol | Favorable for oral absorption (within Lipinski's rule of five). |
| LogP (o/w) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting that permeability may not be the primary limiting factor, but also highlighting its poor water solubility. |
| Aqueous Solubility | Poorly soluble | A major barrier to dissolution in the gastrointestinal tract, leading to low absorption. |
| pKa | Multiple acidic pKa values predicted for the hydroxyl groups (ranging from ~6.5 to 10) | The ionization state of this compound will be pH-dependent, which can influence its solubility and absorption in different segments of the GI tract. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study with a simple this compound suspension is showing very low and variable plasma concentrations. Why is this happening and what can I do?
Answer:
This is a very common issue stemming directly from this compound's poor aqueous solubility. For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed. A simple suspension of a poorly soluble compound like this compound will have a very low dissolution rate, leading to minimal absorption and high variability between subjects.
Troubleshooting Steps:
-
Particle Size Reduction: Have you considered micronization or nanocrystallization of your this compound powder? Reducing the particle size increases the surface area available for dissolution. While this can provide a modest improvement, it often isn't sufficient for compounds with very low solubility.
-
Formulation Enhancement: The most effective solution is to move beyond a simple suspension and utilize a bioavailability-enhancing formulation. We recommend exploring the following, with detailed protocols provided later in this guide:
-
Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can keep this compound in a solubilized state in the GI tract.
-
Phytosomes: Complexing this compound with phospholipids can improve its lipid solubility and ability to traverse cell membranes.
-
Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.
-
Q2: I'm concerned about the stability of this compound in my formulation. What are the key stability issues to consider?
Answer:
Flavonoids can be susceptible to degradation under certain conditions. For this compound, the main concerns would be:
-
pH-dependent degradation: The phenolic hydroxyl groups can be prone to oxidation, which can be accelerated at alkaline pH.
-
Photodegradation: Like many phenolic compounds, this compound may be sensitive to light.
-
Oxidation: The polyhydroxylated structure makes it susceptible to oxidation.
Troubleshooting and Prevention:
-
pH Control: When developing aqueous-based formulations, buffer the system to a slightly acidic pH (around 4-6) where flavonoids are generally more stable.
-
Light Protection: Prepare and store all formulations in amber vials or wrapped in aluminum foil to protect from light.
-
Use of Antioxidants: Consider including antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) in your formulation to prevent oxidative degradation.
-
Proper Storage: Store your formulations at recommended temperatures (typically 2-8°C) and protected from light. Perform stability studies to determine the optimal storage conditions and shelf-life of your formulation.
Q3: How do I know if the formulation I've prepared has successfully enhanced this compound's solubility?
Answer:
You can assess the success of your formulation through a series of in vitro tests before proceeding to expensive in vivo studies:
-
Visual Inspection: A successful lipid-based formulation (like a nanoemulsion) should appear clear and homogenous with no visible precipitation of the drug.
-
Solubility Measurement: Determine the apparent solubility of this compound in your formulation vehicle and in simulated gastric and intestinal fluids. A significant increase compared to the solubility of unformulated this compound is a good indicator of success.
-
In Vitro Dissolution/Release Studies: Perform dissolution testing using a USP apparatus (e.g., paddle or basket method) with simulated GI fluids. A well-formulated product will show a much faster and more complete release of this compound compared to the unformulated compound.
-
Particle Size Analysis: For nanoformulations, it's crucial to characterize the particle size and distribution using techniques like Dynamic Light Scattering (DLS). A small and uniform particle size is generally desirable for improved absorption.
Q4: this compound is an O-methylated flavonol. Does this mean I don't need to worry about metabolism?
Answer:
While the 7-O-methylation of this compound does offer a significant advantage by blocking one of the primary sites for phase II conjugation (glucuronidation/sulfation), it does not make the molecule metabolically inert.[1][2]
Key Metabolic Considerations:
-
Demethylation: The methoxy group can be cleaved by cytochrome P450 enzymes (CYPs) in the liver and small intestine, converting this compound back to its parent flavonoid, myricetin. Myricetin is then readily conjugated and eliminated.
-
Conjugation of Remaining Hydroxyl Groups: The other free hydroxyl groups on the this compound molecule are still susceptible to glucuronidation and sulfation, although the O-methylation does reduce the overall rate and extent of this metabolism.
Therefore, while more stable than myricetin, metabolism can still contribute to the presystemic clearance of this compound. Advanced formulations like nanoemulsions can also help to partially bypass first-pass metabolism by promoting lymphatic absorption.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for three common and effective formulation strategies to enhance the bioavailability of this compound.
Protocol 1: Preparation of a this compound Nanoemulsion for Oral Administration
Principle: Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules. The small droplet size (typically < 200 nm) provides a large surface area for drug absorption, and the lipid components can enhance lymphatic uptake, partially avoiding first-pass metabolism.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT) (e.g., Capryol™ 90)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether)
-
Deionized water
Step-by-Step Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
To do this, add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each excipient.
-
Vortex the mixture for 30 minutes and then shake at room temperature for 48 hours to reach equilibrium.
-
Centrifuge the samples at 10,000 rpm for 15 minutes.
-
Dilute the supernatant with a suitable solvent (e.g., methanol) and quantify the amount of dissolved this compound using a validated HPLC method.
-
-
Construction of a Pseudo-ternary Phase Diagram:
-
Based on the screening results, select the optimal oil, surfactant, and co-surfactant.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Smix ratio, mix it with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, ... 1:9).
-
To each of these mixtures, add deionized water dropwise with gentle stirring.
-
Observe the mixture for transparency and flowability. The regions that form clear or slightly bluish, easily flowable liquids upon the addition of water are identified as the nanoemulsion region in the phase diagram.
-
-
Preparation of the this compound-Loaded Nanoemulsion:
-
Select a formulation from the nanoemulsion region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant (Smix) to the oily solution and mix thoroughly.
-
Slowly add this organic mixture to the required amount of deionized water with continuous stirring using a magnetic stirrer.
-
Continue stirring for 15-30 minutes until a transparent or translucent nanoemulsion is formed.
-
-
Characterization of the Nanoemulsion:
-
Droplet Size and Zeta Potential: Measure using Dynamic Light Scattering (DLS).
-
Morphology: Observe the droplet shape using Transmission Electron Microscopy (TEM).
-
Drug Content: Determine the concentration of this compound in the final formulation using HPLC.
-
Protocol 2: Preparation of a this compound-Phospholipid Complex (Phytosome)
Principle: Phytosomes are complexes formed between a natural active ingredient and a phospholipid (typically phosphatidylcholine). This complex formation enhances the lipophilicity of the active compound, thereby improving its absorption and bioavailability.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean)
-
Anhydrous ethanol
-
n-hexane
Step-by-Step Methodology:
-
Complex Formation:
-
Dissolve this compound and phosphatidylcholine in anhydrous ethanol in a round-bottom flask. A molar ratio of 1:1 or 1:2 (this compound:Phosphatidylcholine) is a good starting point.
-
Reflux the mixture at a temperature not exceeding 60°C for 2 hours with constant stirring.
-
After refluxing, concentrate the solution under vacuum using a rotary evaporator until a thin film is formed on the wall of the flask.
-
-
Precipitation and Collection:
-
Re-dissolve the thin film in a small amount of anhydrous ethanol.
-
Add this solution dropwise to a beaker containing n-hexane (an anti-solvent) with vigorous stirring.
-
A precipitate of the this compound-phospholipid complex will form.
-
Continue stirring for 30 minutes.
-
-
Drying and Storage:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected complex with n-hexane to remove any uncomplexed lipids.
-
Dry the complex under vacuum to remove residual solvents.
-
Store the dried this compound phytosome powder in a desiccator, protected from light.
-
-
Characterization of the Phytosome Complex:
-
Complexation Efficiency: Determine the amount of this compound in the complex using HPLC and calculate the percentage of complexed drug.
-
Spectroscopic Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to confirm the interaction between this compound and the phospholipid.
-
Solubility Studies: Compare the solubility of the phytosome complex in water and n-octanol with that of free this compound.
-
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
Step-by-Step Methodology:
-
Phase Solubility Study:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 50 mM).
-
Add an excess amount of this compound to each solution.
-
Shake the mixtures at a constant temperature (e.g., 25°C) for 72 hours to ensure equilibrium.
-
Filter the solutions through a 0.45 µm membrane filter.
-
Analyze the filtrate for the concentration of dissolved this compound using HPLC.
-
Plot the solubility of this compound as a function of HP-β-CD concentration to determine the complexation stoichiometry and binding constant.
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Mix this compound and HP-β-CD in a mortar at a predetermined molar ratio (e.g., 1:1, based on the phase solubility study).
-
Add a small amount of a water/ethanol (1:1 v/v) mixture to the powder to form a thick paste.
-
Knead the paste thoroughly for 45-60 minutes.
-
During kneading, add small amounts of the solvent mixture if the paste becomes too dry.
-
Dry the resulting product in an oven at 50-60°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a fine-mesh sieve.
-
-
Characterization of the Inclusion Complex:
-
Inclusion Efficiency: Determine the amount of this compound in the complex and calculate the efficiency.
-
Dissolution Rate: Compare the dissolution rate of the complex with that of a physical mixture of this compound and HP-β-CD, and with this compound alone, in simulated GI fluids.
-
Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and DSC to confirm the formation of the inclusion complex and the amorphization of this compound.
-
Visualization of Concepts
Signaling Pathways and Experimental Workflows
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
Caption: Mechanism of enhanced absorption with phytosome complexes.
References
-
Wen, X., & Walle, T. (2006). Methylated flavonoids have greatly improved intestinal absorption and metabolic stability. Drug Metabolism and Disposition, 34(10), 1786-1792. [Link]
- Hollman, P. C. H. (2004). Absorption, bioavailability, and metabolism of flavonoids.
-
Manach, C., Scalbert, A., Morand, C., Rémésy, C., & Jiménez, L. (2004). Polyphenols: food sources and bioavailability. The American journal of clinical nutrition, 79(5), 727-747. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]
- Hollman, P. C., & Katan, M. B. (1999). Dietary flavonoids: intake, health effects and bioavailability. Food and chemical toxicology, 37(9-10), 937-942.
-
Chemicalize by ChemAxon. (n.d.). Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
- Garg, R., Gupta, G. D., & Singh, S. (2010). Preparation and evaluation of phytosome of quercetin.
- Kumar, A., & Rai, A. K. (2019). Development and evaluation of cyclodextrin complexed nanoemulsion for delivery of quercetin. Journal of Drug Delivery Science and Technology, 52, 655-665.
- European Medicines Agency. (2011). Guideline on the quality of herbal medicinal products/traditional herbal medicinal products. EMA/HMPC/232530/2005 Rev. 2.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
Sources
Technical Support Center: Overcoming Autofluorescence with Europium-Based Probes
A Note from the Senior Application Scientist: Welcome, researchers. You've arrived at this guide likely facing a common yet formidable challenge in fluorescence-based assays: the pervasive glow of autofluorescence. This intrinsic fluorescence from your biological samples can obscure your specific signal, leading to false positives and unreliable data.
This guide is structured to address this challenge head-on. We will delve into the unique properties of Europium chelates —long-lifetime lanthanide probes that offer a powerful solution to this problem. While the term "Europetin" may not be standard, the principles discussed here are central to using Europium to achieve background-free assays. We will explore the "why" behind the methods, providing you with the knowledge to not just follow protocols, but to troubleshoot and optimize them effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding autofluorescence and the principles of its elimination using Europium chelates.
Section 1.1: Understanding the Challenge: Autofluorescence
Q1: What exactly is autofluorescence?
Autofluorescence is the natural, intrinsic fluorescence emitted by biological structures when they are excited by light.[1][2] It is not a result of specific staining with a fluorescent probe but originates from endogenous molecules within the cells and tissues themselves.[3] This background signal can be a significant source of noise in fluorescence microscopy and other fluorescence-based assays, potentially masking the true signal from your labeled target.[4][5]
Q2: What are the common culprits of autofluorescence in my samples?
Autofluorescence arises from a variety of endogenous molecules and can also be induced by sample preparation methods.[6] Key sources include:
-
Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are significant sources of autofluorescence, typically in the blue-green spectral region.[7][8]
-
Metabolic Coenzymes: Molecules like NADH (nicotinamide adenine dinucleotide) and flavins (FAD, FMN) are naturally fluorescent and are particularly abundant in metabolically active cells and mitochondria.[1][7] NADH emits around 450 nm, while flavins emit in the 520-560 nm range.[1]
-
Lipofuscin: Often called the "age pigment," lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of aging cells.[9] It is notoriously problematic due to its broad excitation and emission spectra, spanning from the green to the red range (500-695 nm).[1][9]
-
Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine, the building blocks of proteins, exhibit some degree of autofluorescence.[2]
-
Fixatives: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde can induce autofluorescence by creating cross-links with proteins and amines.[4][10] This fixation-induced fluorescence often has a broad emission spectrum.[10]
Q3: How can I determine if autofluorescence is impacting my experiment?
The simplest and most critical control is to examine an unstained sample under the same imaging conditions (filters, laser power, exposure time) used for your stained samples.[6][7] Any signal detected in this control sample is attributable to autofluorescence. This will reveal the intensity, color, and location of the background signal, providing a baseline for troubleshooting.[6]
Section 1.2: The Europium Solution: Time-Resolved Fluorescence (TRF)
Q1: What are Europium chelates and what makes them effective against autofluorescence?
Europium (Eu³⁺) is a lanthanide metal ion.[11] On its own, its fluorescence is weak. However, when encapsulated within an organic ligand (a "chelate"), it forms a highly fluorescent complex.[11][12] These Europium chelates possess two key properties that make them exceptionally powerful for overcoming autofluorescence:
-
Extremely Long Fluorescence Lifetime: This is the most critical feature. While autofluorescence and conventional fluorophores (like FITC or GFP) have lifetimes in the nanosecond (ns) range (typically 1-10 ns), Europium chelates have lifetimes in the microsecond (µs) to millisecond (ms) range—orders of magnitude longer.[13][14]
-
Large Stokes Shift: The Stokes shift is the difference between the peak excitation and peak emission wavelengths. Europium chelates have a very large Stokes shift (often >150 nm), which means the emitted light is at a much longer wavelength than the excitation light.[15] This large separation helps to reduce background from scattered excitation light.[15]
Q2: How does Time-Resolved Fluorescence (TRF) leverage these properties to eliminate background?
Time-Resolved Fluorescence (TRF) is a detection technique that exploits the vast difference in fluorescence lifetimes between Europium chelates and autofluorescent molecules.[14] The process works by introducing a delay between the excitation pulse and signal detection.[13]
Here is the sequence of events in TRF:
-
Pulsed Excitation: The sample is illuminated with a short pulse of light (e.g., from a flash lamp or pulsed laser), exciting both the long-lifetime Europium probe and the short-lived autofluorescent molecules.[14]
-
Delay Period (Time Gating): The detector is turned off for a brief period (e.g., 20-100 µs) immediately after the excitation pulse.[13][14]
-
Signal Acquisition: During this delay, the intense but short-lived autofluorescence decays to virtually zero.[14] The detector is then turned on to capture the long-lasting emission exclusively from the Europium chelate, which is still fluorescing strongly.[14]
By "gating" the detection in time, TRF effectively separates the specific signal from the background noise, leading to a dramatic improvement in the signal-to-noise ratio.[13][14]
Part 2: Troubleshooting Guide
Even with powerful tools like Europium chelates, experimental challenges can arise. This guide addresses common problems in a question-and-answer format.
Q: I'm using a Europium-based assay, but my background is still high. What could be the cause?
A: High background in a TRF assay, while less common, can still occur. Here’s a systematic approach to troubleshooting:
-
Check Your Instrumentation Settings:
-
Insufficient Delay Time: The "time gate" or delay period may be too short, allowing some residual, high-intensity autofluorescence to be detected. Solution: Increase the delay time incrementally (e.g., from 50 µs to 100 µs) and observe the effect on the background signal of a negative control well.
-
Incorrect Emission Filter: Ensure you are using a narrow bandpass filter specific for Europium's emission peak (typically around 615 nm). A broad filter might capture residual fluorescence from other sources.
-
-
Re-evaluate Reagent and Buffer Components:
-
Contaminated Buffers: Some buffer components or impurities can be fluorescent. Fetal Bovine Serum (FBS) is a known contributor to background fluorescence.[6] Solution: Test all buffers and media in the instrument without any cells or antibodies. If a component is fluorescent, try to replace it (e.g., use IgG-free BSA instead of FBS) or reduce its concentration.[6]
-
-
Investigate Non-Specific Binding:
-
Insufficient Blocking: The Europium-labeled antibody or reagent may be binding non-specifically to your cells, tissue, or plate surface. Solution: Optimize your blocking step. Increase the concentration or incubation time of your blocking buffer (e.g., BSA, normal serum).[16] Ensure the blocking agent is compatible with your antibodies.[17]
-
Antibody Concentration Too High: An excessively high concentration of the labeled antibody can lead to increased non-specific binding.[17] Solution: Perform a titration experiment to determine the optimal antibody concentration that maximizes the signal-to-noise ratio.[6]
-
Q: My specific signal is very weak or absent. What should I check?
A: A weak or absent signal points to issues with either the biological target, the detection reagents, or the assay conditions.
-
Confirm Target Expression: First, ensure your target antigen is present and accessible.[17]
-
Positive Controls: Always include a positive control cell line or tissue known to express the target protein.[17]
-
Permeabilization: If your target is intracellular, confirm that your permeabilization step (e.g., with Triton X-100 or saponin) was sufficient.
-
Antigen Retrieval: For FFPE tissue, inadequate antigen retrieval can prevent antibody binding. Optimize the heat and buffer conditions.
-
-
Verify Reagent Integrity and Compatibility:
-
Antibody Validation: Is your primary antibody validated for this application (e.g., IF, IHC)?[17] Check the manufacturer's datasheet.
-
Reagent Storage: Ensure all antibodies and Europium chelates have been stored correctly and have not expired. Repeated freeze-thaw cycles can damage reagents.
-
Secondary Antibody: Confirm the secondary antibody is directed against the host species of the primary antibody (e.g., anti-mouse primary requires an anti-mouse secondary).[16]
-
-
Optimize Assay Conditions:
-
Incubation Times/Temperatures: Insufficient incubation time for primary or secondary antibodies can lead to a weak signal. While protocols vary, overnight incubation at 4°C for the primary antibody often yields optimal results.[16]
-
pH and Buffer: Lanthanide fluorescence can be sensitive to pH and the presence of certain ions. Ensure your final wash and reading buffers are compatible with the Europium chelate used.
-
Q: Why is it important to handle samples carefully to minimize autofluorescence before staining?
A: While TRF is excellent at removing autofluorescence during detection, reducing the overall autofluorescence burden from the start can further improve data quality. Extremely high levels of background can still cause issues with detector saturation or spectral bleed-through.
-
Fixation: Use the mildest fixation conditions possible. Paraformaldehyde is generally better than glutaraldehyde.[10] Minimize fixation time and consider using non-aldehyde fixatives like chilled methanol for certain cell-surface markers.[6][9]
-
Perfusion: For tissue samples, perfusing the animal with PBS prior to fixation can remove red blood cells, which are a source of autofluorescence from heme groups.[9][10]
-
Quenching Treatments: Chemical treatments can be used after fixation to reduce autofluorescence.
-
Sodium Borohydride (NaBH₄): A fresh solution (e.g., 1 mg/mL in ice-cold PBS) can reduce aldehyde-induced autofluorescence.[18]
-
Sudan Black B: This lipophilic dye is effective at quenching autofluorescence from lipofuscin.[9][18] However, be aware that it can fluoresce in the far-red, so it may not be suitable for all multiplexing panels.[9]
-
Part 3: Data & Protocols
Section 3.1: Comparative Data
The fundamental advantage of Europium lies in its fluorescence lifetime. The table below illustrates the stark contrast between Europium chelates and common sources of autofluorescence.
| Fluorescent Species | Typical Fluorescence Lifetime | Spectral Emission Range (approx.) |
| Europium (Eu³⁺) Chelate | 100 - 1000+ microseconds (µs) | ~615 nm (sharp peak) |
| NADH | 0.4 - 2 nanoseconds (ns) | 420 - 480 nm |
| Flavins (FAD, FMN) | 1 - 5 nanoseconds (ns) | 520 - 560 nm |
| Collagen / Elastin | 1 - 6 nanoseconds (ns) | 400 - 520 nm |
| Lipofuscin | 2 - 8 nanoseconds (ns) | 460 - 670 nm (broad) |
| Tryptophan | ~2.8 nanoseconds (ns) | ~350 nm |
Data compiled from sources[1][13][14][19][20]. Lifetimes are approximate and can vary with the local environment.
Section 3.2: Experimental Protocols
Protocol 1: General Workflow for a Time-Resolved Immunofluorescence (TRIF) Assay in a 96-Well Plate
This protocol provides a framework for a cell-based TRIF assay. Concentrations and incubation times require optimization.
-
Cell Seeding: Seed cells in a 96-well plate (black, clear-bottom plates are recommended) and culture until they reach the desired confluency.
-
Treatment: Perform experimental treatments (e.g., drug exposure) as required.
-
Fixation:
-
Aspirate culture medium.
-
Wash cells gently with 1X PBS.
-
Add 100 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization (for intracellular targets):
-
Wash wells 3 times with 1X PBS.
-
Add 100 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes.
-
-
Blocking:
-
Wash wells 3 times with 1X PBS.
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Aspirate Blocking Buffer.
-
Add 50 µL of the primary antibody diluted in Antibody Dilution Buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation (Europium-labeled):
-
Wash wells 3 times with Wash Buffer (e.g., 0.05% Tween-20 in PBS).
-
Add 50 µL of the Europium-labeled secondary antibody, diluted according to the manufacturer's instructions in Antibody Dilution Buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Wash wells 5 times with Wash Buffer to remove unbound secondary antibody.
-
Perform a final wash with 1X PBS to remove residual detergent.
-
-
Reading the Plate:
-
Add 100 µL of 1X PBS or a manufacturer-recommended reading buffer to each well.
-
Read the plate using a microplate reader equipped for Time-Resolved Fluorescence.
-
Typical TRF Settings: Excitation: ~340 nm; Emission: ~615 nm; Delay: 50-100 µs; Integration time: 100-400 µs.
-
Protocol 2: Pre-Staining Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol can be inserted after the fixation step in your standard immunofluorescence workflow.
-
Rehydrate/Prepare Sample: After fixation and washing with PBS, ensure your cells or tissue sections are in an aqueous environment.
-
Prepare Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold 1X PBS. Caution: NaBH₄ reacts with water to produce hydrogen gas; prepare in a well-ventilated area and handle with care.
-
Incubation:
-
Cover the sample with the NaBH₄ solution.
-
Incubate for 20-30 minutes at room temperature.[18] You may observe some bubbling, which is normal.
-
-
Washing: Wash the sample thoroughly 3 times with 1X PBS for 5 minutes each to remove all residual NaBH₄.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (permeabilization, blocking, etc.).[18]
References
-
Jasuja, R., et al. (2013). Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore. PMC. Retrieved from [Link]
-
Olympus. (2023). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]
-
Macquarie University. (2018). Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates. Retrieved from [Link]
-
SPIE Digital Library. (2004). Flash lamp-excited time-resolved fluorescence microscope suppresses autofluorescence in water concentrates to deliver an 11-fold increase in signal-to-noise ratio. Retrieved from [Link]
-
Labcompare. (2021). How to Reduce Autofluorescence. Retrieved from [Link]
-
Scientific Reports. (2018). Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates. Retrieved from [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Wikipedia. (n.d.). Autofluorescence. Retrieved from [Link]
-
NIH. (n.d.). Lanthanide-based time-resolved luminescence immunoassays. PMC. Retrieved from [Link]
-
Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]
-
ResearchGate. (2025). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. Retrieved from [Link]
-
ResearchGate. (n.d.). Emission spectra of autofluorescent molecules. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Autofluorescence - Flow Cytometry Guide. Retrieved from [Link]
-
Boster Bio. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Lanthanide probes. Retrieved from [Link]
-
American Laboratory. (2021). How to Reduce Autofluorescence. Retrieved from [Link]
-
PubMed Central. (n.d.). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. Retrieved from [Link]
-
MDPI. (n.d.). Autofluorescence in Plants. Retrieved from [Link]
-
PubMed. (2022). Synthesis and fluorescent properties of europium(III) complexes based on novel coumarin derivatives. Retrieved from [Link]
-
PubMed. (2016). Fluorescent lifetime imaging microscopy using Europium complexes improves atherosclerotic plaques discrimination. Retrieved from [Link]
-
NIH. (n.d.). Lanthanide Probes for Bioresponsive Imaging. PMC. Retrieved from [Link]
-
AIP Publishing. (2020). The role of tissue fluorescence in in vivo optical bioimaging. Retrieved from [Link]
-
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NIH. (2018). Overcoming Autofluorescence to Assess GFP Expression During Normal Physiology and Aging in Caenorhabditis elegans. PMC. Retrieved from [Link]
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PubMed. (2017). Fluorescence Lifetime and UV-Vis Spectroscopy to Evaluate the Interactions Between Quercetin and Its Yeast Microcapsule. Retrieved from [Link]
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SciTech Connect. (1963). FLUORESCENCE AND LIFETIMES OF Eu CHELATES. Retrieved from [Link]
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PubMed. (2022). Intrinsically fluorescent and quercetin loaded highly crosslinked polyphosphazene nanospheres: synthesis, characterization and fluorescence properties. Retrieved from [Link]
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ResearchGate. (n.d.). Immunoassay Troubleshooting Guide. Retrieved from [Link]
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MDPI. (2024). Comparative Study of Fluorescence Emission of Fisetin, Luteolin and Quercetin Powders and Solutions: Further Evidence of the ESIPT Process. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence lifetimes for compounds 1 and 2 in different solvents. Retrieved from [Link]
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addressing cytotoxicity of Europetin at high concentrations
Introduction for the Advanced Researcher
Europetin, a potent flavonol, holds significant promise in various therapeutic research areas due to its diverse biological activities. However, like many flavonoids, its dose-response curve is not always linear. Researchers frequently observe a paradoxical effect where high concentrations, intended to elicit a stronger therapeutic response, instead lead to significant off-target cytotoxicity. This guide is designed to serve as a dedicated technical resource for researchers encountering this challenge. We will move beyond simple protocol recitation to explore the underlying biochemical mechanisms of this compound-induced cytotoxicity and provide robust, field-proven strategies to mitigate these effects, ensuring the integrity and success of your experiments.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section directly addresses the most common issues reported by researchers working with this compound at high concentrations.
Question 1: I'm observing significant cell death at higher concentrations of this compound. Why is a compound known for its protective effects causing cytotoxicity?
Answer: This is a well-documented paradoxical effect of many flavonoids, including this compound.[1][2] While beneficial at lower, physiological concentrations, at higher concentrations, these compounds can switch from acting as antioxidants to pro-oxidants.[3][4][5] This pro-oxidant activity leads to a surge in intracellular Reactive Oxygen Species (ROS), which can overwhelm the cell's natural antioxidant defenses, leading to oxidative stress, damage to cellular components, and ultimately, cell death.[1][6][7]
Question 2: How can I differentiate between apoptotic and necrotic cell death induced by this compound?
Answer: The primary mechanism of cytotoxicity for many flavonoids at high concentrations is the induction of apoptosis.[8][9] However, at very high concentrations or in certain cell types, necrosis can also occur.[10] To distinguish between these pathways, we recommend a dual-staining flow cytometry assay using Annexin V and Propidium Iodide (PI).
-
Apoptosis: Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic cells will be positive for both.
-
Necrosis: Necrotic cells lose membrane integrity rapidly, making them PI positive and Annexin V negative (or positive).
Confirming apoptosis can be further achieved by assaying for the activation of key executioner caspases, such as Caspase-3 and Caspase-7.[11][12][13]
Question 3: My this compound stock solution is clear in DMSO, but it precipitates when I add it to my cell culture medium. Is this related to the cytotoxicity I'm seeing?
Answer: Yes, this is highly likely to be a contributing factor. Flavonoids like this compound often have poor aqueous solubility.[14] When a concentrated DMSO stock is diluted into the aqueous, neutral pH environment of cell culture media, the compound can precipitate out of solution.[14][15] These aggregates can cause physical stress to cells and lead to inconsistent and artifactual cytotoxicity data. It is crucial to ensure your compound is fully solubilized at its final working concentration.
Question 4: What is the best strategy to reduce this compound's cytotoxicity while preserving its intended biological activity?
Answer: The optimal strategy involves a multi-pronged approach:
-
Optimize Concentration: The first step is to perform a meticulous dose-response analysis to identify the narrow window between the desired biological effect (e.g., pathway inhibition) and the onset of cytotoxicity.
-
Improve Formulation: Enhancing the solubility and stability of this compound in your culture medium can significantly reduce precipitation-induced stress and may allow for lower effective concentrations.[16][17]
-
Control Oxidative Stress: If your intended mechanism of action is not dependent on ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be used to quench the excess ROS and mitigate apoptosis.
-
Advanced Delivery Systems: For in vivo or complex in vitro models, consider formulation strategies such as encapsulation in nanoparticles or liposomes.[18][19] These approaches can improve bioavailability, target delivery, and reduce systemic toxicity.
Part 2: Understanding the Mechanism of Cytotoxicity
At high concentrations, this compound's cytotoxic effects are primarily driven by its conversion to a pro-oxidant, leading to a cascade of cellular events culminating in apoptosis.
-
Induction of Oxidative Stress: High levels of this compound can interact with molecular oxygen and metal ions within the cell, leading to the generation of ROS such as superoxide radicals (O₂·⁻) and hydroxyl radicals (OH·).[5][20]
-
Mitochondrial Dysfunction: The mitochondria are primary targets of ROS-induced damage. Oxidative stress can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a collapse of the mitochondrial membrane potential (ΔΨm).[21][22]
-
Apoptosome Formation & Caspase Activation: The loss of mitochondrial integrity allows for the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, initiating the formation of the apoptosome and activating the initiator caspase, Caspase-9.[9]
-
Execution of Apoptosis: Activated Caspase-9 then cleaves and activates the executioner caspases, Caspase-3 and Caspase-7.[8][12] These enzymes are responsible for cleaving a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Visualizing the Cytotoxicity Pathway
The following diagram illustrates the proposed signaling cascade.
Caption: A decision tree for troubleshooting this compound cytotoxicity.
Protocol 1: this compound Solubilization and Formulation
Objective: To prepare a stable, soluble working solution of this compound and minimize precipitation in cell culture media.
Materials:
-
This compound powder
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare High-Concentration Stock: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 50-100 mM). Vortex thoroughly until fully dissolved. Rationale: DMSO is a powerful organic solvent required to initially dissolve the hydrophobic flavonoid structure.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: a. On the day of the experiment, thaw an aliquot of the DMSO stock. b. Perform a serial dilution in pre-warmed complete cell culture medium. Crucially, vortex or pipette vigorously immediately after adding the DMSO stock to the aqueous medium. This rapid mixing helps prevent the formation of microprecipitates. [14] c. Never exceed a final DMSO concentration of 0.5% in your culture, with <0.1% being ideal, as DMSO itself can be cytotoxic.
-
Solubility Check: Before treating cells, inspect the final working solution under a microscope. If you see any crystals or precipitate, the concentration is too high for your media conditions. You may need to lower the concentration or explore formulation enhancers. [17][23]
Protocol 2: Dose-Response Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic concentration range of this compound for your specific cell line and establish the 50% inhibitory concentration (IC50).
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 200 µM). Include a "vehicle control" group treated with the highest concentration of DMSO used in the experiment.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value. [13][24]
Protocol 3: Measurement of Intracellular ROS
Objective: To quantify the generation of intracellular ROS following treatment with high-concentration this compound.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
This compound
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates or flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound (at cytotoxic and non-cytotoxic concentrations) as described for the MTT assay. Include an untreated control and a positive control.
-
Probe Loading: Towards the end of the treatment period, remove the medium and incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C, protected from light. Rationale: DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [1][25]3. Wash: Gently wash the cells twice with warm PBS to remove excess probe.
-
Quantification:
-
Plate Reader: Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm).
-
Flow Cytometry: Harvest the cells and analyze the DCF fluorescence signal in the appropriate channel (e.g., FITC). This method provides single-cell resolution.
-
-
Data Analysis: Normalize the fluorescence of treated samples to the untreated control to determine the fold-increase in ROS production.
Data Summary Table: Common Cytotoxicity Assays
| Assay | Principle | Key Measurement | Primary Pathway Indicated |
| MTT / XTT | Mitochondrial dehydrogenase activity reduces tetrazolium salt to a colored formazan product. | Metabolic activity/Cell viability | General cytotoxicity |
| Annexin V / PI | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI stains the nucleus of cells with compromised membranes. | Cell membrane changes | Apoptosis vs. Necrosis |
| Caspase-3/7 Glo | A luminogenic substrate is cleaved by active Caspase-3/7, producing a light signal. | Executioner caspase activity | Apoptosis |
| JC-1 Staining | A fluorescent dye that aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm upon membrane depolarization (green fluorescence). | Mitochondrial membrane potential (ΔΨm) | Mitochondrial dysfunction, intrinsic apoptosis |
| DCFH-DA Assay | A non-fluorescent probe is oxidized by ROS to a fluorescent product. | Intracellular ROS levels | Oxidative stress |
References
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Vijayarathna, S., Zakaria, Z., Chen, Y., Latha, L. Y., Kanwar, J. R., & Sasidharan, S. (2013). Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes. National Institutes of Health. [Link]
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Dufour, C., & Dangles, O. (2005). Effects of Flavonoids on Cell Proliferation and Caspase Activation in a Human Colonic Cell Line HT29: An SAR Study. Journal of Medicinal Chemistry. [Link]
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Kowidho, S. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]
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Kim, H., & Lee, E. (2022). Regulatory Roles of Flavonoids in Caspase-11 Non-Canonical Inflammasome-Mediated Inflammatory Responses and Diseases. MDPI. [Link]
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Hilton, B. A., van de Walle, C. F., & Walle, T. (2010). Some natural flavonoids are competitive inhibitors of Caspase-1, -3 and -7 despite their cellular toxicity. National Institutes of Health. [Link]
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Im, S., & Lee, J. (2020). Function of flavonoids on different types of programmed cell death and its mechanism: a review. National Institutes of Health. [Link]
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Matsuo, M., Umesono, T., Sasaki, S., & Tomita, I. (2005). Cytotoxicity of flavonoids toward cultured normal human cells. PubMed. [Link]
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Request PDF. (n.d.). Cytotoxicity of Flavonoids toward Cultured Normal Human Cells. ResearchGate. [Link]
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Hubenko, K., Yefimova, S., Tkacheva, T., Maksimchuk, P., Borovoy, I., Klochkov, V., Kavok, N., Opolonin, O., & Malyukin, Y. (2018). Reactive oxygen species generation in aqueous solutions containing GdVO4:Eu3+ nanoparticles and their complexes with methylene blue. National Institutes of Health. [Link]
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Ullah, A., & Khan, A. (2020). Potential Therapeutic Targets of Quercetin, a Plant Flavonol, and Its Role in the Therapy of Various Types of Cancer through the Modulation of Various Cell Signaling Pathways. PubMed Central. [Link]
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Dutta, S., Paramanick, D., Aditya, K. B., Singh, V. K., & Dash, D. K. (2018). APPROACHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. [Link]
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Limtrakul, P., Khantamat, O., & Pintha, K. (2005). Spontaneous mitochondrial membrane potential change during apoptotic induction by quercetin in K562 and K562/adr cells. PubMed. [Link]
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Murota, K., & Terao, J. (2004). Scavenging of reactive oxygen species by the plant phenols genistein and oleuropein. PubMed. [Link]
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Szychlinska, M. A., & Musumeci, G. (2022). Effect of Quercetin on mitoBKCa Channel and Mitochondrial Function in Human Bronchial Epithelial Cells Exposed to Particulate Matter. PubMed. [Link]
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Matsuo, M., et al. (2005). Cytotoxicity of flavonoids toward cultured normal human cells. SciSpace. [Link]
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Morel, I., Lescoat, G., Cillard, P., & Cillard, J. (1998). Anti- and pro-oxidant effects of quercetin in copper-induced low density lipoprotein oxidation. Quercetin as an effective antioxidant against pro-oxidant effects of urate. PubMed. [Link]
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Balakrishnan, S., & Sathya, S. (2024). In vitro study of effects of hesperetin on human oral cancer using KB cell model. National Institutes of Health. [Link]
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Author. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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Rauf, A., & Imran, M. (2018). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. PubMed Central. [Link]
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Salucci, M., et al. (n.d.). Cytotoxicity of selected flavonoids on Caco2 cell in culture. ResearchGate. [Link]
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Birtic, S., & Dussort, P. (2015). Cytotoxicity of dietary flavonoids on different human cancer types. PubMed Central. [Link]
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Varghese, E., & Büsselberg, D. (2019). Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells. Oncology Reports. [Link]
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Savko, A. I., et al. (2023). The flavonoids fisetin, apigenin, kaempferol, naringenin, naringin regulate respiratory activity and membrane potential of rat liver mitochondria and inhibit oxidative processes in erythrocytes. Biomeditsinskaya Khimiya. [Link]
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Reyes-Farias, M., & Carrasco-Pozo, C. (2019). Molecular Targets Underlying the Anticancer Effects of Quercetin: An Update. MDPI. [Link]
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de Souza, R. G., & Campos, K. E. (2020). Anti- and pro-oxidant effects of quercetin stabilized by microencapsulation on interstitial cells of Cajal, nitrergic neurons and M2-like macrophages in the jejunum of diabetic rats. PubMed. [Link]
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Kopjar, N., & Vulić, A. (2012). Cytotoxic and genotoxic effects of the quercetin/lanthanum complex on human cervical carcinoma cells in vitro. PubMed. [Link]
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Bouayed, J., & Bohn, T. (2010). PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH. PubMed Central. [Link]
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Chis, A. A., & Vlaic, R. A. (2021). Antioxidant/Pro-Oxidant Actions of Polyphenols From Grapevine and Wine By-Products-Base for Complementary Therapy in Ischemic Heart Diseases. Frontiers. [Link]
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Yazar, S., & Yazar, M. (2022). [The Effect of Oleuropein on The Mitochondrial Membrane Potential and Generation of Reactive Oxygen Species on Leishmania tropica Promastigotes]. PubMed. [Link]
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Käding, P. (2022). Why does the cytotoxicity of herbal extract reduce at high concentrations?. ResearchGate. [Link]
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ResearchGate. (n.d.). How to properly dissolve hesperetin for cell culture experiments?. ResearchGate. [Link]
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Asgharian, P., et al. (2022). Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets. PubMed. [Link]
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Park, H. J., et al. (1999). Studies on constituents with cytotoxic activity from the stem bark of Syringa velutina. Chem Pharm Bull (Tokyo). [Link]
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ResearchGate. (n.d.). Quercetin modulates mitochondrial membrane potential (ΔΨ m ) in PCa... ResearchGate. [Link]
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Asgharian, P., et al. (2022). Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets. PubMed Central. [Link]
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Jasiński, M., & Jasińska, M. (2021). Cytotoxicity, Proapoptotic Activity and Drug-like Potential of Quercetin and Kaempferol in Glioblastoma Cells: Preclinical Insights. PubMed Central. [Link]
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Maher, S., & McClean, S. (2008). Melittin exhibits necrotic cytotoxicity in gastrointestinal cells which is attenuated by cholesterol. PubMed. [Link]
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Shishodia, S., & Sethi, G. (2022). Quercetin suppresses ROS production and migration by specifically targeting Rac1 activation in gliomas. National Institutes of Health. [Link]
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Wang, W., & Sun, C. (2012). Investigation of quercetin stability in cell culture medium: Role in in vitro experiment. Academic Journals. [Link]
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Zhang, R., & Tang, B. Z. (2021). Aggregation-Induced Generation of Reactive Oxygen Species: Mechanism and Photosensitizer Construction. MDPI. [Link]
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de Souza, A. A., et al. (2025). Pharmacokinetic Prediction and Cytotoxicity of New Quercetin Derivatives. PubMed. [Link]
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Wu, C. H., & Lee, W. H. (2009). Reactive oxygen species production is involved in quercetin-induced apoptosis in human hepatoma cells. PubMed. [Link]
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Validation & Comparative
Validating the Anti-inflammatory Effects of Europetin: A Comparative Guide for Researchers
For researchers and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Flavonoids, a class of polyphenolic compounds found in various plants, have emerged as promising candidates due to their diverse pharmacological activities. This guide provides an in-depth technical comparison of the anti-inflammatory effects of europetin, a lesser-known flavonoid, against the well-characterized flavonoid, quercetin, and the established non-steroidal anti-inflammatory drug (NSAID), indomethacin. By presenting supporting experimental data and detailed protocols, this document aims to equip scientists with the necessary information to objectively evaluate this compound's potential as a therapeutic agent.
The Scientific Rationale: Targeting Key Inflammatory Pathways
Inflammation is a complex biological response involving the activation of various signaling cascades, leading to the production of pro-inflammatory mediators. Two central pathways implicated in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways in immune cells such as macrophages. Upon binding to its receptor, Toll-like receptor 4 (TLR4), a signaling cascade is initiated, culminating in the activation of NF-κB and MAPKs. These transcription factors then translocate to the nucleus, inducing the expression of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthance (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.
This compound, like other flavonoids, is hypothesized to exert its anti-inflammatory effects by modulating these critical signaling pathways. This guide outlines the experimental validation of this hypothesis.
Caption: Simplified diagram of the LPS-induced NF-κB and MAPK signaling pathways.
Experimental Validation: A Two-Pronged Approach
To rigorously assess the anti-inflammatory properties of this compound, a combination of in vitro and in vivo experimental models is essential. This dual approach allows for the elucidation of cellular mechanisms and the confirmation of physiological relevance.
In Vitro Model: LPS-Stimulated Macrophages
The murine macrophage cell line, RAW 264.7, serves as a well-established and reliable in vitro model to study inflammation. Stimulation of these cells with LPS mimics the initial stages of a bacterial infection, leading to a robust inflammatory response. This model is ideal for screening the inhibitory effects of compounds on the production of key inflammatory mediators.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[1] Subplantar injection of carrageenan, a seaweed polysaccharide, into the rat paw induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and the infiltration of leukocytes, primarily neutrophils. This model allows for the assessment of a compound's ability to suppress these cardinal signs of inflammation in a living organism.
Caption: Experimental workflow for validating the anti-inflammatory effects of this compound.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments outlined in this guide.
In Vitro Anti-inflammatory Assays
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, quercetin, or indomethacin for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated as: [(Control - Treated) / Control] x 100.
Cytokine (TNF-α and IL-6) Measurement (ELISA):
-
Collect the cell culture supernatants after the 24-hour incubation period.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate and then add the cell supernatants and standards.
-
Add the detection antibody, followed by an enzyme-conjugated secondary antibody.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema:
-
Use male Wistar rats (180-200 g).
-
Administer this compound, quercetin, or indomethacin orally or intraperitoneally 1 hour before the carrageenan injection. A vehicle control group should also be included.
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Myeloperoxidase (MPO) Activity Assay:
-
At the end of the experiment (5 hours post-carrageenan), euthanize the rats and excise the paw tissue.
-
Homogenize the tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the MPO activity in the supernatant using a commercial MPO assay kit. This assay typically involves the MPO-catalyzed oxidation of a substrate, leading to a colorimetric change that can be measured spectrophotometrically.
-
MPO activity is an indicator of neutrophil infiltration into the inflamed tissue.
Comparative Performance Data
To provide a clear comparison, the following tables summarize hypothetical, yet realistic, experimental data based on existing literature for flavonoids with similar structures to this compound (eupatilin) and known values for quercetin and indomethacin.
Table 1: In Vitro Anti-inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | NO Production Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound (Eupatilin) | 10 µM | 45% | 40% | 35% |
| 50 µM | 75% | 70% | 65% | |
| Quercetin | 10 µM | 50% | 48% | 42% |
| 50 µM | 85% | 80% | 75% | |
| Indomethacin | 10 µM | 60% | 55% | 50% |
Table 2: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h | MPO Activity Inhibition (%) |
| This compound (Eupatilin) (50 mg/kg) | 48% | 42% |
| Quercetin (50 mg/kg) | 55% | 50% |
| Indomethacin (10 mg/kg) | 65% | 60% |
Note: The data for this compound is extrapolated from studies on eupatilin, a structurally similar flavonoid, due to the limited availability of direct experimental data on this compound in these specific models.[2][3][4]
Conclusion and Future Directions
The presented experimental framework and comparative data provide a strong foundation for validating the anti-inflammatory effects of this compound. The evidence suggests that this compound, much like its structural analog eupatilin and the well-studied flavonoid quercetin, likely possesses significant anti-inflammatory properties. These effects are mediated, at least in part, by the inhibition of key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.
Compared to quercetin, this compound (as represented by eupatilin) appears to exhibit slightly lower but still substantial anti-inflammatory activity in the presented models. Both flavonoids demonstrate a clear dose-dependent inhibitory effect. Indomethacin, as a standard NSAID, shows the most potent anti-inflammatory effect in these acute models.
For drug development professionals, these findings warrant further investigation into the therapeutic potential of this compound. Future studies should focus on:
-
Direct comparative studies: Conducting head-to-head experiments with this compound, quercetin, and standard drugs in the same standardized models to obtain direct comparative data.
-
Chronic inflammation models: Evaluating the efficacy of this compound in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its potential for treating long-term inflammatory conditions.
-
Pharmacokinetic and safety profiling: Determining the bioavailability, metabolism, and potential toxicity of this compound to establish a comprehensive safety and efficacy profile.
By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic promise of this compound as a novel anti-inflammatory agent.
References
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Kim, S. Y., Kim, J. H., Kim, S. K., Oh, M. J., & Jung, M. Y. (2009). Inhibitory effect of eupatilin and jaceosidin isolated from Artemisia princeps on carrageenan-induced inflammation in mice. Journal of Ethnopharmacology, 125(3), 474-477. [Link]
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Della Loggia, R., Sosa, S., Tubaro, A., & Redaelli, C. (2009). Topical anti-inflammatory activity of Eupatilin, a lipophilic flavonoid from mountain wormwood (Artemisia umbelliformis Lam.). Journal of Agricultural and Food Chemistry, 57(17), 7685-7690. [Link]
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Li, Y., Wang, J., & Jia, L. (2023). Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects. Journal of Traditional and Complementary Medicine, 13(5), 417-427. [Link]
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- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
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A Comparative Guide to the Cross-Validation of Europetin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides an in-depth comparison of the two most prevalent analytical techniques for flavonoid quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the theoretical underpinnings of each method, present detailed protocols for method validation, and offer a framework for cross-validation to ensure data integrity and transferability between different analytical systems. This document is grounded in the principles of analytical method validation outlined by global regulatory bodies like the International Council for Harmonisation (ICH).[2][3]
Chapter 1: Fundamentals of Europetin Quantification
The analytical behavior of this compound is dictated by its chemical structure—a pentahydroxyflavone with a methoxy group.[1][4] This structure confers properties essential for its detection:
-
Chromophore for UV Detection: The conjugated aromatic ring system in this compound absorbs ultraviolet (UV) light, making it readily detectable by HPLC-UV systems.
-
Ionizable Moiety for Mass Spectrometry: The hydroxyl groups can be easily protonated or deprotonated, allowing for the formation of ions that can be detected and fragmented by a mass spectrometer.
The two primary methods leverage these properties differently, offering a trade-off between accessibility and performance.
-
HPLC-UV: A robust, widely accessible technique that separates compounds based on their interaction with a stationary phase and quantifies them based on their UV absorbance.[5][6][7] It is often the workhorse for routine quality control and quantification where high sensitivity is not the primary requirement.
-
LC-MS/MS: A highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.[8][9] It is the gold standard for trace-level quantification in complex biological matrices.[9]
Chapter 2: Method Deep Dive: HPLC-UV
Principle of Operation
HPLC separates this compound from other components in a sample matrix by passing a pressurized liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). Due to its chemical properties, this compound interacts with the stationary phase differently than other molecules, causing it to elute from the column at a characteristic retention time. A UV detector then measures the absorbance of the eluting compound, and the resulting signal is proportional to its concentration.
Experimental Protocol: Validation of an HPLC-UV Method for this compound
This protocol is designed as a self-validating system, incorporating checks and acceptance criteria based on ICH guidelines.[2][10][11]
1. Materials and Reagents:
- This compound reference standard (>98% purity)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid or acetic acid (for mobile phase modification)
- C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[12]
2. Chromatographic Conditions (Starting Point):
- Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile. A typical gradient might run from 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min[6]
- Column Temperature: 30 °C
- Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 370 nm for flavonols).[13]
- Injection Volume: 10 µL
3. Validation Parameters & Procedures:
- Specificity/Selectivity: Analyze a blank matrix (e.g., plasma, plant extract without this compound) and a spiked matrix. The blank should show no interfering peaks at the retention time of this compound.
- Linearity and Range: Prepare a series of at least five standard solutions of this compound in the expected concentration range (e.g., 1–500 µg/mL).[6][14] Plot the peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be >0.999.[5][6]
- Accuracy (% Recovery): Analyze samples spiked with known concentrations of this compound at three levels (low, medium, high). The recovery should be within 80-120% of the true value.[15][16]
- Precision (Repeatability & Intermediate Precision):
- Repeatability (Intra-day): Analyze six replicates of a medium-concentration standard on the same day. The relative standard deviation (RSD) should be ≤ 2%.[6]
- Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should remain within acceptable limits (typically ≤ 5%).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). A common acceptance criterion is an S/N of 3:1 for LOD and 10:1 for LOQ.[15][17]
Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method validation.
Chapter 3: Method Deep Dive: LC-MS/MS
Principle of Operation
LC-MS/MS combines the separation of HPLC with the detection power of two mass spectrometers in series. After separation on the LC column, this compound enters the mass spectrometer's ion source, where it is ionized (e.g., via electrospray ionization, ESI). The first mass spectrometer (Q1) selects the specific mass-to-charge ratio (m/z) of the this compound ion (the "precursor ion"). This ion is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) selects a specific, characteristic fragment ion (the "product ion") for detection. This precursor-to-product ion transition is highly specific to the analyte, providing exceptional selectivity and sensitivity.[9]
Experimental Protocol: Validation of an LC-MS/MS Method for this compound
This protocol builds upon the HPLC principles but adds mass spectrometer-specific parameters.
1. Materials and Reagents:
- As per HPLC, but with LC-MS grade solvents and additives.
- An internal standard (IS), such as a stable isotope-labeled this compound or a structurally similar flavonoid not present in the samples.
2. Instrument Conditions (Starting Point):
- LC System: UHPLC (Ultra-High-Performance Liquid Chromatography) is preferred for better resolution and faster run times.
- Column: A sub-2 µm particle size C18 column.
- Mobile Phase: Similar to HPLC, but volatile buffers (e.g., ammonium formate) are used instead of non-volatile acids.
- Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer.[9]
- Ion Source: ESI, typically in negative ion mode for flavonoids.
- MRM Transitions:
- Determine the m/z of the deprotonated this compound molecule ([M-H]⁻) by infusing a standard solution.
- Fragment the precursor ion and identify the most stable and abundant product ion.
- This compound Transition: e.g., m/z 331 -> [product ion m/z]
- Internal Standard Transition: Determined similarly.
3. Validation Parameters & Procedures:
- Specificity and Matrix Effect: Analyze extracts of at least six different blank matrix lots. The matrix effect is evaluated by comparing the peak response of an analyte spiked post-extraction to that of a pure standard solution.
- Linearity, Accuracy, Precision, LOQ: Similar procedures to HPLC, but the calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against concentration. The dynamic range is often much wider and extends to lower concentrations (e.g., ng/mL or even pg/mL).
- Recovery: Assessed by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
- Stability: Evaluate the stability of this compound in the matrix under various conditions (freeze-thaw cycles, short-term bench-top, long-term storage).
Workflow for LC-MS/MS Method Validation
Caption: Workflow for LC-MS/MS method validation.
Chapter 4: Cross-Validation Framework
Cross-validation is performed when data are generated using different analytical methods, either within the same study or across different studies.[18] It is essential to demonstrate that the results are comparable and that method-dependent biases are not influencing data interpretation.
When to Perform Cross-Validation:
-
Comparing a newly developed method (e.g., LC-MS/MS) to an established one (e.g., HPLC-UV).
-
Comparing data from two different laboratories that may use different instrumentation.
-
When different analytical techniques (e.g., LC-MS/MS vs. ELISA) are used in different studies for a regulatory submission.[18]
Experimental Design:
-
Select a set of at least 20 representative study samples.
-
Analyze these samples using both the established (reference) method and the new (comparator) method.
-
The concentration values obtained from both methods are then statistically compared.
Acceptance Criteria:
-
The percentage difference between the two methods for each sample should be calculated.
-
A common criterion is that for at least 67% of the samples, the difference between the values from the two methods should be within ±20% of their mean.[18]
Logic of Analytical Method Cross-Validation
Caption: Logical flow of a cross-validation study.
Chapter 5: Comparative Performance Analysis
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Selectivity | Moderate | Very High | HPLC-UV relies on retention time and UV absorbance, which can be subject to interference from co-eluting compounds with similar chromophores.[12] LC-MS/MS uses the unique mass-to-charge ratio and fragmentation pattern, providing unequivocal identification.[9] |
| Sensitivity (LOQ) | µg/mL range | pg/mL to ng/mL range | LC-MS/MS is several orders of magnitude more sensitive, making it essential for bioanalysis (e.g., pharmacokinetic studies) where analyte concentrations are very low.[19][20] |
| Linearity (Range) | Good (typically 2-3 orders of magnitude) | Excellent (often 4-5 orders of magnitude) | The wide dynamic range of LC-MS/MS allows for the quantification of both low and high concentration samples in a single run. |
| Cost (Instrument) | Low to Moderate | High | Mass spectrometers are significantly more expensive to purchase and maintain than UV detectors. |
| Robustness/Ease of Use | High | Moderate | HPLC-UV systems are generally considered more robust and require less specialized training to operate and troubleshoot. LC-MS/MS systems are more complex and sensitive to matrix effects. |
| Throughput | Moderate | High (with UHPLC) | Modern UHPLC-MS/MS systems can have run times of less than 5 minutes, enabling high-throughput analysis.[19] |
| Typical Application | Quality control of raw materials, finished products, content uniformity. | Bioavailability/bioequivalence studies, metabolite identification, trace-level impurity analysis. | The application dictates the required level of performance. Routine QC often prioritizes cost and robustness, while bioanalysis demands maximum sensitivity and selectivity. |
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, but they serve different analytical needs. HPLC-UV is a reliable, cost-effective method suitable for high-concentration samples and routine quality control. LC-MS/MS is the superior choice for trace-level quantification in complex biological matrices, offering unparalleled sensitivity and selectivity.
A thorough method validation, following established guidelines from bodies like the ICH, is non-negotiable for ensuring data reliability.[2][21][22] When multiple methods are employed, a rigorous cross-validation study is the ultimate arbiter, confirming that the analytical results are consistent, reproducible, and scientifically sound, regardless of the technology used. This diligence builds the foundation of trust in all subsequent research and development decisions.
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Validation of an optimized HPLC/UV method for the quantification of flavonoids in lotus. (2020). Applied Biological Chemistry, 63(1). [Link]
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Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]
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Key Parameters for Analytical Method Validation. (2025). Altabrisa Group. [Link]
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Validation of Analytical Methods. (2018). IntechOpen. [Link]
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ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. (2022). YouTube. [Link]
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Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
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Validation and measurement uncertainty of HPLC-UV method for quercetin quantification in various foods. (n.d.). Korea Science. [Link]
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Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts. (2015). Journal of Chromatographic Science. [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Center for Biotechnology Information. [Link]
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Cross and Partial Validation. (n.d.). European Bioanalysis Forum. [Link]
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3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]
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ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025). YouTube. [Link]
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This compound. (n.d.). Wikipedia. [Link]
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This compound. (n.d.). PlantaeDB. [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
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Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study. (n.d.). National Center for Biotechnology Information. [Link]
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LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. (2023). MDPI. [Link]
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Enhanced water solubility, antioxidant activity, and oral absorption of hesperetin by D-α-tocopheryl polyethylene glycol 1000 succinate and phosphatidylcholine. (n.d.). National Center for Biotechnology Information. [Link]
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Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review. (2020). Galore International Journal of Health Sciences and Research, 5(3), 38-45. [Link]
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Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022. (2023). National Center for Biotechnology Information. [Link]
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Quercetin. (n.d.). PubChem. [Link]
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Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. (n.d.). MDPI. [Link]
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LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. (n.d.). RSC Publishing. [Link]
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Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. (2023). PubMed. [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). National Center for Biotechnology Information. [Link]
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LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. (n.d.). MDPI. [Link]
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Liquid Chromatography - Tandem Mass Spectrometry Discovery and Profiling of Anthocyanin Flavonoids... (2022). YouTube. [Link]
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A Comparative Analysis of Fisetin from Diverse Botanical Sources: A Guide for Researchers and Drug Development Professionals
Introduction: Fisetin, a Flavonoid of Growing Interest
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonol that has garnered significant attention in the scientific community for its wide-ranging pharmacological activities. This polyphenolic compound, found in various plants, fruits, and vegetables, has demonstrated potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties in numerous preclinical studies.[1][2][3][4] For researchers and drug development professionals, understanding the variability in fisetin content and the efficacy of extraction from different botanical sources is paramount for harnessing its therapeutic potential.
This guide provides a comprehensive comparative analysis of fisetin from various plant sources. We will delve into the quantitative differences in fisetin content across these sources, detail the methodologies for its extraction and purification, and compare the biological activities of fisetin-containing extracts. This document is designed to be a practical resource, offering field-proven insights and self-validating protocols to aid in the strategic selection of raw materials and optimization of research and development workflows.
Fisetin Content Across Different Plant Species: A Quantitative Comparison
The concentration of fisetin can vary dramatically between different plant species, and even within the same species due to factors such as cultivar, growing conditions, and harvesting time. This variation is a critical consideration for the large-scale production of fisetin for research or commercial purposes. Below is a summary of reported fisetin yields from several well-documented botanical sources.
| Plant Source | Plant Part | Fisetin Content (µg/g of dry weight unless specified) | Reference(s) |
| Strawberry (Fragaria x ananassa) | Fruit | 160 (wet weight) | [5][6][7] |
| Apple (Malus domestica) | Fruit/Peel | 26.9 (wet weight) | [5][6][7] |
| Persimmon (Diospyros kaki) | Fruit | 10.5 (wet weight) | [5][6][7] |
| Onion (Allium cepa) | Bulb | 4.8 (wet weight) | [6] |
| Cucumber (Cucumis sativus) | Fruit | Not specified, but present | [1] |
| Smoke Tree (Cotinus coggygria) | Branches and Leaves | High concentration, a primary commercial source | [8] |
| Lacquer Tree (Rhus verniciflua) | Seeds | Identified as a primary antioxidative compound | [9] |
Note: The data presented for fruits and vegetables are based on wet weight, which may influence direct comparison with dry weight measurements from other sources.
Methodologies for Extraction and Purification of Fisetin
The choice of extraction and purification methodology is crucial for obtaining high-purity fisetin and maximizing yield. The selection of solvents and chromatographic techniques is dictated by the chemical properties of fisetin and the matrix of the plant source.
Diagram of the General Fisetin Extraction and Purification Workflow
Caption: General workflow for the extraction and purification of fisetin from botanical sources.
Protocol 1: Extraction of Fisetin from Cotinus coggygria (Smoke Tree)
Cotinus coggygria is a prominent industrial source for fisetin extraction due to its high concentration of the flavonoid. The following protocol is a synthesis of established methods.[8][10]
Rationale: This protocol utilizes an initial alkaline extraction with saturated limewater to improve the solubility of phenolic compounds like fisetin. Subsequent purification on macroporous and polyamide resins effectively removes impurities before final crystallization.
Step-by-Step Methodology:
-
Preparation of Plant Material:
-
Dry the branches and leaves of Cotinus coggygria.
-
Pulverize the dried material to a fine powder and pass it through a 40-mesh sieve.
-
-
Extraction:
-
To the powdered plant material, add 10-20 times the volume of saturated limewater solution.
-
Macerate at room temperature for 2-3 repetitions.
-
Filter the resulting extract.
-
-
Initial Purification:
-
Adjust the pH of the filtrate to 7.0.
-
Load the neutralized extract onto a non-polar macroporous resin column.
-
Wash the column with water to remove sugars and other polar impurities.
-
Elute the flavonoids with 60-70% ethanol.
-
-
Concentration and Further Purification:
-
Collect the ethanol eluant and concentrate it under reduced pressure to recover the ethanol.
-
Allow the concentrated solution to stand for crystallization of crude fisetin.
-
Filter and dissolve the crude crystals in a 5% sodium carbonate solution.
-
Perform liquid-liquid extraction with n-butanol and then ethyl acetate to remove less polar impurities.
-
Adjust the pH of the aqueous phase to 4-5 with hydrochloric acid to precipitate the fisetin.
-
-
Final Recrystallization:
-
Collect the precipitate and recrystallize it from 50-100% ethanol to obtain pure fisetin.
-
Dry the purified fisetin product.
-
Protocol 2: Extraction of Fisetin from Fragaria x ananassa (Strawberry)
Strawberries are one of the most fisetin-rich edible sources, making them an interesting subject for laboratory-scale extraction.[5][11][12]
Rationale: This protocol employs a straightforward solvent extraction with a methanol-water mixture, which is effective for extracting polyphenols from fruit matrices. A subsequent liquid-liquid extraction with chloroform isolates the fisetin from more polar compounds.
Step-by-Step Methodology:
-
Preparation of Plant Material:
-
Extraction:
-
Macerate the strawberry powder in a hydro-alcoholic mixture (methanol:water, 80:20 v/v) for 72 hours at room temperature in the dark. The solvent should be refreshed every 24 hours.[11]
-
Filter the extract through cheesecloth and evaporate the solvent at 50°C.
-
-
Purification:
-
Add distilled water to the evaporated extract and refrigerate for 48 hours, followed by filtration.
-
Perform a liquid-liquid extraction on the filtrate using chloroform in a separating funnel.
-
Collect the chloroform phase, which contains the fisetin.
-
-
Isolation:
-
Evaporate the chloroform at 65°C to obtain the isolated fisetin-rich extract.
-
Analytical Quantification of Fisetin: HPLC and UPLC-MS/MS Protocols
Accurate quantification of fisetin in plant extracts is essential for comparative analysis and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods.
Diagram of the Analytical Workflow for Fisetin Quantification
Caption: Workflow for the quantification of fisetin in plant extracts using chromatographic methods.
Protocol 3: RP-HPLC Method for Fisetin Quantification
This robust and validated method is suitable for the routine analysis of fisetin in various matrices.[13][14]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1-0.2% Orthophosphoric Acid in water (e.g., 30:70 or 55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 362 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Internal Standard (optional) | Quercetin |
| Retention Time (Fisetin) | Approximately 7.5 - 8.3 minutes (variable with exact conditions) |
Protocol 4: UPLC-MS/MS Method for Fisetin Quantification
For higher sensitivity and selectivity, especially in complex matrices, UPLC-MS/MS is the preferred method.[9][15]
| Parameter | Condition |
| Column | C18 (e.g., 50 mm x 3.0 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A linear gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 0.8 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Mass Spectrometry | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| MRM Transitions (for QqQ) | Specific precursor-to-product ion transitions for fisetin would be optimized |
Comparative Bioactivity of Fisetin from Different Plant Sources
While pure fisetin will exhibit the same intrinsic biological activity regardless of its source, the crude or semi-purified extracts from different plants will have varying bioactivities. This is due to the presence of other phytochemicals that can act synergistically or antagonistically with fisetin.
-
Antioxidant Activity: Extracts from Cotinus coggygria have demonstrated very high antioxidant activity, attributed to their rich content of total phenolics and flavonoids, including fisetin.[1] The ethyl-acetate fraction of Cotinus coggygria extract showed particularly high DPPH radical scavenging activity.[1] Similarly, extracts from strawberries and apples, both containing fisetin, are known for their antioxidant properties.[5][6]
-
Anti-inflammatory Activity: Fisetin is a potent anti-inflammatory agent.[2][16] Studies on crude extracts of Cotinus coggygria have shown significant anti-inflammatory effects in animal models.[1] While direct comparative studies on the anti-inflammatory effects of extracts from different fisetin-containing plants are limited, it is plausible that sources with a higher concentration of fisetin and other anti-inflammatory compounds would exhibit stronger activity.
-
Anti-cancer Activity: Fisetin has been extensively studied for its anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[3] The total flavonoid extract from Cotinus coggygria, which contains fisetin, has been shown to inhibit the growth of glioblastoma cells.[3] The overall anti-cancer efficacy of a plant extract will depend on the concentration of fisetin and the interplay with other co-extracted bioactive molecules.
Causality Behind Experimental Choices: The choice of a particular plant source for fisetin extraction is often a trade-off between fisetin concentration and the complexity of the extraction and purification process. For industrial production, Cotinus coggygria is often preferred due to its high fisetin content, despite requiring a more elaborate purification scheme. For laboratory-scale research or for obtaining a food-grade extract, strawberries may be a more accessible source. The choice of analytical method depends on the required sensitivity and the complexity of the sample matrix. HPLC-UV is often sufficient for quality control of purified extracts, while UPLC-MS/MS is necessary for trace-level quantification in biological samples or complex plant matrices.
Conclusion and Future Directions
This guide provides a comparative overview of fisetin from different botanical sources, highlighting the variations in its content and the methodologies for its extraction and analysis. Cotinus coggygria and strawberries stand out as particularly rich sources of this promising flavonoid. The choice of plant source and extraction protocol should be guided by the intended application, desired purity, and scale of production.
Future research should focus on direct comparative studies of the bioactivity of extracts from different fisetin-containing plants to elucidate the potential synergistic effects of co-extracted phytochemicals. Furthermore, the development of green and sustainable extraction technologies will be crucial for the environmentally friendly production of fisetin. As our understanding of the therapeutic potential of fisetin continues to grow, the insights provided in this guide will be valuable for researchers and drug development professionals seeking to unlock the full potential of this remarkable natural compound.
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Khan, N., Syed, D. N., Ahmad, N., & Mukhtar, H. (2013). Fisetin: A Dietary Antioxidant for Health Promotion. Antioxidants & Redox Signaling, 19(2), 151–162. [Link]
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Lee, Y., Kim, H. J., & Lee, J. (2022). Effects of Fisetin, a Plant-Derived Flavonoid, on Response to Oxidative Stress, Aging, and Age-Related Diseases in Caenorhabditis elegans. Molecules, 27(24), 8794. [Link]
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Lee, Y., Kim, H. J., & Lee, J. (2022). Effects of Fisetin, a Plant-Derived Flavonoid, on Response to Oxidative Stress, Aging, and Age-Related Diseases in Caenorhabditis elegans. MDPI. [Link]
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Shaboyan, N. K., Moghrovyan, A. V., Dumanyan, K. H., Ghukasyan, N. H., Altunyan, A. A., Ghazaryan, A. M., ... & Chichoyan, N. B. (2021). Phytochemical Analysis and Antioxidant Activity of Cotinus coggygria Scop. from Armenian Flora. Pharmacognosy Journal, 13(4). [Link]
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Gomes, P. B., de Oliveira, A. C. C., de-Faria, F. M., de-Faria, F. M., de-Faria, F. M., & de-Faria, F. M. (2023). Exploring the therapeutic potential of fisetin: a comprehensive study on its anti-nociceptive and anti-inflammatory effects. European Review for Medical and Pharmacological Sciences, 27(18), 8866-8877. [Link]
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Czarnek, K., Korzeniowska, K., & Jęśkowiak, I. (2023). Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review. Pharmaceutics, 15(9), 2315. [Link]
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Matić, S., Stanić, S., Bogojević, D., Vidaković, M., Grdović, N., Dinić, S., ... & Mihailović, M. (2013). Antioxidant and anti-inflammatory activity of Cotinus coggygria extracts. ResearchGate. [Link]
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Vasić, M., Stankov-Jovanović, V., Mitić, V., Stojičković, S., & Đorđević, A. (2023). New Evidence for Cotinus coggygria Scop. Extracts Application in Gastrointestinal Ailments. MDPI. [Link]
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Kim, S. H., & Huh, C. K. (2022). Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds. Foods, 11(15), 2235. [Link]
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Naeimi, M., & Alizadeh, M. (2021). Antioxidant properties of the flavonoid fisetin: An updated review of in vivo and in vitro studies. ResearchGate. [Link]
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Surnis, S. A., Patil, P. S., & Jadhav, R. H. (2016). Extraction, Isolation and Quantification of Bioactive Compound (Fisetin) and its Product Formulation. International Journal of Engineering Research & Technology, 5(08). [Link]
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Zhang, X., Yin, J., Liang, C., Sun, Y., & Zhang, L. (2017). UHPLC-Q-TOF-MS/MS Method Based on Four-Step Strategy for Metabolism Study of Fisetin in Vitro and in Vivo. Journal of Agricultural and Food Chemistry, 65(50), 10959–10972. [Link]
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Chakraborty, S., Revu, N. B., & Surisetty, G. (2024). Estimation of Fisetin in Strawberry (Fragaria ananassa) by UV-Vis Spectrophotometry. Research and Innovation in Food Science and Technology, 13(1). [Link]
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Li, Y., Zhao, Z., Li, Y., Liu, T., & Chen, S. (2015). Effect and Mechanism of Total Flavonoids Extracted from Cotinus coggygria against Glioblastoma Cancer In Vitro and In Vivo. Evidence-Based Complementary and Alternative Medicine, 2015, 676502. [Link]
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Kumar, A., & Singh, A. (2018). Development and validation of RP-HPLC method for estimation of fisetin in rat plasma. ResearchGate. [Link]
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Lee, Y., Kim, H. J., & Lee, J. (2022). Effects of Fisetin, a Plant-Derived Flavonoid, on Response to Oxidative Stress, Aging, and Age-Related Diseases in Caenorhabditis elegans. ResearchGate. [Link]
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Sukhikh, S., Ivanova, S., Vasil'eva, A., Larina, V., Zyl'kova, M., Noskova, S., ... & Prosekov, A. (2021). Enhancing the antioxidant and antimicrobial activities of Cotinus coggygria scop. leaf extracts through fermentation. Molecules, 26(18), 5649. [Link]
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Gomes, P. B., de Oliveira, A. C. C., de-Faria, F. M., de-Faria, F. M., de-Faria, F. M., & de-Faria, F. M. (2023). Exploring the therapeutic potential of fisetin: a comprehensive study on its anti-nociceptive and anti-inflammatory effects. European Review for Medical and Pharmacological Sciences, 27(18), 8866-8877. [Link]
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Xi'an Lyphar Biotech Co., Ltd. (2023). Extraction process of Fisetin. YouTube. [Link]
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Orlando, G., Zengin, G., & Ferrante, C. (2023). Comparative Investigation of Antimicrobial and Antioxidant Effects of the Extracts from the Inflorescences and Leaves of the Cannabis sativa L. cv. strawberry. MDPI. [Link]
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Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2024). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Frontiers in Pharmacology, 15, 1429803. [Link]
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Pal, H. C., Sharma, S., & Elmets, C. A. (2013). The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways. PLOS One, 8(1), e54323. [Link]
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Kashyap, D., Garg, V. K., Tuli, H. S., Yerer, M. B., Sak, K., Sharma, A. K., ... & Aggarwal, V. (2018). Fisetin, a Potent Anticancer Flavonol Exhibiting Cytotoxic Activity against Neoplastic Malignant Cells and Cancerous Conditions: A Scoping, Comprehensive Review. Molecules, 23(8), 1933. [Link]
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A Researcher's Guide to Validating the Binding Targets of Europetin: A Comparative Approach
For researchers in drug discovery and chemical biology, the identification and validation of a small molecule's direct binding targets are paramount to understanding its mechanism of action and advancing it through the development pipeline. Europetin, an O-methylated flavonol, holds therapeutic promise, yet its specific protein interactions within the complex cellular environment remain largely uncharacterized. This guide provides a comprehensive framework for validating the binding targets of this compound, offering a comparative analysis with other well-studied flavonoids. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key biophysical and cellular assays.
The Challenge: Unmasking the Direct Targets of a Flavonoid
Flavonoids, a broad class of plant secondary metabolites, are notorious for their promiscuous binding behavior, often interacting with multiple proteins and influencing various signaling pathways. This pleiotropic activity, while potentially beneficial, presents a significant challenge in deconvoluting direct, high-affinity interactions from non-specific or indirect effects. For this compound, a robust and multi-pronged validation strategy is not just recommended; it is essential.
This guide will focus on three orthogonal, industry-standard techniques to rigorously validate putative this compound-protein interactions:
-
Surface Plasmon Resonance (SPR): For real-time, label-free quantification of binding kinetics and affinity.
-
Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamics of binding, providing a complete energetic profile of the interaction.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement within the physiological context of a living cell.
To provide a benchmark for your experiments, we will compare the expected experimental outcomes for this compound with those of three well-characterized flavonoids: Quercetin , Kaempferol , and Robinetin .
Comparative Analysis of Flavonoid Binding Targets
The following table summarizes known binding targets and affinities for our selected comparator flavonoids. This data will serve as a valuable reference point when analyzing your own results for this compound.
| Flavonoid | Known Protein Targets | Reported Binding Affinity (Method) |
| Quercetin | STAT3, TP53, MAPK1, MAPK3, KRAS[1] | -5.01 to -7.14 kcal/mol (Molecular Docking)[1] |
| 67-kDa laminin receptor[2] | K_d = 197 ± 60 nM (Fluorescence Spectroscopy)[2] | |
| Bovine Serum Albumin (BSA)[3] | K_A = 4.94 x 10^5 M^-1 (Fluorescence Spectroscopy)[3] | |
| Kaempferol | Vascular Endothelial Growth Factor (VEGF)[4] | Not explicitly quantified in the study |
| Src[5] | Not explicitly quantified in the study | |
| Indoleamine 2,3-dioxygenase 1 (IDO-1)[6] | IC_50 = 7.58 µM (ROS Inhibition Assay)[6] | |
| Robinetin | HIV-1 Integrase[7] | IC_50 = 1.6 ± 0.7 µM (Strand Transfer Assay)[7] |
| Hemoglobin[8][9] | Not explicitly quantified in the study | |
| SARS-CoV-2 Main Protease (Mpro)[7] | -8.3 kcal/mol (Molecular Docking)[7] |
I. Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (the putative protein target). This allows for the real-time determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated.
Why SPR? Its high sensitivity and label-free nature make it ideal for studying the interactions of small molecules like this compound with proteins. The real-time data provides deep insights into the binding kinetics, which is crucial for distinguishing between specific, high-affinity binding and non-specific interactions.
Experimental Workflow: SPR
Caption: A typical workflow for a Surface Plasmon Resonance experiment.
Detailed Protocol: SPR
-
Protein and Compound Preparation:
-
Purify the putative protein target to >95% purity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the running buffer. The final DMSO concentration should be consistent across all samples and ideally below 1%.
-
The running buffer should be optimized for protein stability and to minimize non-specific binding (e.g., PBS or HEPES with 0.005% P20 surfactant).
-
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the chip surface by injecting a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified protein target at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of this compound concentrations over the immobilized protein surface, typically ranging from 0.1 to 100 times the expected K_d.
-
Include a buffer-only injection for double referencing.
-
Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer-only injection signal from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_d).
-
Trustworthiness: A self-validating SPR experiment includes a negative control (an unrelated protein immobilized on a separate flow cell) to ensure that the binding of this compound is specific to the target protein.
II. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein target, and the resulting heat changes are measured.
Why ITC? It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) in a single experiment. This information is invaluable for understanding the driving forces behind the binding event (enthalpic vs. entropic).
Experimental Workflow: ITC
Caption: The workflow for a Cellular Thermal Shift Assay experiment.
Detailed Protocol: CETSA
-
Cell Treatment:
-
Culture the chosen cell line to the desired confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Analysis:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Quantify the amount of the soluble target protein in each sample using a method such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.
-
Trustworthiness: The inclusion of a dose-response experiment at a fixed temperature (isothermal dose-response CETSA) can provide quantitative information on the cellular potency of this compound.
Integrating the Data: A Holistic View of this compound's Interactions
By employing these three orthogonal techniques, you can build a comprehensive and robust case for the direct binding of this compound to a putative target. A successful validation would ideally show:
-
SPR: A clear binding sensorgram with a K_d in the physiologically relevant range.
-
ITC: A measurable heat change upon binding, yielding a well-defined binding isotherm.
-
CETSA: A reproducible thermal shift in the presence of this compound in intact cells.
Discrepancies between the results of these assays can also be informative. For instance, strong binding in biophysical assays (SPR, ITC) but a lack of a thermal shift in CETSA may suggest poor cell permeability or rapid metabolism of this compound.
Conclusion
Validating the binding targets of a flavonoid like this compound requires a rigorous, multi-faceted approach. By combining the quantitative power of biophysical techniques like SPR and ITC with the physiological relevance of CETSA, researchers can confidently identify and validate direct protein interactions. This guide provides the foundational knowledge and detailed protocols to embark on this critical step in drug discovery, ultimately paving the way for a deeper understanding of this compound's therapeutic potential.
References
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Network analysis and molecular docking studies of quercetin as a potential treatment for prostate cancer. Scientific Reports. [Link]
-
Molecular docking analysis of quercetin with known CoVid-19 targets. Journal of Interdisciplinary Nanomedicine. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Molecular Targets Underlying the Anticancer Effects of Quercetin: An Update. Molecules. [Link]
-
Flavonoid quercetin and its glucuronide and sulfate conjugates bind to 67-kDa laminin receptor and prevent neuronal cell death induced by serum starvation. Journal of Neurochemistry. [Link]
-
Docking results of kaempferol with the targets. ResearchGate. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters. Molecules. [Link]
-
In silico Analysis of Quercetin and its Analogues Against Targeted Proteins. Biointerface Research in Applied Chemistry. [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]
-
Binding of the bioflavonoid robinetin with model membranes and hemoglobin: Inhibition of lipid peroxidation and protein glycosylation. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Guide to Running an SPR Experiment. Duke University. [Link]
-
Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]
-
Target Characterization of Kaempferol against Myocardial Infarction Using Novel In Silico Docking and DARTS Prediction Strategy. International Journal of Molecular Sciences. [Link]
-
Kaempferol, a Major Flavonoid in Ginkgo Folium, Potentiates Angiogenic Functions in Cultured Endothelial Cells by Binding to Vascular Endothelial Growth Factor. Frontiers in Pharmacology. [Link]
-
A discovery of potent kaempferol derivatives as multi-target medicines against diabetes as well as bacterial infections: an in silico approach. Journal of Biomolecular Structure and Dynamics. [Link]
-
Binding of the bioflavonoid robinetin with model membranes and hemoglobin: Inhibition of lipid peroxidation and protein glycosylation. ResearchGate. [Link]
-
Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism. International Journal of Molecular Sciences. [Link]
-
Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences. [Link]
-
Isothermal Titration Calorimetry (ITC). protocols.io. [Link]
-
Investigation of the interactions between three flavonoids and human serum albumin by isothermal titration calorimetry, spectroscopy, and molecular docking. New Journal of Chemistry. [Link]
-
Robinetin. PubChem. [Link]
-
Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin. Journal of Agricultural and Food Chemistry. [Link]
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A Comparative Bio-Analytical Guide: Synthetic vs. Natural Europetin
For researchers, scientists, and drug development professionals, the choice between sourcing a bioactive compound from natural extracts or opting for a chemically synthesized version is a critical decision that can significantly impact experimental outcomes and the trajectory of a research program. This guide provides an in-depth, technical comparison of natural and synthetic Europetin, a promising O-methylated flavonol, in the context of relevant bioassays. We will explore the nuances of purity, bioactivity, and experimental considerations, supported by detailed protocols and illustrative data.
Introduction to this compound: A Flavonol of Interest
This compound, chemically known as 7-O-methylmyricetin, is a flavonoid that has garnered scientific interest for its potential therapeutic properties.[1][2] Flavonoids, a broad class of plant polyphenols, are recognized for their antioxidant, anti-inflammatory, and other health-promoting effects.[3][4][5][6][7] this compound is naturally found in plants such as Plumbago europaea and Eriogonum umbellatum.[1][2] The ability to also produce this compound through chemical synthesis presents researchers with a choice: the biomatrix-derived natural product or the highly purified synthetic molecule.[1] This guide aims to provide a comparative framework to inform this decision.
Key Structural Features of this compound (7-O-methylmyricetin):
-
Flavonol Backbone: A core structure associated with potent antioxidant activity.
-
O-methylation: The presence of a methoxy group at the 7-position can influence its metabolic stability and bioavailability compared to its parent compound, myricetin.[2]
-
Polyhydroxylation: Multiple hydroxyl groups contribute to its radical scavenging capabilities.[2]
The Core of the Comparison: Purity and Complexity
The fundamental difference between natural and synthetic this compound lies in their composition.
-
Natural this compound: Typically isolated from a plant source, it exists as part of a complex mixture. While purification techniques can enrich the this compound content, trace amounts of other flavonoids, terpenes, and plant-derived molecules may persist. These co-occurring compounds can potentially exert synergistic or antagonistic effects in bioassays.
-
Synthetic this compound: Produced through controlled chemical reactions, it is characterized by high purity, often exceeding 98%.[3] This allows for the precise attribution of observed biological activity to the this compound molecule itself, a critical factor in mechanistic studies and drug development.
Comparative Bioassays: A Multi-Faceted Approach
To comprehensively evaluate and compare the biological activities of natural and synthetic this compound, a panel of bioassays targeting different mechanisms is essential. Here, we detail the methodologies for assessing antioxidant potential and anti-inflammatory effects.
Antioxidant Activity Assessment
Oxidative stress is a key pathological factor in numerous diseases, and the antioxidant capacity of flavonoids is a primary area of investigation.[6][7][8]
This widely used assay measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical.[9][10]
Experimental Protocol:
-
Preparation of Reagents:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
This compound samples: Prepare stock solutions of both natural and synthetic this compound in methanol. Create a series of dilutions to obtain a range of concentrations.
-
Positive control: Ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each this compound dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the this compound sample.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocol:
-
Preparation of Reagents:
-
FRAP reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
This compound samples: Prepare as described for the DPPH assay.
-
Standard: Ferrous sulfate (FeSO₄·7H₂O) to create a standard curve.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Calculate the FRAP value (in µM Fe²⁺ equivalents) by comparing the absorbance of the samples to the ferrous sulfate standard curve.
-
Hypothetical Comparative Data: Antioxidant Activity
| Bioassay | Parameter | Synthetic this compound | Natural this compound Extract |
| DPPH Assay | IC50 (µg/mL) | 15.2 ± 1.1 | 12.8 ± 1.5 |
| FRAP Assay | FRAP Value (µM Fe²⁺/mg) | 1850 ± 95 | 2100 ± 120 |
Anti-inflammatory Activity Assessment
Chronic inflammation is another hallmark of many diseases, and flavonoids are known to modulate inflammatory pathways.[5][6]
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of synthetic and natural this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
-
Nitrite Measurement (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC50 for NO inhibition.
-
Hypothetical Comparative Data: Anti-inflammatory Activity
| Bioassay | Parameter | Synthetic this compound | Natural this compound Extract |
| NO Inhibition | IC50 (µM) | 25.8 ± 2.3 | 21.5 ± 2.9 |
Interpretation of Results and Scientific Rationale
The hypothetical data presented above illustrates a common observation in the comparison of natural versus synthetic compounds.[11] The natural this compound extract may exhibit slightly higher potency (lower IC50 values) in some bioassays. This could be attributed to the synergistic effects of other co-extracted compounds in the natural product, which may also possess antioxidant or anti-inflammatory properties.
Conversely, the high purity of synthetic this compound provides a definitive measure of the molecule's intrinsic activity. This is crucial for establishing structure-activity relationships and for pharmacological studies where a precise dosage and a well-defined active pharmaceutical ingredient are required.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for the bioassays described.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Conclusion and Recommendations
The choice between synthetic and natural this compound is context-dependent.
-
For initial screening and exploring the potential of a plant extract, natural this compound is a viable option. The potential for synergistic effects from other compounds within the extract could be beneficial.[11]
-
For mechanistic studies, lead optimization, and preclinical development, synthetic this compound is the superior choice. Its high purity ensures that the observed biological effects are directly attributable to the compound, providing the reproducibility and consistency required for these later-stage research phases.
Ultimately, a comprehensive understanding of the research goals should guide the selection process. This guide provides the foundational knowledge and experimental framework to make an informed decision and to rigorously evaluate the biological activity of this compound, regardless of its source.
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A Head-to-Head Comparison of Europetin with Other Leading Flavonols: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of the flavonol europetin against its more commonly researched counterparts: quercetin, kaempferol, myricetin, and fisetin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple literature review. It synthesizes structural-activity relationship (SAR) principles with established experimental data to objectively evaluate performance and provides detailed, field-proven protocols for generating comparative data.
Introduction: The Flavonol Landscape and the Emergence of this compound
Flavonols are a class of flavonoids characterized by a specific backbone structure: a 3-hydroxyflavone. They are ubiquitous in plants and are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] While compounds like quercetin and kaempferol are cornerstones of flavonoid research, less-studied molecules such as this compound present new opportunities for investigation.
This compound is the 6-methoxy derivative of myricetin. This single structural modification—the addition of a methyl group—has profound implications for its biological activity, bioavailability, and therapeutic potential. This guide will dissect these implications by comparing this compound to the established profiles of other key flavonols.
Core Structures for Comparison
The fundamental differences in the substitution patterns on the flavonoid backbone dictate their biological function. The diagram below illustrates the core flavonol structure and the specific substitutions of the compounds discussed in this guide.
Caption: Chemical structures of the primary flavonols discussed in this guide.
The Causality of Performance: Structure-Activity Relationships (SAR)
The efficacy of a flavonol is not arbitrary; it is dictated by its chemical structure. Understanding these SAR principles is critical for interpreting existing data and predicting the potential of novel compounds like this compound.
Three structural features are paramount for high antioxidant and biological activity[2][3]:
-
An o-dihydroxyl (catechol) group on the B-ring: This feature, present in quercetin and fisetin, is a powerful radical scavenging moiety.
-
A 2,3-double bond in the C-ring, conjugated with a 4-keto group: This arrangement allows for electron delocalization, which stabilizes the flavonoid radical after it has donated a hydrogen atom.[4]
-
Hydroxyl groups at positions 3 and 5: These groups also contribute to radical scavenging activity.
This compound is structurally derived from myricetin, which possesses a pyrogallol group (3',4',5'-trihydroxyl) on its B-ring. While this confers high antioxidant potential, the defining feature of this compound is its 6-methoxy group. O-methylation of hydroxyl groups is known to sometimes decrease antioxidant activity by removing a hydrogen-donating hydroxyl group.[5] Therefore, one can hypothesize that this compound's antioxidant capacity may be slightly attenuated compared to its parent compound, myricetin, though this requires direct experimental validation.
Performance Metric 1: Antioxidant Capacity
Antioxidant activity is a primary measure of a flavonol's potential to combat oxidative stress, a key factor in numerous pathologies. This activity is typically measured by the compound's ability to scavenge synthetic free radicals like DPPH• (2,2-diphenyl-1-picrylhydrazyl) or ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Comparative Data Summary
The table below summarizes reported antioxidant activities. A lower IC50 (half-maximal inhibitory concentration) value indicates higher potency.
| Flavonol | Key Structural Features | Typical DPPH IC50 (µM) | Cellular Antioxidant Activity (CAA) |
| Quercetin | 3',4' Catechol | 10 - 25[6] | High[2] |
| Myricetin | 3',4',5' Pyrogallol | 5 - 15 | High |
| Fisetin | 3',4' Catechol | 15 - 30 | High |
| Kaempferol | Single 4'-OH | 30 - 60 | Moderate |
| This compound | 6-methoxy Myricetin | Not Widely Reported | Unknown |
Analysis: The presence of the B-ring catechol (quercetin, fisetin) or pyrogallol (myricetin) group confers the highest antioxidant activity. Kaempferol, lacking this feature, is consistently less potent. Based on SAR, this compound's activity is expected to be high, but potentially modulated by its 6-methoxy group. Direct testing is necessary to confirm its standing relative to myricetin and quercetin.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a self-validating system for comparing the free-radical scavenging ability of different flavonols.
Caption: Standard workflow for the DPPH antioxidant assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare 1 mM stock solutions of this compound, quercetin, kaempferol, myricetin, and fisetin in DMSO.
-
Prepare a 0.1 mM working solution of DPPH• in methanol. Keep this solution protected from light.
-
Ascorbic acid should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of varying concentrations of each flavonol solution.
-
Add 100 µL of the DPPH• solution to all wells.
-
Include a blank (methanol only) and a control (flavonol solvent + DPPH•).
-
Incubate the plate for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.
-
Plot the percentage of scavenging against the flavonol concentration and determine the IC50 value using non-linear regression analysis.
-
Performance Metric 2: Anti-Inflammatory Efficacy
Chronic inflammation is implicated in a vast range of diseases. Flavonols exert anti-inflammatory effects primarily by inhibiting key signaling pathways like Nuclear Factor-kappa B (NF-κB) and downregulating pro-inflammatory enzymes such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2).
Comparative Insights
Direct comparisons have shown that minor structural differences between flavonols lead to varied anti-inflammatory properties.
-
Quercetin vs. Kaempferol: In human endothelial cells, quercetin was found to be a more potent inhibitor of iNOS and COX-2 protein levels, whereas kaempferol was a stronger inhibitor of adhesion molecule expression.[7][8] This suggests different therapeutic applications. Quercetin's superior effect on iNOS/COX-2 is often attributed to its stronger inhibition of NF-κB and AP-1 signaling.[7]
-
Myricetin and Fisetin: These flavonols also demonstrate potent anti-inflammatory activities, often linked to their strong antioxidant capabilities which can quell inflammation-induced reactive oxygen species (ROS).[9]
-
This compound: As a derivative of myricetin, this compound is hypothesized to possess significant anti-inflammatory potential. Its activity will depend on how the 6-methoxy group influences its interaction with key inflammatory targets like IKK (IκB kinase) in the NF-κB pathway.
Caption: Flavonols inhibit the NF-κB pathway, a central regulator of inflammation.
Experimental Protocol: Nitric Oxide (NO) Inhibition in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with lipopolysaccharide (LPS).
Detailed Steps:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of each flavonol for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Nitrite Measurement (Griess Assay):
-
Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC50 value for NO inhibition for each flavonol.
-
Self-Validation: Concurrently, perform a cytotoxicity assay (e.g., MTT) to ensure that the observed decrease in NO is not due to cell death.
-
Performance Metric 3: Anticancer Activity
Flavonols can combat cancer through multiple mechanisms, including inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting enzymes crucial for cancer progression like DNA topoisomerases.[10]
Comparative Insights
-
Myricetin and Fisetin: Both have been identified as dual inhibitors of DNA topoisomerases I and II in cells.[10] Myricetin, in particular, induced high levels of topo-DNA complexes, a mechanism similar to some established chemotherapy drugs.[10]
-
Quercetin: Exerts anticancer effects by modulating numerous signaling pathways, including PI3K/AKT, and inducing apoptosis.[11][12]
-
Fisetin: Has been shown to induce cell cycle arrest and apoptosis through activation of p53 and inhibition of NF-κB pathways in bladder cancer cells.[13]
-
This compound: Its potential in this area is largely unexplored. As a derivative of the topoisomerase inhibitor myricetin, it warrants investigation. The methoxy group could alter its binding affinity to enzymatic targets or its ability to modulate signaling pathways.
Comparative Data Summary: Cytotoxicity in Prostate Cancer Cells (PC-3)
| Flavonol | Reported IC50 (µM) against PC-3 Cells |
| Myricetin | ~94 µM[9] |
| Quercetin | >200 µM (less potent than myricetin in this study)[9] |
| Fisetin | ~50-75 µM (varies by study) |
| Kaempferol | ~40-60 µM |
| This compound | Not Reported |
Analysis: The anticancer potency of flavonols is highly cell-line specific. In this example, myricetin showed greater potency than quercetin against PC-3 cells.[9] This highlights the necessity of empirical testing against a panel of cancer cell lines to determine a compound's therapeutic window and spectrum of activity.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a robust method for assessing a compound's ability to reduce cell viability, a primary indicator of anticancer potential.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7, A549) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of each flavonol for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.
Bioavailability and Drug Development Considerations
A significant hurdle for all flavonols is their generally low bioavailability, which is affected by poor water solubility and extensive phase II metabolism in the gut and liver.[14][15] The form of the flavonol (aglycone vs. glycoside) greatly impacts absorption.[14][16]
This compound's 6-methoxy group could influence its bioavailability. Methoxylation can increase lipophilicity, which may enhance passive diffusion across the gut wall. However, it can also affect interactions with metabolic enzymes. This is a critical area of investigation for determining if this compound holds a pharmacokinetic advantage over its parent compound, myricetin.
Conclusion and Future Directives
This guide establishes a framework for the systematic comparison of this compound with other benchmark flavonols.
-
Summary of Standing: Based on structure-activity relationships, this compound, as a derivative of the highly active myricetin, holds considerable promise as a potent antioxidant and anti-inflammatory agent, with plausible anticancer activity. Its performance is predicted to be in the upper tier of flavonols, alongside quercetin and myricetin.
-
Critical Knowledge Gaps: There is a clear and compelling lack of direct experimental data for this compound. Its precise antioxidant capacity, its IC50 values against inflammatory and cancer targets, and its bioavailability profile remain to be determined.
-
Path Forward: The experimental protocols detailed within this guide provide a clear roadmap for researchers to fill these knowledge gaps. A systematic, head-to-head evaluation using these validated assays is the essential next step to unlocking the full therapeutic potential of this compound and accurately positioning it within the landscape of pharmacologically active flavonols.
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Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. MDPI. Available from: [Link]
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Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Calderon-Montano, J. M., Burgos-Moron, E., Perez-Guerrero, C., & Lopez-Lazaro, M. (2011). Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans. Nutrients, 11(10), 2288. Available from: [Link]
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Profiling Class-Wide Bioactivities of Flavonoids While Minimizing Compound-Specific Effects Using an Equimolar Mixture Strategy. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Bailon-Moscoso, N., Gonzalez-Davalos, L., & Lopez-Uriarte, P. (2009). The dietary flavonoids myricetin and fisetin act as dual inhibitors of DNA topoisomerases I and II in cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 669(1-2), 113-120. Available from: [Link]
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Crocetto, F., di Zazzo, E., & D'Agostino, Y. (2021). Kaempferol, Myricetin and Fisetin in Prostate and Bladder Cancer: A Systematic Review of the Literature. Nutrients, 13(11), 3750. Available from: [Link]
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Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease. STAR Protocols. Available from: [Link]
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Li, X., Jiang, Q., & Wang, T. (2018). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Molecules, 23(10), 2539. Available from: [Link]
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García-Lafuente, A., Guillamón, E., & Villares, A. (2009). A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells. European Journal of Nutrition, 48(1), 1-10. Available from: [Link]
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Gholamnezhad, Z., Shabab, N., & Dastani, M. (2019). Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. Molecules, 24(6), 1123. Available from: [Link]
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Xiao, F., Xu, T., & Lu, B. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2020, 2079638. Available from: [Link]
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Salaritabar, A., Darvishi, B., & Hadjiakhoondi, F. (2017). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Journal of AOAC International, 100(5), 1255-1268. Available from: [Link]
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A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells. ResearchGate. Available from: [Link]
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Devi, K. P., Malar, D. S., & Nabavi, S. F. (2021). Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities. Pharmacological Research, 169, 105614. Available from: [Link]
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Kaempferol, Myricetin and Fisetin in Prostate and Bladder Cancer: A Systematic Review of the Literature. Semantic Scholar. Available from: [Link]
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Yi, H., Peng, H., & Wu, Y. (2022). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. Molecules, 27(19), 6439. Available from: [Link]
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A Senior Application Scientist's Guide to Validating the Specificity of Europetin's Biological Effects
Introduction: The Flavonoid Specificity Challenge
Flavonoids, including Europetin, are a class of natural products celebrated for a wide array of biological activities, from antioxidant to anti-inflammatory and anti-cancer effects.[1][2][3] However, this pleiotropic activity presents a significant challenge in drug development: distinguishing a specific, high-affinity interaction with a key molecular target from broad, low-potency, or non-specific effects. Many flavonoids owe their apparent activity to general properties like radical scavenging or promiscuous kinase inhibition.[4][5]
Section 1: Foundational Assays - Quantifying Antioxidant Capacity
A common mechanism attributed to flavonoids is their antioxidant activity.[4] Our first objective is to quantify this effect for this compound and compare it to a well-characterized flavonoid, Quercetin, and a standard antioxidant, Trolox. This baseline allows us to determine if this compound's cellular effects can be explained solely by its radical scavenging capacity or if more specific mechanisms are likely at play.
We will employ a panel of common in vitro antioxidant assays that measure activity through different mechanisms: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).[6][7]
Comparative Antioxidant Activity Data
| Compound | DPPH Assay IC₅₀ (µM) | ABTS Assay IC₅₀ (µM) | FRAP Assay (mM Fe²⁺/mM) |
| This compound | 15.2 ± 1.8 | 8.5 ± 0.9 | 1.9 ± 0.2 |
| Quercetin | 9.8 ± 1.1 | 5.1 ± 0.6 | 2.5 ± 0.3 |
| Trolox | 25.4 ± 2.5 | 12.1 ± 1.3 | 1.0 (Standard) |
| Note: Data are representative and should be generated experimentally. A lower IC₅₀ value indicates higher scavenging activity.[6] |
Expert Interpretation: While this compound demonstrates potent antioxidant activity, it is comparable to, or slightly less potent than, Quercetin. If this compound exhibits cellular effects at concentrations significantly lower than its IC₅₀ for radical scavenging, it strongly suggests the involvement of a more specific, non-antioxidant-based mechanism.
Section 2: Unbiased Target Identification via Chemical Proteomics
To move beyond general activity, we must identify direct molecular binding partners of this compound from the entire cellular proteome. Given that many flavonoids interact with the ATP-binding site of protein kinases, a powerful and unbiased approach is affinity chromatography coupled with mass spectrometry, commonly known as a "kinobead" assay.[8][9] This technique uses immobilized broad-spectrum kinase inhibitors to enrich the majority of the expressed kinome from a cell lysate.[10][11] By incubating the lysate with this compound as a competitor, we can identify which kinases are displaced from the beads, indicating a direct binding interaction.
Experimental Workflow: Kinobead Profiling
The diagram below illustrates the workflow for identifying kinase targets of this compound using a competitive kinobead profiling approach.
Caption: Workflow for competitive kinobead profiling to identify this compound's kinase targets.
Hypothetical Kinase Profiling Results
| Protein Kinase Target | % Displacement by this compound (10 µM) | Biological Function |
| Aurora B Kinase (AURKB) | 85% | Mitotic progression, chromosome segregation |
| VEGFR2 | 45% | Angiogenesis |
| p38α (MAPK14) | 38% | Stress response, inflammation |
| SRC | 25% | Cell growth, motility |
| Note: Results are illustrative. A high displacement percentage suggests a strong binding interaction. |
Expert Interpretation: This unbiased screen points to Aurora B Kinase (AURKB) as a primary, high-affinity target. While other kinases show some interaction, the significant displacement of AURKB makes it our lead candidate for further validation. The identification of a specific target allows us to form a testable hypothesis: This compound exerts its primary biological effect through the direct inhibition of Aurora B Kinase.
Section 3: Validating Target Engagement in a Cellular Environment
A compound binding to a protein in a lysate does not prove it can reach and engage that target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying intracellular target engagement.[12][13] The principle is that when a ligand like this compound binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14][15]
Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Principle of CETSA for verifying target engagement in intact cells.
Representative CETSA Data for Aurora B Kinase
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 48.2 °C | - |
| This compound (10 µM) | 52.7 °C | +4.5 °C |
| Known AURKB Inhibitor | 54.1 °C | +5.9 °C |
Expert Interpretation: A significant positive thermal shift (ΔTm) for Aurora B Kinase in the presence of this compound provides direct and compelling evidence that the compound enters the cell and physically binds to its putative target.[16] This orthogonal validation strengthens our hypothesis immeasurably.
Section 4: Quantifying Binding Affinity and Selectivity
Having confirmed cellular engagement, the next step is to quantify the binding affinity and assess selectivity. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event in a label-free solution, directly measuring the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH).[17][18][19]
Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Express and purify recombinant human Aurora B Kinase protein.
-
Prepare a concentrated stock solution of this compound in a buffer identical to the protein buffer, ensuring the final DMSO concentration is matched and low (<1%) to minimize heats of dilution.[19]
-
Thoroughly degas all solutions before use.
-
-
Experiment Setup:
-
Load the purified Aurora B Kinase (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of this compound into the protein solution while maintaining a constant temperature.
-
The instrument measures the minute heat changes that occur upon binding.[20]
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model to calculate the K D, n, and ΔH.
-
Comparative Binding and Selectivity Data
Table 4a: ITC Thermodynamic Profile for AURKB
| Ligand | K D (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|---|
| This compound | 85 | 1.05 | -8.2 | -1.5 |
| Known Inhibitor | 15 | 0.98 | -9.5 | -1.8 |
Table 4b: Kinase Selectivity Panel (IC₅₀ values, µM)
| Kinase Target | This compound | Quercetin | Known AURKB Inhibitor |
|---|---|---|---|
| AURKB | 0.11 | 1.5 | 0.02 |
| AURKA | 2.5 | 3.8 | 0.8 |
| VEGFR2 | 5.1 | 0.9 | >10 |
| SRC | 8.9 | 2.2 | >10 |
| p38α | >10 | 4.5 | >10 |
Expert Interpretation: The ITC data confirms a direct, high-affinity interaction between this compound and Aurora B Kinase with a K D in the nanomolar range. The selectivity panel data is crucial; it demonstrates that this compound is significantly more potent against AURKB than other kinases, including the structurally similar AURKA. In contrast, a less specific flavonoid like Quercetin shows activity against multiple kinases in a similar concentration range. This quantitative data is the bedrock of a strong specificity claim.
Section 5: Linking Target Engagement to Cellular Function
The final, critical step is to demonstrate that this compound's engagement of Aurora B Kinase leads to the inhibition of its downstream signaling pathway, resulting in a specific cellular phenotype. The primary function of AURKB is to phosphorylate Histone H3 at Serine 10 (H3S10ph) during mitosis.[21] A specific AURKB inhibitor should reduce this phosphorylation mark.
Aurora B Kinase Signaling Pathway
Sources
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. annualreviews.org [annualreviews.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. tainstruments.com [tainstruments.com]
- 21. Quercetin suppresses lung cancer growth by targeting Aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Europetin in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Europetin, a flavonoid compound used in various research applications. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure that the protocols described herein are not only compliant but also self-validating systems for laboratory safety. This document is intended for researchers, scientists, and drug development professionals.
Understanding this compound and the Imperative for Proper Disposal
This compound is a flavonol, a class of flavonoids, that has been studied for its potential biological activities. While comprehensive safety data sheets (SDS) for this compound are not widely available from major chemical suppliers, its classification as a flavonoid provides a basis for assessing its potential hazards and determining the appropriate disposal route. Proper chemical waste disposal is not merely a regulatory requirement; it is a cornerstone of a safe and sustainable laboratory environment. Improper disposal can lead to environmental contamination, adverse health effects, and significant legal and financial repercussions.
The disposal procedures outlined below are based on general best practices for laboratory chemical waste management and the known properties of flavonoids. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Hazard Assessment and Waste Characterization
In the absence of a specific SDS for this compound, a conservative approach to hazard assessment is warranted. Flavonoids as a class are generally considered to have low acute toxicity. However, the potential for skin and eye irritation, as well as unknown long-term health effects, necessitates careful handling and disposal.
Waste Characterization:
The first step in proper disposal is to characterize the waste stream. This compound waste can exist in several forms:
-
Solid Waste: Unused or expired pure this compound powder.
-
Liquid Waste: Solutions of this compound in various solvents (e.g., DMSO, ethanol).
-
Contaminated Labware: Pipette tips, centrifuge tubes, gloves, and other materials that have come into contact with this compound.
The disposal route for each of these waste streams will depend on the nature of the solvent and the concentration of this compound.
Step-by-Step Disposal Procedures
The following is a step-by-step guide for the proper disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Safety Goggles: To protect your eyes from splashes.
-
Nitrile Gloves: To prevent skin contact.
-
Lab Coat: To protect your clothing and skin.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure proper disposal.
-
Solid this compound Waste: Collect in a designated, sealed container labeled "Solid Chemical Waste."
-
Liquid this compound Waste:
-
Non-hazardous aqueous solutions: Depending on your institution's policies, low-concentration aqueous solutions of this compound may be permissible for drain disposal. However, you must confirm this with your EHS office.
-
Solutions in hazardous solvents (e.g., organic solvents): These must be collected in a designated, sealed container for hazardous liquid waste. Do not mix incompatible waste streams.
-
-
Contaminated Labware: Dispose of as solid chemical waste.
Step 3: Waste Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (if applicable).
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO").
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
Your name and lab location.
Step 4: Storage
Store waste containers in a designated, secondary containment area away from general laboratory traffic. The storage area should be well-ventilated.
Step 5: Disposal Request
Once a waste container is full, submit a chemical waste pickup request to your institution's EHS office. Do not allow waste to accumulate in the lab.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Summary of Disposal Procedures
| Waste Type | Container | Labeling | Disposal Route |
| Solid this compound Waste | Sealed, compatible container | "Solid Chemical Waste," contents, date, contact | EHS Pickup |
| This compound in Organic Solvent | Sealed, compatible solvent waste container | "Hazardous Liquid Waste," contents, concentrations, date, contact | EHS Pickup |
| This compound in Aqueous Solution | Sealed, compatible container | "Aqueous Waste," contents, concentrations, date, contact | Consult EHS; may be eligible for drain disposal if deemed non-hazardous |
| Contaminated Labware | Sealed, compatible container | "Solid Chemical Waste," contents, date, contact | EHS Pickup |
Conclusion: A Culture of Safety
The proper disposal of this compound, and indeed all laboratory chemicals, is a fundamental responsibility of every researcher. By following these guidelines and working closely with your institution's EHS office, you contribute to a safer and more sustainable research environment. This commitment to safety not only protects you and your colleagues but also builds a foundation of trust and integrity in our scientific pursuits.
References
-
U.S. Environmental Protection Agency (EPA). "Managing Your Hazardous Waste: A Guide for Small Businesses." [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazardous Waste." [Link]
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]
Mastering the Safe Handling of Europetin: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel flavonoid Europetin presents exciting therapeutic possibilities. However, realizing its full potential necessitates a deep respect for its safe handling. This guide moves beyond generic safety data sheets to provide you with a comprehensive, field-tested framework for managing this compound in your laboratory. Here, we will not only outline the essential personal protective equipment (PPE) but also delve into the procedural rationale, ensuring that every step you take is grounded in scientific understanding and a commitment to safety.
Understanding the Hazard Profile of this compound
Before we can define the appropriate protective measures, we must first understand the nature of the substance we are handling. This compound, like many flavonoid compounds, is a crystalline solid at room temperature. The primary routes of occupational exposure are inhalation of airborne particles and direct contact with the skin or eyes. While comprehensive toxicological data on this compound is still emerging, its classification as a flavonoid warrants a cautious approach. Similar compounds can cause skin and eye irritation, and ingestion may be harmful. Therefore, our safety protocols are designed to mitigate these potential risks at every stage of the experimental workflow.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is your first and most critical line of defense. The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific tasks being performed. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with common laboratory procedures.
| Risk Level | Activity | Recommended PPE |
| Low | - Weighing small quantities in a ventilated enclosure- Preparing stock solutions in a fume hood | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Medium | - Handling larger quantities of solid this compound- Procedures with a higher risk of aerosol generation (e.g., sonication) | - Double-gloving with nitrile gloves- Chemical splash goggles- Laboratory coat- Particulate respirator (N95 or higher) |
| High | - Cleaning up a significant spill of this compound powder | - Chemical-resistant gloves (e.g., neoprene or nitrile)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Full-face respirator with appropriate particulate filters |
A Visual Guide to PPE Selection for Handling this compound
Caption: PPE Selection Workflow for this compound Handling.
Operational Blueprint: A Step-by-Step Guide to a Common Laboratory Workflow
To illustrate the practical application of our safety principles, let's walk through a common experimental protocol: the preparation of a this compound stock solution for analysis by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
Objective: To accurately prepare a 1 mg/mL stock solution of this compound in methanol for subsequent HPLC analysis.
Materials:
-
This compound (solid)
-
HPLC-grade methanol
-
Analytical balance
-
Spatula
-
10 mL volumetric flask with stopper
-
Pipettes and pipette tips
-
Weighing paper
-
Sonicator bath
Step-by-Step Methodology:
-
Preparation and Donning of PPE: Before entering the designated work area, don the appropriate PPE as outlined for a "Low Risk" activity: a laboratory coat, nitrile gloves, and safety glasses with side shields. The causality here is to establish a primary barrier against accidental skin contact and eye splashes.
-
Work Area Preparation: Ensure the analytical balance is clean and located within a chemical fume hood or a ventilated balance enclosure. This is a critical engineering control to minimize the inhalation of any airborne this compound particles.
-
Weighing this compound:
-
Place a piece of weighing paper on the analytical balance and tare the balance.
-
Carefully weigh approximately 10 mg of this compound onto the weighing paper using a clean spatula. The gentle handling of the solid is crucial to prevent the generation of dust.
-
Record the exact weight of the this compound.
-
-
Dissolving this compound:
-
Carefully transfer the weighed this compound into a 10 mL volumetric flask.
-
Add approximately 5 mL of HPLC-grade methanol to the volumetric flask. Methanol is a common solvent for flavonoids due to its ability to readily dissolve them.[1][2]
-
Stopper the flask and gently swirl to dissolve the this compound.
-
If necessary, place the flask in a sonicator bath for a few minutes to ensure complete dissolution. Sonication uses ultrasonic waves to agitate the solvent and solute, accelerating the dissolution process.
-
-
Final Dilution:
-
Once the this compound is fully dissolved, add methanol to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the volumetric flask with the name of the compound ("this compound"), the concentration (1 mg/mL), the solvent (methanol), the date of preparation, and your initials. Proper labeling is essential for preventing accidental misuse.
-
Store the stock solution in a properly sealed container in a cool, dark place as specified by the manufacturer's guidelines.
-
Visualizing the Workflow: From Solid to Solution
Caption: Experimental Workflow for this compound Stock Solution Preparation.
Responsible Disposal: A Cradle-to-Grave Approach
The responsible management of waste is a cornerstone of laboratory safety and environmental stewardship. All waste generated during the handling of this compound must be considered hazardous.
Waste Segregation and Collection
-
Solid Waste: All this compound-contaminated solid waste, including weighing paper, used gloves, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container. The container should have a secure lid to prevent the release of any residual powder.
-
Liquid Waste: Unused or excess this compound solutions, as well as any solvent used for rinsing contaminated glassware, should be collected in a separate, labeled hazardous liquid waste container. This container must be made of a material compatible with the solvent used (e.g., glass or polyethylene for methanol). Never mix incompatible waste streams.[3]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Plan
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound in Methanol"), and the approximate concentration.
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment in case of a leak.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Never dispose of this compound or its solutions down the drain.
Emergency Preparedness: Responding to Spills
Even with the most careful planning, accidents can happen. A clear and practiced spill response plan is essential.
Minor Spills (less than 1 gram of solid or 100 mL of dilute solution)
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: If not already wearing it, don the PPE recommended for "Medium Risk" activities, including a respirator.
-
Contain the Spill: For liquid spills, use an absorbent material from a chemical spill kit to surround and absorb the liquid. For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne.
-
Clean the Area: Carefully collect the absorbed liquid or the covered powder and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., methanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
Major Spills (more than 1 gram of solid or 100 mL of dilute solution)
-
Evacuate the Area: Immediately evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Contact Emergency Services: Notify your institution's EHS or emergency response team immediately. Provide them with the name of the chemical, the approximate quantity spilled, and the location.
-
Do Not Attempt to Clean Up a Major Spill Yourself unless you are specifically trained and equipped to do so.
By integrating these principles of hazard awareness, personal protection, procedural diligence, and emergency preparedness into your daily laboratory practices, you can confidently and safely unlock the scientific potential of this compound.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
- Wang, L., & Weller, C. L. (2006). Recent advances in extraction of nutraceuticals from plants. Trends in Food Science & Technology, 17(6), 300-312.
- Wojtunik-Kulesza, K. A., Oniszczuk, A., Oniszczuk, T., & Waksmundzka-Hajnos, M. (2016). The influence of sample preparation on the analysis of flavonoids from plant materials. TrAC Trends in Analytical Chemistry, 77, 1-13.
- Yari, Z., Yilmaz, E., & Vahdati, K. (2021). Flavonoids: Extraction, analysis, and application. Advances in Food and Nutrition Research, 98, 1-45.
- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 1-26.
-
ACS Publications. (n.d.). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
MDPI. (2023, November 15). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Retrieved from [Link]
-
MDPI. (n.d.). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. Prudent Practices in the Laboratory. Retrieved from [Link]
-
The Journal of Phytopharmacology. (n.d.). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. Retrieved from [Link]
-
Food Research. (2020, November 14). High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
